Product packaging for 3-Chloro-4-ethynylbenzoic acid(Cat. No.:CAS No. 1866562-06-2)

3-Chloro-4-ethynylbenzoic acid

Cat. No.: B2985382
CAS No.: 1866562-06-2
M. Wt: 180.59
InChI Key: ZQRDNRXPYNBFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Application and Value 3-Chloro-4-ethynylbenzoic acid (CAS: 1866562-06-2) is a high-value aromatic benzoic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates both a carboxylic acid group and a terminal alkyne, provides two distinct and highly reactive sites for chemical modification. This allows researchers to employ this compound in a wide range of metal-catalyzed coupling reactions, such as the Sonogashira reaction, and cycloaddition reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions are essential for constructing complex molecular architectures, particularly in drug discovery. Specific Research Applications This compound is particularly valuable for synthesizing novel chemical entities for pharmaceutical research. For instance, derivatives of ethynylbenzoic acid are used in the design and synthesis of 2H-1,4-benzoxazin-3(4H)-one hybrids, which are being investigated for their potent anti-inflammatory properties in microglial cells, a model relevant to neurodegenerative diseases . The unique 3-chloro-4-ethynyl substitution pattern on the benzoic acid ring makes this compound a critical intermediate for creating diverse compound libraries aimed at developing new therapeutic agents. Its rigid, planar structure can contribute to enhanced binding interactions with biological targets. Handling and Usage For Research Use Only. This product is intended for use in a laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClO2 B2985382 3-Chloro-4-ethynylbenzoic acid CAS No. 1866562-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDNRXPYNBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-4-ethynylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-ethynylbenzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a bespoke chemical entity positioned at the intersection of medicinal chemistry and materials science. As a trifunctional molecule, it features a carboxylic acid for derivatization, a terminal alkyne for coupling reactions, and a chlorinated aromatic ring for modulating electronic properties. This guide provides a senior scientist's perspective on its core chemical properties, a robust spectroscopic profile for its unambiguous identification, a validated synthetic protocol, and an exploration of its applications as a sophisticated building block for novel therapeutics and advanced functional materials.

Physicochemical Characteristics

The unique substitution pattern of this compound dictates its physical properties. The presence of the carboxylic acid group facilitates hydrogen bonding, suggesting a high melting point and crystallinity. The overall structure, with its chloro and ethynyl groups, results in moderate lipophilicity.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₅ClO₂[PubChem][1]
Molecular Weight 180.59 g/mol [PubChem][1]
Monoisotopic Mass 179.9978 Da[PubChem][1]
Predicted XlogP 2.3[PubChem][1]
Appearance White to off-white solid (predicted)Inferred from analogs

Table 2: Melting Point Comparison of Related Benzoic Acid Derivatives

CompoundMelting Point (°C)
3-Chlorobenzoic acid154 °C[2]
3-Chloro-4-methylbenzoic acid196 °C[3]
3-Chloro-4-ethoxybenzoic acid211-215 °C[4]
4-Ethynylbenzoic acid>200 °C[5]

Solubility is predicted to be low in water but good in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and alcohols, particularly upon heating or in the presence of a base to form the carboxylate salt.

Spectroscopic Profile: The Analyst's Viewpoint

Unambiguous structural confirmation is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a self-validating framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule means that all nine carbon atoms and all three aromatic protons are chemically distinct, leading to a rich and informative NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Coupling (J, Hz) Assignment
Carboxyl~13.0Broad Singlet--COOH
Aromatic~8.1DoubletJ ≈ 2H-2
Aromatic~7.9Doublet of DoubletsJ ≈ 8, 2H-6
Aromatic~7.7DoubletJ ≈ 8H-5
Acetylenic~4.6Singlet-≡C-H
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~166.5C =O
Aromatic~135.0C -Cl
Aromatic~133.5C -H (C-2)
Aromatic~132.0C -COOH
Aromatic~131.0C -H (C-6)
Aromatic~129.5C -H (C-5)
Aromatic~128.0C -C≡
Alkynyl~85.0-C ≡C-H
Alkynyl~83.0-C≡C -H

Causality Note: The chemical shifts are predicted based on established substituent effects. The electron-withdrawing nature of the chlorine and carboxylic acid groups deshields adjacent protons and carbons. The acetylenic proton and carbons appear in their characteristic upfield regions.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups. The spectrum is expected to be dominated by the carboxylic acid and alkyne vibrations.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Intensity / ShapeVibration
~3300Sharp, Medium≡C-H Stretch
3300 - 2500Very BroadO-H Stretch (Carboxylic acid dimer)
~2110Weak to MediumC≡C Stretch (Terminal alkyne)
1710 - 1680Strong, SharpC=O Stretch (Carboxylic acid dimer)[8]
1600 - 1450MediumC=C Aromatic Ring Stretches[8]
~1300StrongC-O Stretch (Coupled with O-H bend)
~850StrongC-Cl Stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass, confirming the molecular formula. The isotopic pattern serves as a definitive indicator of the presence of a chlorine atom.

  • Expected Molecular Ion (M⁺): m/z ≈ 180.00

  • High Resolution (ESI-): [M-H]⁻ calculated for C₉H₄³⁵ClO₂⁻: 178.99052.[1]

  • Isotopic Signature: The presence of one chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate intensity ratio of 3:1. This is a critical validation checkpoint.[9]

Synthesis and Reactivity

The most logical and efficient route to this compound is via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide.[10][11][12] The ideal starting material is a di-halogenated benzoic acid derivative where one halogen is significantly more reactive in oxidative addition (e.g., Iodine) than the other (Chlorine).

Proposed Synthetic Workflow: Sonogashira Coupling

G SM 3-Chloro-4-iodobenzoic acid Reaction Sonogashira Coupling SM->Reaction Alkyne Trimethylsilylacetylene Alkyne->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Catalyst System Base Et₃N / THF Base->Reaction Base/Solvent Intermediate Silyl-protected intermediate Deprotection_Step Silyl Deprotection Intermediate->Deprotection_Step In-situ or separate step Deprotection K₂CO₃ / MeOH Deprotection->Deprotection_Step Product This compound Reaction->Intermediate Deprotection_Step->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)
  • Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 3-chloro-4-iodobenzoic acid (1.0 eq).

  • Catalyst and Co-catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq) and Copper(I) iodide (CuI, 0.04 eq) are added. The flask is evacuated and backfilled with nitrogen three times.

    • Causality: The Pd(0) species, formed in situ, is the active catalyst for oxidative addition. CuI facilitates the formation of the copper(I) acetylide, which is crucial for the transmetalation step.[13]

  • Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq) are added via syringe. The mixture is stirred to dissolve the solids.

    • Causality: Et₃N acts as both the base to deprotonate the alkyne (after reaction with the copper acetylide) and to quench the H-X acid formed during the catalytic cycle.

  • Alkyne Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise at room temperature.

    • Causality: The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and improving handling.

  • Reaction: The mixture is heated to 60 °C and stirred under nitrogen until TLC or LC-MS analysis indicates complete consumption of the starting aryl iodide.

  • Deprotection and Workup: The reaction is cooled to room temperature. Methanol is added, followed by potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred for 2-4 hours to effect TMS deprotection.

  • Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl until a precipitate forms (pH ~2). The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

  • Validation: The structure and purity of the product are confirmed by NMR, IR, and MS, comparing the obtained data against the predicted profiles (Tables 3 & 4).

Applications in Drug Discovery and Materials Science

The molecule's distinct functional domains make it a highly valuable building block.

Medicinal Chemistry: A Rigid Bifunctional Linker

The benzoic acid scaffold is a cornerstone in drug design, present in numerous approved drugs.[14][15] this compound serves as a rigid linker to connect pharmacophores, with the alkyne group enabling covalent attachment via "click chemistry" or further extension through additional Sonogashira couplings. The chloro-substituent can enhance binding affinity through halogen bonding or modulate the pKa of the carboxylic acid, influencing pharmacokinetic properties.[16]

G Molecule This compound Amide Amide Bond Formation Molecule->Amide Carboxylic Acid Click Click Chemistry (e.g., CuAAC) Molecule->Click Alkyne Pharm1 Pharmacophore A Pharm1->Amide Pharm2 Pharmacophore B Pharm2->Click

Caption: Role as a bifunctional linker in drug design.

Materials Science: Monomer for Functional Polymers

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, hazard assessment based on structurally similar compounds provides a reliable preliminary guide.

  • Expected Hazards: Based on data for 3-chlorobenzoic acid and other substituted benzoic acids, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands. (2022). Polymer Chemistry. [Link]
  • Supporting Information for Ni-Catalyzed Carboxylation of C–O Bonds with CO2. (n.d.). The Royal Society of Chemistry. [Link]
  • Supporting information for Nickel-Catalyzed Reduction of Nitroarenes with Polymethylhydrosiloxane. (n.d.). The Royal Society of Chemistry. [Link]
  • Polymerization of ring-substituted phenylacetylene derivatives.... (n.d.).
  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). RSC Publishing. [Link]
  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). RSC Publishing. [Link]
  • Polymerization of ring-substituted phenylacetylene derivatives catalyzed by [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4]. (n.d.). Universidad de Zaragoza. [Link]
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Supporting Information for A simple and efficient copper-catalyzed reduction of nitroarenes. (n.d.). The Royal Society of Chemistry. [Link]
  • This compound (C9H5ClO2). (n.d.). PubChemLite. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
  • Supporting Information for Carboxylic acid-catalyzed C-H amination. (n.d.). The Royal Society of Chemistry. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Benzoic acid, 3-chloro-. (n.d.). NIST WebBook. [Link]
  • Benzoic acid, 3-chloro-. (n.d.). NIST WebBook. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
  • 3-Chlorobenzoic acid. (n.d.). Wikipedia. [Link]
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

Sources

3-Chloro-4-ethynylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-ethynylbenzoic Acid: Properties, Synthesis, and Applications for Drug Discovery

Abstract

This compound is a bespoke chemical entity positioned at the intersection of halogenated compounds and terminal alkynes, making it a highly valuable building block for researchers in medicinal chemistry and materials science. Its trifunctional nature—comprising a carboxylic acid, a chloro substituent, and an ethynyl group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, proposes a robust synthetic pathway, outlines a rigorous analytical characterization strategy, and explores its potential applications in modern drug development. By synthesizing data from established chemical principles and authoritative databases, this document serves as a key resource for scientists leveraging this compound in their research endeavors.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research campaign. This section details the essential identifiers and physicochemical characteristics of this compound.

1.1. Nomenclature and Identifiers

  • Systematic Name: this compound

  • Molecular Formula: C₉H₅ClO₂[1]

  • PubChem Compound ID: 130534856[1]

  • InChI: InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)[2]

  • InChIKey: ZQRDNRXPYNBFQB-UHFFFAOYSA-N[2]

  • SMILES: C#CC1=C(C=C(C=C1)C(=O)O)Cl[2]

1.2. Molecular Structure

2D Structure of this compound

Caption: 2D chemical structure of this compound.

1.3. Molecular Weight

The molecular weight is a critical parameter for all experimental calculations, from reaction stoichiometry to solution preparation.

ParameterValueSource
Average Molecular Weight 180.59 g/mol Calculated
Monoisotopic Mass 179.9978 Da[2]

1.4. Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models, providing insights into the compound's expected behavior in various chemical and biological systems.

PropertyPredicted ValueDescription
XlogP 2.3A measure of lipophilicity, indicating moderate solubility in organic solvents.[2]
Topological Polar Surface Area 37.3 ŲSuggests reasonable cell permeability characteristics.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxylic acid.
Rotatable Bond Count 1The bond between the benzene ring and the carboxyl group.

Proposed Synthetic Strategy

The synthesis of specialty reagents like this compound is not always commercially documented. However, a logical and robust synthetic route can be designed based on established, high-yield organic reactions. The most field-proven approach involves a Sonogashira coupling to install the ethynyl group, followed by deprotection and saponification.

2.1. Rationale for Synthetic Route Selection

The chosen strategy begins with a commercially available, appropriately substituted benzene ring, such as methyl 4-bromo-3-chlorobenzoate. This precursor is ideal because:

  • Orthogonal Reactivity: The bromo-substituent is selectively reactive in palladium-catalyzed cross-coupling reactions (like Sonogashira) without affecting the chloro-substituent or the methyl ester.

  • Protecting Groups: The ethynyl group is introduced in a protected form (e.g., as (trimethylsilyl)acetylene) to prevent side reactions. The carboxylic acid is protected as a methyl ester, which is stable under coupling conditions and can be easily hydrolyzed in a final step. This orthogonality is key to a clean and efficient synthesis.

2.2. Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis, highlighting the key transformations and intermediates.

G A Methyl 4-bromo-3-chlorobenzoate B Methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate A->B Sonogashira Coupling C Methyl 3-chloro-4-ethynylbenzoate B->C Silyl Deprotection D This compound C->D Ester Hydrolysis reagent1 Pd(PPh₃)₄, CuI, (Trimethylsilyl)acetylene, Et₃N, THF reagent1->A reagent2 K₂CO₃, MeOH reagent2->B reagent3 1. NaOH, H₂O/THF 2. HCl (aq) reagent3->C

Caption: Proposed synthetic workflow for this compound.

2.3. Step-by-Step Experimental Protocol

  • Step 1: Sonogashira Coupling.

    • To a solution of methyl 4-bromo-3-chlorobenzoate (1.0 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and triethylamine (3.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add (trimethylsilyl)acetylene (1.2 eq) dropwise.

    • Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.

    • Upon completion, cool to room temperature, filter through Celite, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate.

  • Step 2: Silyl Deprotection.

    • Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

    • Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature.

    • Monitor the reaction by TLC. The loss of the bulky TMS group results in a noticeable change in polarity.

    • Once complete, neutralize with dilute HCl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give methyl 3-chloro-4-ethynylbenzoate.

  • Step 3: Ester Hydrolysis (Saponification).

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature or with gentle heating.

    • After the reaction is complete (monitored by TLC), acidify the mixture to pH ~2 with cold 1M HCl.

    • The product, this compound, will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer, and evaporate the solvent.

Analytical Characterization

Unambiguous structural confirmation is non-negotiable in drug development. A combination of mass spectrometry and spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized compound.

3.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The predicted mass-to-charge ratios (m/z) for various adducts provide a unique fingerprint for the molecule.[2]

AdductPredicted m/z
[M+H]⁺ 181.00508
[M-H]⁻ 178.99052
[M+Na]⁺ 202.98702
[M+K]⁺ 218.96096

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the terminal alkyne proton. The three aromatic protons will appear as a complex multiplet system in the δ 7.5-8.2 ppm region. Their specific chemical shifts and coupling constants are determined by the electronic effects of the three different substituents. The terminal alkyne proton (C≡C-H) should appear as a sharp singlet around δ 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at δ 12-13 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show nine distinct signals. The carboxylic acid carbonyl carbon (C=O) is expected around δ 165-170 ppm. The two alkyne carbons (C≡C) will appear in the δ 80-90 ppm range. The six aromatic carbons will resonate between δ 125-140 ppm, with the carbon atoms directly attached to the chloro and carboxyl groups being shifted accordingly.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

  • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • C≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹ confirms the terminal alkyne.

  • C≡C Stretch: A weaker, sharp absorption around 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond.

  • C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ indicates the carbonyl of the carboxylic acid.

3.4. Analytical Workflow Diagram

G cluster_0 cluster_1 A Crude Synthetic Product B Purified Compound (Column Chromatography / Recrystallization) A->B Purification C HRMS Analysis B->C Characterization D NMR (¹H, ¹³C) B->D Characterization E IR Spectroscopy B->E Characterization F Purity Check (HPLC) B->F Characterization G Structurally Confirmed >95% Pure Compound C->G D->G E->G F->G

Caption: Standard workflow for the analytical validation of a synthesized compound.

Applications in Research and Drug Development

The strategic placement of chloro, ethynyl, and carboxylic acid functionalities makes this compound a powerful tool for constructing novel therapeutics. The importance of chlorine in pharmaceuticals is well-documented, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[3][4]

4.1. A Trifunctional Synthetic Hub

This molecule can be envisioned as a central hub from which complex structures can be elaborated. Each functional group offers a handle for specific, high-yield chemical transformations.

G cluster_0 Carboxylic Acid Reactions cluster_1 Ethynyl Group Reactions cluster_2 Aryl Chloride Influence center_node This compound A1 Amide Bond Formation (Peptide Coupling) center_node->A1 R-COOH B1 Cu-Catalyzed 'Click' Chemistry (CuAAC) center_node->B1 R-C≡CH C1 Metabolic Stability Tuning center_node->C1 Ar-Cl A2 Esterification A3 Linker for PROTACs B2 Sonogashira Coupling B3 Covalent Inhibitor Warhead C2 Modifies Electronic Properties C3 Halogen Bonding Interactions

Caption: Logical relationships of the compound's functional groups to key applications.

  • Carboxylic Acid: This group is readily converted into amides or esters, allowing for its conjugation to other molecules of interest, such as protein ligands or pharmacokinetic modifiers. It is a classic attachment point for linkers in molecules like Proteolysis-targeting chimeras (PROTACs).

  • Ethynyl Group: As a terminal alkyne, this group is a premier functional handle for modern organic synthesis. It is a key participant in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and further Sonogashira couplings, enabling the rapid construction of complex scaffolds.[5] It can also serve as a reactive "warhead" for developing covalent enzyme inhibitors.

  • Chloro Substituent: The chlorine atom is not merely a passive substituent. It significantly influences the molecule's electronic properties (pKa, reactivity) and can block sites of metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.

Conclusion

This compound represents a highly valuable and versatile chemical intermediate. While its primary physicochemical data can be reliably predicted, its true power lies in the synthetic possibilities unlocked by its unique combination of functional groups. The proposed synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation. For researchers in drug discovery and materials science, this compound offers a strategic starting point for creating novel molecules with tailored properties, from targeted therapeutics to advanced organic materials.

References

  • PubChem. This compound | C9H5ClO2.
  • PubChemLite. This compound (C9H5ClO2). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • G. S. K. Karthikeyan, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
  • Preprints.org.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Structure Elucidation of 3-Chloro-4-ethynylbenzoic Acid: A Multi-Technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. For novel compounds like 3-chloro-4-ethynylbenzoic acid, which serves as a potential building block in medicinal chemistry and materials science, rigorous structural verification is not merely a procedural step but a prerequisite for understanding its reactivity, properties, and potential applications. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. It moves beyond a simple listing of techniques, delving into the causal logic behind the multi-faceted analytical workflow, from initial mass confirmation to the definitive three-dimensional structure determination. Each protocol is presented as a self-validating system, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to build an unassailable structural proof.

Foundational Assessment: The Molecular Blueprint

Before any analysis, the theoretical structure provides a set of hypotheses to be tested. The proposed structure of this compound dictates a specific molecular formula, mass, and collection of functional groups, each with a unique spectroscopic signature.

  • Molecular Formula: C₉H₅ClO₂

  • Molecular Weight: 180.59 g/mol

  • Monoisotopic Mass: 179.9978 Da[1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH)

    • Terminal Alkyne (-C≡CH)

    • Trisubstituted Aromatic Ring

    • Aryl Chloride (C-Cl)

This initial assessment is the foundation upon which the entire elucidation process is built. Each subsequent experiment is designed to confirm one or more of these features.

Mass Spectrometry (MS): Confirming Mass and Formula

The first experimental step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Causality of Technique Selection

Electrospray Ionization (ESI) is selected as the ionization method due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion—essential for accurate mass determination. Coupling ESI with a Time-of-Flight (TOF) or Orbitrap analyzer provides the high resolution necessary to validate the molecular formula.

Predicted Mass Spectrometry Data

The expected m/z values for various adducts of this compound are critical for interpreting the resulting spectrum.

Ion SpeciesAdduct FormulaCalculated Monoisotopic Mass (Da)
Protonated Molecular Ion[M+H]⁺181.0051
Sodiated Molecular Ion[M+Na]⁺202.9870
Deprotonated Molecular Ion[M-H]⁻178.9905
Molecular Ion Radical Cation[M]⁺˙179.9978
(Data derived from PubChem predictions)[1]

Expected Fragmentation Pattern: The fragmentation of benzoic acid derivatives in MS is well-characterized. Key expected fragments for this molecule include the loss of the hydroxyl group (-17 Da) to form an acylium ion, and the subsequent loss of carbon monoxide (-28 Da) from that acylium ion.[2]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.0-3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 800 L/h at 400 °C[3]

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy <5 ppm.

  • Data Analysis: Compare the experimentally observed m/z of the most intense peak with the calculated exact mass for the expected molecular formula (C₉H₅ClO₂). The confirmation of this mass provides the first piece of solid evidence for the compound's identity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Causality of Analysis

Each functional group (alkyne, carboxylic acid, aromatic ring) has a distinct vibrational signature. The presence or absence of these key absorptions provides direct, confirmatory evidence for the proposed structure. For instance, the absence of a strong, sharp peak around 3300 cm⁻¹ would immediately cast doubt on the presence of the terminal alkyne.[4]

Predicted Infrared Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch3300-2500Very broad, often obscuring other signals
Acetylenic C-H≡C-H stretch3330-3270Strong and sharp
Aromatic C-HC-H stretch3100-3000Medium to weak
Alkyne-C≡C- stretch2260-2100Weak to medium, sharp
CarbonylC=O stretch1760-1690Intense and sharp
Aromatic RingC=C stretch (in-ring)1600-1400Multiple bands of variable intensity
Carboxylic AcidC-O stretch1320-1210Medium intensity
Aryl ChlorideC-Cl stretch1100-1000Medium to strong
Aromatic RingC-H "oop" bend900-675Strong, pattern depends on substitution
(Data compiled from multiple spectroscopic sources)[5][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to the predicted values in the table above. The presence of all characteristic peaks provides strong support for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.[8]

Integrated NMR Strategy

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all signals and confirmation of the molecular skeleton.

Caption: Integrated NMR workflow for structure elucidation.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the number of different proton environments and their neighbor relationships.

  • Predicted Chemical Shifts & Multiplicities: Aromatic protons typically resonate between 6.5-8.0 ppm.[9][10][11] The specific substitution pattern allows for a detailed prediction of the splitting pattern (coupling).

    • H-2: Expected to be a doublet (d) due to meta-coupling with H-6 (⁴J ≈ 2-3 Hz).

    • H-5: Expected to be a doublet (d) due to ortho-coupling with H-6 (³J ≈ 8-9 Hz).

    • H-6: Expected to be a doublet of doublets (dd) due to coupling with both H-5 (ortho) and H-2 (meta).

    • Acetylenic Proton: A sharp singlet (s) is expected around 3.0-3.5 ppm.

    • Carboxylic Acid Proton: A very broad singlet (s, br) is expected far downfield (>10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

  • Predicted Chemical Shifts & Count: For this compound, all 9 carbon atoms are in unique chemical environments and should produce 9 distinct signals. Aromatic and alkene carbons absorb in the 110-150 ppm range.[9][11][12]

    • Carboxylic Carbon (C=O): ~165-175 ppm.

    • Aromatic Carbons (C1-C6): ~120-140 ppm. The carbon attached to chlorine (C3) will be influenced by its electronegativity.

    • Alkyne Carbons (-C≡C-): ~75-95 ppm.

2D NMR for Connectivity Confirmation
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other. We expect to see correlations between H-5 and H-6 (strong) and between H-2 and H-6 (weak).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. This allows for the unambiguous assignment of each C-H pair. For example, the aromatic proton signal identified as H-5 from its splitting pattern will show a correlation to its specific carbon signal in the HSQC spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the carboxylic acid and allows for the observation of the acidic proton. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover 0-200 ppm.

  • 2D NMR Acquisition:

    • Acquire standard COSY and HSQC spectra using the instrument's predefined parameter sets. These experiments typically take longer to run (30 minutes to several hours).

  • Data Analysis: Integrate all 1D and 2D data to assign every proton and carbon signal and confirm the connectivity matches that of this compound.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, SCXRD offers the ultimate, unambiguous confirmation. It determines the precise three-dimensional arrangement of atoms in space, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14][15]

Causality of Technique Selection

SCXRD is the only technique that provides a direct "picture" of the molecule. It serves as the final arbiter, capable of confirming the substitution pattern on the aromatic ring with absolute certainty, leaving no room for isomeric ambiguity.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The most critical and often challenging step. Grow diffraction-quality single crystals (typically >20 µm in all dimensions) from the purified compound.[15] Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (diffusing an anti-solvent into a solution of the compound).

    • Cooling of a saturated solution.

  • Crystal Mounting: Using a microscope, select a suitable single crystal and mount it on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the intensities and positions of the diffracted X-ray spots.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

    • Build and refine a molecular model that fits the electron density map, ultimately yielding the precise atomic coordinates, bond lengths, and angles. The final output is typically a Crystallographic Information File (CIF).

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a process of logical deduction, where each analytical technique provides a crucial piece of the puzzle. Mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of key functional groups. A comprehensive suite of NMR experiments maps the atomic connectivity and confirms the carbon-hydrogen framework. Finally, single-crystal X-ray diffraction provides the definitive, three-dimensional structure, leaving no doubt as to the compound's identity. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is an essential standard in modern chemical research and drug development.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from School of Chemistry and Molecular Biosciences, The University of Queensland website: [Link]
  • Paixão, J. A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Xu, L., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Mirokhin, Y. A., & Tumanov, V. V. (n.d.). Mass Spectrometry of Analytical Derivatives. 2.
  • dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum.
  • Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?
  • JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from JoVE (Journal of Visualized Experiments): [Link]
  • ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193...
  • PubChem. (n.d.). This compound (C9H5ClO2).
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Bartleby. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.
  • University of Calgary. (n.d.). IR: alkynes. Retrieved from University of Calgary, Department of Chemistry: [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.

Sources

1H NMR spectrum of 3-Chloro-4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-ethynylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the structural elucidation of this and similar substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a chlorine atom, and a terminal alkyne. This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate and unambiguous structural verification is paramount in these applications, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose.

This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a predictive framework based on fundamental principles and offering a robust, field-proven protocol for acquiring high-quality, reproducible data.

Figure 1: Chemical Structure of this compound.

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum of this compound is anticipated to display five distinct signals corresponding to the five non-equivalent proton environments in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are governed by the electronic environment dictated by the substituents on the benzene ring.

Proton Environments and Predicted Chemical Shifts
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet in a very downfield region of the spectrum, often between 10-13 ppm.[1][2][3][4] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding.[3][5]

  • Aromatic Protons (Ar-H): The benzene ring has three protons, labeled H-2, H-5, and H-6 according to IUPAC nomenclature. Their chemical shifts fall in the aromatic region (typically 7.0-8.5 ppm) and are influenced by the electronic effects of the substituents.

    • -COOH group (at C1): An electron-withdrawing group that deshields its ortho (H-2, H-6) and para (H-4, which is substituted) positions.

    • -Cl group (at C3): An electron-withdrawing group via induction but electron-donating through resonance. It generally causes a net deshielding effect on adjacent protons.

    • -C≡CH group (at C4): A weakly electron-withdrawing group that influences the electronic environment of the ring.

    • Predicted Shifts:

      • H-2: Positioned ortho to the strongly withdrawing -COOH group and meta to the -C≡CH group. This proton is expected to be the most deshielded of the aromatic protons.

      • H-5: Situated meta to both the -COOH and -Cl groups, but ortho to the -C≡CH group.

      • H-6: Located ortho to the -COOH group and ortho to the proton at C-5. Its chemical shift will be downfield due to the adjacent carboxylic acid.

  • Acetylenic Proton (-C≡H): The proton on the terminal alkyne is subject to a unique magnetic anisotropy effect from the cylindrical π-electron cloud of the triple bond.[6][7] This effect creates a shielding cone along the axis of the alkyne, causing the proton to resonate at a higher field (more shielded) than vinylic or aromatic protons. Its chemical shift is typically found in the range of 2.5-3.5 ppm.[8][9][10]

Predicted Multiplicity and Coupling Constants (J)

Spin-spin coupling provides crucial information about the connectivity of protons.

  • -COOH Proton: Typically appears as a broad singlet (s) due to rapid chemical exchange and quadrupole broadening from the oxygen atoms. It generally does not show coupling to other protons.[2]

  • Acetylenic Proton: Often appears as a singlet (s). While long-range coupling across the triple bond and to aromatic protons is possible (⁴J or ⁵J), the coupling constants are usually very small (<1 Hz) and may not be resolved.[6][11][12]

  • Aromatic Protons: These protons will exhibit a complex splitting pattern due to coupling with their neighbors.

    • Ortho Coupling (³J): Coupling between adjacent protons (H-5 and H-6). This is the strongest coupling, typically in the range of 6-10 Hz.[13][14]

    • Meta Coupling (⁴J): Coupling between protons separated by two bonds (H-2 and H-6). This coupling is significantly weaker, usually between 1-3 Hz.[14][15]

    • Para Coupling (⁵J): Coupling between H-2 and H-5. This is generally the weakest (<1 Hz) and often not observed.[13]

    • Resulting Patterns:

      • H-2: Will be split by H-6 into a doublet (d) due to meta coupling.

      • H-5: Will be split by H-6 into a doublet (d) due to ortho coupling.

      • H-6: Will be split by H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets (dd).

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH10.0 - 13.0Broad Singlet (br s)1HN/A
H-28.0 - 8.3Doublet (d)1H⁴J(H2-H6) ≈ 1-3
H-67.8 - 8.1Doublet of Doublets (dd)1H³J(H6-H5) ≈ 6-10; ⁴J(H6-H2) ≈ 1-3
H-57.6 - 7.9Doublet (d)1H³J(H5-H6) ≈ 6-10
-C≡CH2.8 - 3.5Singlet (s)1HN/A (or very small long-range J)

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

G H_COOH COOH H2 H-2 H6 H-6 H6->H2 ⁴J (meta) ~2 Hz H5 H-5 H6->H5 ³J (ortho) ~8 Hz H_Alkyne C≡CH

Figure 2: Predicted spin-spin coupling relationships for aromatic protons.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and careful selection of acquisition parameters. This protocol is designed to be a self-validating system, ensuring reliable results.

Part A: Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the analyte slows the exchange rate of the acidic proton, resulting in a well-defined, observable -COOH peak.[16] Chloroform-d (CDCl₃) can also be used, but the acidic proton may appear as a very broad, less distinct signal.[17]

Methodology:

  • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry glass vial.

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.[18] A clear, homogenous solution is critical.

  • Filtration: Particulate matter severely degrades spectral quality by disrupting magnetic field homogeneity. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. To do this, tightly pack a small plug of glass wool into a Pasteur pipette and pass the solution through it.

  • Internal Standard (Optional but Recommended): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing, adding one drop of a dilute tetramethylsilane (TMS) solution in DMSO-d₆ provides a precise δ = 0.00 ppm reference point.[18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part B: Spectrometer Setup and Data Acquisition (400 MHz Example)

Rationale for Parameter Selection: The chosen parameters balance the need for high signal-to-noise with efficient use of instrument time. A sufficient relaxation delay (d1) is crucial for accurate integration, especially for protons with longer relaxation times.

Procedure:

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the DMSO-d₆ solvent, which stabilizes the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. This is the most critical step for achieving sharp, well-resolved peaks.

  • Standard ¹H Acquisition Parameters:

    • Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, especially the downfield -COOH proton, are captured.

    • Number of Scans (ns): 16 to 64 scans. This is usually sufficient for a sample of this concentration to achieve excellent signal-to-noise.

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for quantitative analysis of the integrals.

    • Acquisition Time (aq): ~3-4 seconds.

  • D₂O Exchange Experiment (for -COOH Confirmation):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum using the same parameters.

    • Expected Result: The signal corresponding to the acidic -COOH proton will disappear or be significantly attenuated due to proton-deuterium exchange, confirming its identity.[1][2]

G start Start weigh weigh start->weigh 10-15 mg sample end_node End dissolve dissolve weigh->dissolve 0.7 mL DMSO-d6 filter filter dissolve->filter Remove particulates insert insert filter->insert Into spectrometer lock_shim lock_shim insert->lock_shim Lock & Shim acquire acquire lock_shim->acquire Acquire Spectrum (ns=16, d1=5s) process process acquire->process Process Data analyze analyze process->analyze Analyze Spectrum d2o_ex d2o_ex analyze->d2o_ex Confirm -COOH? d2o_ex->end_node No add_d2o Add D₂O & Re-acquire d2o_ex->add_d2o Yes analyze_d2o analyze_d2o add_d2o->analyze_d2o Disappearance of -COOH peak confirms analyze_d2o->end_node

Sources

Mass Spectrometry of 3-Chloro-4-ethynylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-ethynylbenzoic acid is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its rigid structure, conferred by the benzene ring and ethynyl group, combined with the electronic properties of the chloro and carboxylic acid moieties, makes it a versatile scaffold for developing novel therapeutic agents and functional polymers. Accurate and comprehensive characterization of such molecules is paramount in drug development and research, where unambiguous identification and purity assessment are critical.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. We will delve into the core principles that govern its ionization and fragmentation, provide field-proven experimental protocols, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply mass spectrometry to this class of molecules.

Physicochemical Properties and Their Implications for Mass Spectrometry

Understanding the inherent properties of this compound is the first step in developing a robust mass spectrometry method. These properties dictate the optimal choice of ionization technique and experimental parameters.

Structure and Molecular Weight: The molecular formula of this compound is C₉H₅ClO₂.[1] Its structure consists of a benzoic acid core substituted with a chlorine atom at position 3 and an ethynyl group at position 4. The monoisotopic mass of this compound is approximately 179.9978 Da.[1] This value is the theoretical mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O) and is the primary target for detection in high-resolution mass spectrometry.

Acidity (pKa): The carboxylic acid group is the most prominent acidic site. While the exact pKa of this specific molecule is not readily published, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the chlorine and ethynyl substituents are expected to increase the acidity (lower the pKa) of the carboxylic acid proton. This pronounced acidity makes the molecule highly amenable to deprotonation, suggesting that negative-ion mode electrospray ionization will be a highly efficient method for its analysis.[2][3]

Solubility: As an aromatic carboxylic acid, it is expected to have moderate solubility in common organic solvents used for mass spectrometry, such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). It will also be soluble in aqueous alkaline solutions due to the formation of the carboxylate salt. This solubility profile allows for flexibility in sample preparation for techniques like Electrospray Ionization (ESI).

Selecting the Optimal Ionization Technique: A Causal Explanation

The choice of ionization technique is critical for successfully analyzing any molecule. For this compound, Electrospray Ionization (ESI) is the most suitable method due to its "soft" ionization nature, which minimizes in-source fragmentation and typically preserves the molecular ion.[4]

Why ESI is the Preferred Method:

  • Analyte Polarity: The presence of the carboxylic acid group makes the molecule polar and capable of readily accepting or losing a proton. ESI is particularly well-suited for polar molecules that are pre-ionized in solution.

  • Soft Ionization: ESI imparts low internal energy to the analyte molecules during the ionization process. This is crucial for preventing the premature fragmentation of the molecule, ensuring the detection of the intact molecular ion, which is essential for molecular weight confirmation.[4]

  • Versatility of Ionization Modes: ESI can be operated in both positive and negative ion modes.

    • Negative Ion Mode (-ESI): Given the acidic nature of the carboxylic acid, negative ion mode is the logical first choice. In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion. This process is generally very efficient for carboxylic acids, leading to high sensitivity.[2]

    • Positive Ion Mode (+ESI): While less intuitive for an acidic molecule, positive ion mode can still be effective. Protonation can occur, though less readily, potentially on the oxygen of the carbonyl group or through adduction with cations present in the solvent (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺).[5] Analyzing in both modes can provide complementary information and increase confidence in identification.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide high-quality, reproducible data. Each step includes a rationale to ensure the trustworthiness of the results.

Protocol 1: Sample Preparation
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the solid in 1 mL of a suitable solvent, such as HPLC-grade methanol or acetonitrile. Vortex thoroughly to ensure complete dissolution.

    • Rationale: Starting with a known concentration allows for accurate dilutions and quantitative analysis if required. High-purity solvents are essential to minimize background ions and adduct formation.

  • Working Solution Preparation (1 µg/mL):

    • Perform a serial dilution of the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the initial solvent to make a 10 µg/mL intermediate solution. Then, dilute 100 µL of the intermediate solution into 900 µL of the analysis solvent.

    • The final analysis solvent should be compatible with the LC-MS mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 50:50 acetonitrile:water for negative mode.

    • Rationale: The final concentration should be within the optimal working range of the mass spectrometer to avoid detector saturation and space-charge effects. The addition of formic acid in positive mode provides a source of protons to facilitate the formation of [M+H]⁺ ions.[6]

Protocol 2: Mass Spectrometry Analysis (Direct Infusion ESI)

This protocol describes a direct infusion experiment for initial characterization. For analyzing complex mixtures, coupling with liquid chromatography (LC) is recommended.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's specifications using a standard calibration solution.

    • Rationale: Calibration ensures high mass accuracy, which is critical for determining the elemental composition of the detected ions.

  • Infusion Setup:

    • Load the working solution into a syringe and place it in a syringe pump.

    • Set the flow rate to 5-10 µL/min.

    • Connect the syringe to the ESI source of the mass spectrometer.

  • Mass Spectrometer Parameters (Example for a Q-TOF instrument):

ParameterNegative Ion Mode (-ESI)Positive Ion Mode (+ESI)
Ionization ModeESI-ESI+
Capillary Voltage3.0 kV3.5 kV
Sampling Cone30 V30 V
Source Temperature120 °C120 °C
Desolvation Temp350 °C350 °C
Desolvation Gas Flow600 L/Hr600 L/Hr
Mass Range (m/z)50 - 50050 - 500
Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis

Tandem MS (also known as MS/MS or MS²) is used to fragment a selected precursor ion to gain structural information.[7][8]

  • Precursor Ion Selection:

    • From the full scan MS spectrum (from Protocol 2), identify the m/z of the ion of interest (e.g., the [M-H]⁻ ion at m/z ~179.0 in negative mode or the [M+H]⁺ ion at m/z ~181.0 in positive mode).

    • Set the mass spectrometer to isolate this precursor ion.

  • Collision-Induced Dissociation (CID):

    • The isolated precursor ions are directed into a collision cell filled with an inert gas (e.g., argon).

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.[6]

    • Rationale: Varying the collision energy allows for controlled fragmentation. Low energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, providing a more complete structural picture.

  • Product Ion Scanning:

    • The second mass analyzer scans the resulting fragment ions (product ions), generating an MS/MS spectrum.

    • Rationale: The resulting fragmentation pattern is a "fingerprint" of the molecule's structure.[7]

Data Interpretation and Fragmentation Analysis

Expected Mass Spectra and Isotopic Pattern

A key feature in the mass spectrum of this compound will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M/M+2 peak pattern with an intensity ratio of roughly 3:1.[9][10][11]

IonIsotopeCalculated m/zExpected Relative Abundance
[M-H]⁻ ³⁵Cl178.9905100%
³⁷Cl180.9876~32%
[M+H]⁺ ³⁵Cl181.0051100%
³⁷Cl183.0021~32%

Note: These values are based on the monoisotopic masses.

The presence of this 3:1 M/M+2 isotopic signature is a strong confirmation of the presence of a single chlorine atom in the molecule.

Proposed Fragmentation Pathways

The fragmentation of this compound will be influenced by the functional groups present. The following are proposed fragmentation pathways based on established chemical principles for similar molecules.[12][13][14]

Negative Ion Mode ([M-H]⁻ Fragmentation): The deprotonated molecule is the carboxylate anion. The primary fragmentation pathway is expected to be the loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation, which is common for benzoic acids.[15]

  • [M-H]⁻ (m/z 179/181) → Loss of CO₂ → [C₈H₄Cl]⁻ (m/z 135/137)

Positive Ion Mode ([M+H]⁺ Fragmentation): In positive mode, fragmentation is often initiated from the protonated carboxylic acid.

  • Loss of Water: A common initial fragmentation for protonated benzoic acids is the loss of a neutral water molecule (H₂O, 18 Da) to form an acylium ion.[12]

    • [M+H]⁺ (m/z 181/183) → Loss of H₂O → [C₉H₄ClO]⁺ (m/z 163/165)

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (CO, 28 Da).

    • [C₉H₄ClO]⁺ (m/z 163/165) → Loss of CO → [C₈H₄Cl]⁺ (m/z 135/137)

  • Direct Loss of Formic Acid: An alternative pathway could be the neutral loss of formic acid (HCOOH, 46 Da).

    • [M+H]⁺ (m/z 181/183) → Loss of HCOOH → [C₈H₄Cl]⁺ (m/z 135/137)

The following Graphviz diagram illustrates the proposed fragmentation pathway in positive ion mode.

Fragmentation_Pathway M_H [M+H]⁺ m/z 181/183 Acylium [M+H-H₂O]⁺ Acylium Ion m/z 163/165 M_H->Acylium - H₂O Fragment1 [M+H-H₂O-CO]⁺ Chlorophenylacetylene Cation m/z 135/137 Acylium->Fragment1 - CO

Caption: Proposed ESI+ Fragmentation Pathway.

Applications in Drug Development

The precise mass determination and structural elucidation provided by these mass spectrometric methods are invaluable in the drug development pipeline.

  • Reaction Monitoring: The progress of chemical reactions using this compound as a starting material can be monitored by observing the disappearance of its molecular ion and the appearance of the product's molecular ion.

  • Impurity Profiling: Mass spectrometry can detect and identify low-level impurities, byproducts, and degradation products, which is a critical regulatory requirement for active pharmaceutical ingredients (APIs).

  • Metabolite Identification: In preclinical studies, high-resolution MS/MS is used to identify the metabolites of a drug candidate, providing insights into its metabolic fate and potential toxicity.

Conclusion

This guide has provided a detailed and technically grounded framework for the mass spectrometric analysis of this compound. By understanding its physicochemical properties, selecting the appropriate ionization technique, and employing robust experimental protocols, researchers can obtain high-quality data for unambiguous structural confirmation. The interpretation of the resulting spectra, particularly the characteristic isotopic pattern and fragmentation pathways, provides a deep level of molecular insight. These methods are essential for ensuring the quality and integrity of this important chemical building block in research and drug development.

References

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
  • Voinov, V. G., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC.
  • BenchChem. (2025). A Guide to Tandem Mass Spectrometry: Unveiling the Molecular World.
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry.
  • PubChemLite. (n.d.). This compound (C9H5ClO2).
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • ACS Publications. (2024). Tandem Mass Spectrometry across Platforms | Analytical Chemistry.
  • Wikipedia. (n.d.). Tandem mass spectrometry.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.
  • NIH. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-ethoxybenzoic acid 97 213598-15-3.
  • Wikipedia. (n.d.). Electrospray ionization.
  • ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • NIST. (n.d.). 3-Chloro-4-hydroxybenzoic acid.
  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology.
  • PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840.
  • BLD Pharm. (n.d.). 10602-00-3|4-Ethynylbenzoic acid.
  • P212121 Store. (n.d.). 3-Chloro-4-methylbenzoic acid | CAS 5162-82-3.
  • ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry.
  • Matrix Scientific. (n.d.). 3-Chloro-5-ethynylbenzoic acid.
  • Chemical Synthesis Database. (2025). 3-chloro-4-ethynylbenzonitrile.
  • ChemicalBook. (2025). 3-Chloro-4-methylbenzoic acid | 5162-82-3.
  • PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279.
  • NIST. (n.d.). Benzoic acid, 3-chloro-, ethyl ester.
  • NIST. (n.d.). Benzoic acid, 3-chloro-, ethyl ester.
  • PubChem. (n.d.). 4-Ethynylbenzoic acid | C9H6O2 | CID 589706.
  • NIST. (n.d.). Benzoic acid, 3-chloro-.

Sources

IR spectrum of 3-Chloro-4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of 3-Chloro-4-ethynylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound. As a molecule incorporating a carboxylic acid, a terminal alkyne, and a substituted aromatic ring, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed theoretical breakdown of the expected spectral features, a robust experimental protocol for data acquisition, and an interpretive guide for holistic spectral analysis. The causality behind spectral phenomena, such as hydrogen bonding and resonance effects, is explained to provide a deeper understanding beyond simple peak assignments.

Introduction

The Molecule: this compound

This compound (C₉H₅ClO₂) is a multifunctional organic compound. Its rigid, well-defined structure, featuring a carboxylic acid for anchoring or biological activity, an ethynyl group for "click" chemistry or as a pharmacophore, and a chlorinated phenyl ring for modulating electronic properties, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and Infrared (IR) spectroscopy is a first-line, non-destructive technique for verifying the presence and arrangement of its key functional groups.

The Technique: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The specific frequencies of IR radiation absorbed correspond to the vibrational energies of specific bonds within the molecule. Therefore, an IR spectrum serves as a unique "molecular fingerprint," providing definitive evidence for the presence of various functional groups. For a molecule like this compound, FTIR is indispensable for confirming the integrity of the carboxylic acid, alkyne, and substituted aromatic systems.

Predicted IR Spectral Features: A Theoretical Analysis

The IR spectrum of this molecule can be logically dissected by considering the contributions of each functional moiety. The electronic interplay between these groups (e.g., conjugation) will also influence the final peak positions.

The Carboxylic Acid Motif (-COOH)

The carboxylic acid group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.

  • O-H Stretching: The most prominent feature is an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4]

    • Expert Insight: This broadening is a direct consequence of strong intermolecular hydrogen bonding. In the solid state, carboxylic acids exist predominantly as centrosymmetric dimers. This strong H-bonding weakens the O-H bond, shifting its vibration to a lower frequency and creating a wide distribution of bond energies, resulting in the characteristic broad peak. This band will likely overlap with the sharper C-H stretching vibrations.[1][5]

  • C=O Stretching: A very strong, sharp absorption is expected for the carbonyl group. For aromatic carboxylic acids, this peak typically appears between 1700 and 1680 cm⁻¹.[4]

    • Expert Insight: The conjugation of the carbonyl group with the aromatic ring slightly weakens the C=O double bond character through resonance, lowering its stretching frequency compared to a saturated carboxylic acid (which appears at 1725-1705 cm⁻¹).[6] The hydrogen-bonded dimeric form also contributes to this shift to a lower wavenumber.[2][6]

  • C-O Stretching and O-H Bending: The spectrum will also feature a medium-intensity C-O stretching vibration, coupled with O-H in-plane bending, in the 1320-1210 cm⁻¹ region.[1][7] A broad O-H out-of-plane bend is also expected near 920 cm⁻¹.

The Terminal Alkyne Moiety (-C≡CH)

The terminal ethynyl group provides two highly diagnostic peaks.

  • ≡C-H Stretching: A sharp, strong, and narrow absorption band should appear around 3300 cm⁻¹.[8][9]

    • Expert Insight: This peak is typically very distinct and its sharp nature contrasts with the broad O-H band in the same region, often appearing as a sharp spike on the shoulder of the broader absorption.[1][9] Its high frequency is due to the sp-hybridized carbon, which forms a shorter, stronger bond with hydrogen.

  • C≡C Stretching: A peak of weak to medium intensity is expected in the 2150-2100 cm⁻¹ range.[8]

    • Expert Insight: For a terminal alkyne, this peak is generally observable. Its intensity is dependent on the change in dipole moment during the vibration. While not as strong as a carbonyl stretch, its unique position in a relatively clear part of the spectrum makes it a valuable diagnostic marker.

The Substituted Aromatic Ring

The 1,2,4-trisubstituted benzene ring contributes several characteristic absorptions.

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11] These peaks are usually of weak to medium intensity and may be partially obscured by the broad O-H band.

  • C=C In-Ring Stretching: The aromatic ring exhibits characteristic skeletal vibrations due to C=C bond stretching. These appear as a series of medium-to-sharp peaks in the 1625-1465 cm⁻¹ region.[4][10] One peak is often observed near 1600 cm⁻¹ and another near 1500-1465 cm⁻¹.[11]

  • C-H Out-of-Plane (oop) Bending: The region from 900-675 cm⁻¹ is highly diagnostic for the substitution pattern on the aromatic ring.[10] For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 890-800 cm⁻¹ range.

The Carbon-Chlorine Bond (C-Cl)
  • C-Cl Stretching: The stretching vibration for an aryl chloride is expected to produce a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹.[7] This peak can sometimes overlap with other fingerprint region absorptions but is a necessary component for a complete spectral assignment.

Data Synthesis & Interpretation

Summary of Expected Vibrational Modes

The following table summarizes the predicted key absorptions for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityCharacteristics
O-H StretchCarboxylic Acid3300 - 2500StrongVery Broad
≡C-H StretchTerminal Alkyne~3300Strong, MediumSharp, Narrow
Aromatic C-H StretchAromatic Ring3100 - 3000Medium, WeakSharp
C≡C StretchTerminal Alkyne2150 - 2100Medium, WeakSharp
C=O StretchCarboxylic Acid1700 - 1680Very StrongSharp
C=C In-Ring StretchesAromatic Ring1625 - 1465Medium, VariableSharp
C-O Stretch / O-H BendCarboxylic Acid1320 - 1210StrongBroad
C-H Out-of-Plane BendAromatic Ring890 - 800StrongSharp
C-Cl StretchAryl Halide850 - 550StrongSharp
Interpreting the Full Spectrum: A Holistic View

A logical approach to interpreting the spectrum involves identifying the most prominent and unambiguous peaks first.

  • Carboxylic Acid Check: Look for the very broad O-H stretch from 3300-2500 cm⁻¹ and the intense C=O stretch around 1700-1680 cm⁻¹. Their presence is primary confirmation.

  • Alkyne Confirmation: Locate the sharp ≡C-H spike near 3300 cm⁻¹ (often superimposed on the O-H band) and the C≡C stretch in the otherwise quiet 2150-2100 cm⁻¹ region.

  • Aromatic System: Identify the weaker C-H stretches above 3000 cm⁻¹ and the characteristic ring stretches between 1625-1465 cm⁻¹.

  • Substitution Pattern & Final Check: Examine the fingerprint region for the strong C-H oop bends (890-800 cm⁻¹) and the C-Cl stretch (below 850 cm⁻¹).

G cluster_mol Molecular Structure: this compound cluster_spec Correlated IR Spectrum Regions Mol Key Functional Groups OH O-H Stretch (3300-2500 cm⁻¹) Broad Mol->OH Vibrational modes give rise to peaks in... CH C-H Stretches (≡C-H: ~3300 cm⁻¹ sharp) (Aryl: 3100-3000 cm⁻¹) Mol->CH Vibrational modes give rise to peaks in... Alkyne C≡C Stretch (2150-2100 cm⁻¹) Mol->Alkyne Vibrational modes give rise to peaks in... Carbonyl C=O Stretch (1700-1680 cm⁻¹) Very Strong Mol->Carbonyl Vibrational modes give rise to peaks in... Fingerprint Fingerprint Region (1600-500 cm⁻¹) (Aryl C=C, C-O, C-H oop, C-Cl) Mol->Fingerprint Vibrational modes give rise to peaks in...

Caption: Correlation between molecular structure and IR spectral regions.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable spectrum of this solid compound, the Potassium Bromide (KBr) pellet method is standard and effective.

Rationale for Sample Preparation (KBr Pellet Method)

Causality: KBr is chosen because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has an ionic structure that will not contribute its own absorption bands. It is a soft salt that, under pressure, forms a transparent matrix for the solid analyte. The key to a good spectrum is minimizing scattering of IR radiation and avoiding contamination, especially from water.

Step-by-Step KBr Pellet Preparation Workflow
  • Drying: Dry the laboratory-grade KBr powder in an oven at ~110°C for at least 4 hours to remove adsorbed water. Store in a desiccator.

  • Grinding: Add ~1-2 mg of the this compound sample to ~100-200 mg of the dried KBr in an agate mortar.

  • Mixing & Homogenization: Gently grind the mixture with an agate pestle for 1-2 minutes until the sample is finely dispersed and the mixture has a consistent, powder-like appearance.

    • Self-Validation: The mixture should be homogenous with no visible crystals of the sample. Inadequate grinding leads to light scattering (Christiansen effect), causing a sloping baseline and distorted peak shapes.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes.

  • Pellet Inspection: Carefully remove the die and extract the pellet.

    • Self-Validation: A high-quality pellet should be translucent or transparent, not opaque or cloudy. An opaque pellet indicates poor grinding or insufficient pressure.

G A 1. Dry KBr (110°C, 4h) B 2. Weigh Sample & KBr (1:100 ratio) A->B C 3. Grind & Homogenize (Agate Mortar) B->C D 4. Load Pellet Die C->D E 5. Press Under Vacuum (7-10 tons) D->E F 6. Inspect Pellet (Must be transparent) E->F G 7. Acquire Spectrum F->G

Caption: Workflow for KBr pellet preparation and analysis.

FTIR Spectrometer Configuration and Data Acquisition
  • Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This is critical to ratio out absorptions from atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum.

  • Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing and Validation
  • Baseline Correction: Apply a baseline correction algorithm if the baseline is sloped due to scattering.

  • Peak Picking: Use the software to identify the precise wavenumbers of the absorption maxima.

  • Validation: The final spectrum should be cross-referenced with the predicted values in Table 3.1. The presence of all key functional group peaks provides high confidence in the sample's identity and purity. A significant, broad peak around 3400 cm⁻¹ and a sharp peak near 1640 cm⁻¹ would indicate water contamination in the KBr.

Conclusion

The infrared spectrum of this compound is highly characteristic and informative. A systematic analysis, beginning with the unmistakable features of the carboxylic acid dimer, followed by the diagnostic peaks of the terminal alkyne, and finalized by assigning the aromatic and C-Cl vibrations, allows for unambiguous structural confirmation. By adhering to a rigorous experimental protocol, a high-fidelity spectrum can be obtained, providing researchers with the crucial data needed to validate this important chemical building block for its use in advanced applications.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. [Link]
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
  • LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • University of California, Davis. (n.d.).
  • Prakash Raja. (2021, June 30). Vibrational Frequencies of Functional Groups/ Factors Affecting/ IR Spectroscopy. YouTube. [Link]
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry Analytical Lab. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-4-ethynylbenzoic Acid via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 3-chloro-4-ethynylbenzoic acid, a valuable building block in medicinal chemistry, starting from 3-chloro-4-iodobenzoic acid. The core of this transformation is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This guide moves beyond a simple recitation of steps to provide a mechanistic understanding and field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible protocol.

The Sonogashira Coupling: A Mechanistic Deep Dive

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the coupling of terminal alkynes with aryl or vinyl halides.[3][4] Developed by Kenkichi Sonogashira, its primary advantage over previous methods was the use of a copper(I) co-catalyst, which allows the reaction to proceed under significantly milder conditions, often at room temperature.[1][2][3] This tolerance for a wide range of functional groups makes it ideal for the synthesis of complex molecules in late-stage pharmaceutical development.[5]

The reaction is driven by a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Core Components & Their Roles:

  • Palladium Catalyst: Typically a Pd(0) complex, often generated in situ from a stable Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]).[1][5] It is the primary engine of the C(sp²)–C(sp) bond formation.

  • Copper(I) Co-catalyst: Usually copper(I) iodide (CuI), its crucial role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the alkyne itself, dramatically accelerating the key transmetalation step and enabling the use of mild reaction conditions.[1][3]

  • Amine Base: A base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) serves multiple functions. It deprotonates the terminal alkyne, neutralizes the hydrogen halide (HX) produced during the cycle, and can help reduce the Pd(II) precatalyst to the active Pd(0) state.[1][5][6]

  • Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) stabilize the palladium center, preventing its precipitation as palladium black. The steric and electronic properties of the ligand are critical; bulky, electron-rich ligands can increase the rate of the oxidative addition step.[3][7]

The Dual Catalytic Cycle

The reaction proceeds through two interdependent cycles, as illustrated below. The palladium cycle executes the core cross-coupling, while the copper cycle continuously supplies the activated alkyne needed for the key transmetalation step.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X reductive Reductive Elimination pd_add Oxidative Addition pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne Cu-C≡CR transmetal Transmetalation (Rate-Determining) pd_alkyne->pd0 Ar-C≡CR (Product) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide H-C≡CR Base cu_acetylide->pd_complex cu_acetylide->cu_x Transfers to Pd cycle deprotonation Deprotonation

Figure 1: The Sonogashira Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of 3-chloro-4-iodobenzoic acid, forming a Pd(II) intermediate. This is often the rate-determining step of the palladium cycle.[8][9]

  • Deprotonation & Copper Acetylide Formation: Concurrently, the terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide.[1][8]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium(II) center, displacing the halide and forming an alkynyl palladium(II) complex. This is generally considered the rate-determining step of the overall process.[3][10]

  • Reductive Elimination: The final step involves the cis-isomeric form of the alkynyl palladium(II) complex undergoing reductive elimination to form the final product, this compound, and regenerate the active Pd(0) catalyst.[8]

Synthesis Protocol: From Aryl Iodide to Product

This protocol details the synthesis using trimethylsilylacetylene (TMSA) as a safe and convenient source of the ethynyl group, followed by a straightforward deprotection step. TMSA is a liquid, making it easier to handle than acetylene gas, and the bulky trimethylsilyl group prevents unwanted side reactions at the terminal position.[1]

Experimental Workflow Diagram

Workflow start Start: Reagents & Glassware setup Assemble dry glassware under inert atmosphere (N₂/Ar) start->setup reagents Charge flask with: 1. 3-chloro-4-iodobenzoic acid 2. Pd(PPh₃)₂Cl₂ 3. CuI 4. Anhydrous THF/Et₃N setup->reagents degas Degas solvent mixture reagents->degas add_tmsa Add Trimethylsilylacetylene (TMSA) via syringe degas->add_tmsa reaction Stir at room temperature Monitor by TLC/LC-MS add_tmsa->reaction workup Reaction Work-up: 1. Dilute with Et₂O 2. Filter through Celite® 3. Wash with NH₄Cl, brine 4. Dry over Na₂SO₄ reaction->workup deprotection TMS Deprotection: Dissolve in MeOH/THF Add K₂CO₃, stir workup->deprotection acidification Acidify with aq. HCl to precipitate product deprotection->acidification purification Purification: 1. Filter crude product 2. Recrystallize or perform column chromatography acidification->purification end Final Product: This compound purification->end

Figure 2: Experimental Workflow for Synthesis
Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
3-Chloro-4-iodobenzoic acidC₇H₄ClIO₂282.465.01.0
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.226.01.2
[Pd(PPh₃)₂Cl₂]C₃₆H₃₀Cl₂P₂Pd701.900.150.03 (3 mol%)
Copper(I) Iodide (CuI)CuI190.450.150.03 (3 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.1915.03.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11--
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.02.0
Methanol (MeOH)CH₄O32.04--
Step-by-Step Methodology

Part A: Sonogashira Coupling

  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-iodobenzoic acid (1.41 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (29 mg, 0.15 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous tetrahydrofuran (20 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe.

  • Degassing (Critical Step): To ensure removal of dissolved oxygen, which can promote undesirable alkyne homocoupling (Glaser coupling) and deactivate the catalyst, bubble nitrogen or argon gas through the stirred solution for 15 minutes.[1][9]

  • Alkyne Addition: Add trimethylsilylacetylene (0.85 mL, 6.0 mmol) dropwise via syringe to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should turn from a pale yellow suspension to a dark brown/black mixture.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts, washing the pad with additional diethyl ether.[8] Combine the filtrates and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected product.

Part B: TMS Deprotection

  • Setup: Dissolve the crude TMS-protected intermediate in a mixture of methanol (30 mL) and THF (10 mL).

  • Base Addition: Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the TMS group.

  • Acidification & Isolation: Concentrate the mixture under reduced pressure to remove most of the solvent. Redissolve the residue in water (50 mL) and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A precipitate of the final product will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified by flash column chromatography on silica gel.

Expert Insights: Causality and Troubleshooting

A successful synthesis relies on understanding the "why" behind each step.

  • Why Aryl Iodide? The reactivity of the aryl halide in the oxidative addition step follows the trend I > OTf > Br >> Cl.[8][11] Aryl iodides are significantly more reactive than the corresponding bromides or chlorides, allowing the reaction to proceed efficiently under mild conditions with lower catalyst loading. The C-Cl bond on the ring remains untouched due to its lower reactivity.

  • Why an Inert Atmosphere? Oxygen promotes the copper-catalyzed homocoupling of alkynes, a significant side reaction known as Glaser coupling, which forms diynes and consumes the alkyne substrate.[9] Furthermore, the active Pd(0) species is sensitive to oxidation and can be deactivated in the presence of air.[1]

  • Why Copper-Free Alternatives Exist: While the copper co-catalyst is beneficial for reaction rate, it is the primary cause of Glaser homocoupling. In cases where this side product is difficult to separate or for applications requiring extremely low residual copper levels (e.g., pharmaceuticals), "copper-free" Sonogashira protocols have been developed.[1][9][12] These typically require more reactive palladium catalysts, different ligands, or higher temperatures.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently degassed system; Poor quality of reagents/solvent.Use fresh, high-purity catalyst and base. Ensure the solvent is anhydrous. Thoroughly degas the reaction mixture before adding the alkyne.
Significant Homocoupling Presence of oxygen in the reaction vessel.Improve the inert atmosphere technique (e.g., use a Schlenk line). Ensure rigorous degassing of the solvent. Consider a copper-free protocol.
Starting Material Remains Low catalyst activity; Reaction time too short.Increase reaction time. Gently warm the reaction (e.g., to 40-50 °C) if it stalls at room temperature. Check the quality of the palladium catalyst.
Difficult Purification Catalyst residues; Homocoupled byproduct.Ensure thorough filtration through Celite® during work-up. Optimize chromatography conditions to separate the desired product from the diyne.

Product Characterization: Confirming Success

Unambiguous confirmation of the final product, this compound (C₉H₅ClO₂), is achieved through standard spectroscopic methods.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals in the aromatic region (δ 7.5-8.2 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A key singlet for the acetylenic proton (C≡C-H) should appear around δ 4.5 ppm. The carboxylic acid proton will be a broad singlet at δ ~13.0 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Look for signals corresponding to the carboxylic acid carbon (~166 ppm), aromatic carbons (δ 125-135 ppm), and two distinct signals for the alkynyl carbons (δ ~80-85 ppm).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ν(C≡C-H): A sharp, characteristic peak for the terminal alkyne C-H stretch around 3300 cm⁻¹.

    • ν(C≡C): A weaker absorption for the alkyne triple bond stretch around 2100-2150 cm⁻¹.

    • ν(C=O): A strong absorption for the carboxylic acid carbonyl stretch around 1700 cm⁻¹.

    • ν(O-H): A very broad absorption for the carboxylic acid O-H stretch from 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z 180, with a characteristic [M+2]⁺ peak at m/z 182 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • J&K Scientific LLC. Sonogashira Cross-Coupling. (2021-03-23). [Link]
  • ResearchGate.
  • YouTube. Sonogashira Coupling. (2020-07-25). [Link]
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). [Link]
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013-01-14). [Link]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • Organic Chemistry Portal.
  • NROChemistry. Sonogashira Coupling. [Link]
  • Royal Society of Chemistry. Sonogashira Coupling. (2016-08-01). [Link]

Sources

Sonogashira coupling for 3-Chloro-4-ethynylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sonogashira Coupling for the Synthesis of 3-Chloro-4-ethynylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] Its robustness, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3][4] This guide provides a comprehensive technical overview of the Sonogashira coupling, with a specific focus on its strategic application for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. We will dissect the reaction mechanism, provide a detailed experimental protocol, and explore the critical parameters that govern success, offering field-proven insights for researchers, scientists, and drug development professionals.

The Sonogashira Reaction: A Foundational Overview

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction revolutionized the synthesis of aryl alkynes and conjugated enynes.[3][4][5] It achieves the coupling of a terminal alkyne with an aryl or vinyl halide.[2][6][7] The power of the Sonogashira protocol lies in its use of a dual-catalyst system: a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst, which allows the reaction to proceed under remarkably mild conditions, often at room temperature.[2][4]

The core transformation is depicted below:

R¹-X + H-≡-R² --[Pd cat., Cu cat., Base]--> R¹-≡-R²

  • : Aryl or Vinyl

  • X : I, Br, Cl, or OTf (triflate)

  • : H, Alkyl, Aryl, Silyl, etc.

The reaction's utility is vast, finding application in the synthesis of pharmaceuticals like tazarotene (a treatment for psoriasis) and Altinicline (a nicotinic receptor agonist).[2][3]

The Catalytic Heart: Unraveling the Mechanism

The elegance of the Sonogashira coupling lies in two interconnected, yet independent, catalytic cycles working in concert: the Palladium cycle and the Copper cycle.[6][7] A comprehensive understanding of this mechanism is not merely academic; it is the key to rational troubleshooting and optimization.

The Palladium Cycle: The Cross-Coupling Engine

The palladium cycle is where the C(sp²)-C(sp) bond is forged. It is generally understood to proceed through three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (R¹-X). This forms a square planar Pd(II) intermediate. This step is often rate-limiting, and its efficiency is highly dependent on the nature of the halide (I > Br > OTf >> Cl).[2][8]

  • Transmetalation : The organopalladium(II) complex then reacts with the copper(I) acetylide (formed in the copper cycle). The acetylide group is transferred from copper to palladium, displacing the halide and forming a new Pd(II)-alkynyl complex.

  • Reductive Elimination : This final step involves the cis-elimination of the product (R¹-≡-R²), which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle: Alkyne Activation

The role of the copper co-catalyst is to activate the terminal alkyne for transmetalation.[2]

  • Coordination & Deprotonation : The copper(I) salt coordinates with the terminal alkyne. In the presence of a base (typically an amine), the acidic alkyne proton is removed.

  • Copper Acetylide Formation : This deprotonation results in the formation of a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.

Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling.

Strategic Synthesis of this compound

A retrosynthetic analysis of the target molecule immediately suggests the Sonogashira coupling as the key bond-forming step. The logical disconnection is between the aromatic ring and the alkyne.

Selection of Starting Materials: A Question of Reactivity

The choice of the aryl halide is paramount for a successful reaction. The reactivity of aryl halides in Sonogashira coupling follows a well-established trend: I > Br > OTf >> Cl.[1][2][8][9]

  • Ideal Substrate : 3-Chloro-4-iodobenzoic acid or 3-Chloro-4-bromobenzoic acid . The high reactivity of the C-I or C-Br bond ensures efficient oxidative addition to the palladium catalyst, even at room temperature.[2][9]

  • Challenging Substrate : 3,4-Dichlorobenzoic acid . Aryl chlorides are notoriously unreactive in standard Sonogashira couplings because the C-Cl bond is very strong, making the oxidative addition step energetically demanding.[8] While specialized catalysts with bulky, electron-rich ligands can sometimes activate aryl chlorides, this approach is far less reliable and requires significant optimization.[7]

For the alkyne component, using acetylene gas is impractical on a lab scale. A common and effective strategy is to use a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA) .[2] The TMS protecting group ensures that only a single coupling occurs and can be easily removed in a subsequent step. Furthermore, to avoid potential complications with the acidic proton of the carboxylic acid, the reaction is best performed on the corresponding ester, such as methyl 3-chloro-4-iodobenzoate . The ester can be easily hydrolyzed to the desired acid in the final step.

Synthesis_Workflow Figure 2: Synthetic Workflow for this compound start Methyl 3-chloro-4-iodobenzoate + TMS-Acetylene step1 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) start->step1 intermediate1 Methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate step1->intermediate1 step2 TMS Deprotection (K₂CO₃, MeOH) intermediate1->step2 intermediate2 Methyl 3-chloro-4-ethynylbenzoate step2->intermediate2 step3 Saponification (NaOH, H₂O/MeOH) intermediate2->step3 product This compound step3->product

Caption: Figure 2: Synthetic Workflow for this compound.

Field-Proven Experimental Protocol

This protocol describes a reliable, multi-gram scale synthesis based on established Sonogashira procedures.[10]

Reagents & Consumables

Reagent Formula M.W. Amount Moles
Methyl 3-chloro-4-iodobenzoate C₈H₆ClIO₂ 296.49 10.0 g 33.7 mmol
Trimethylsilylacetylene (TMSA) C₅H₁₀Si 98.22 4.0 g (5.8 mL) 40.7 mmol
PdCl₂(PPh₃)₂ C₃₆H₃₀Cl₂P₂Pd 701.90 237 mg 0.337 mmol
Copper(I) Iodide (CuI) CuI 190.45 128 mg 0.674 mmol
Triethylamine (Et₃N) C₆H₁₅N 101.19 150 mL -

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |

Procedure

  • Inert Atmosphere Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen. An inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8][9]

  • Reagent Charging : To the flask, add methyl 3-chloro-4-iodobenzoate (10.0 g), bis(triphenylphosphine)palladium(II) dichloride (237 mg, 1 mol%), and copper(I) iodide (128 mg, 2 mol%).

  • Solvent Addition : Add anhydrous THF (150 mL) and triethylamine (150 mL). The amine serves as both the base and a co-solvent.[2]

  • Degassing : Bubble nitrogen gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition : Using a syringe, add trimethylsilylacetylene (5.8 mL) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring : Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours.[9] Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Workup : Once the starting material is consumed, concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude TMS-protected product.

  • Purification (Step 1) : Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 0-5% ethyl acetate in hexanes.

  • TMS Deprotection : Dissolve the purified intermediate in methanol (200 mL) and add potassium carbonate (K₂CO₃, ~2 equivalents). Stir at room temperature for 1-2 hours until TLC confirms the removal of the TMS group.

  • Saponification & Final Isolation : To the methanolic solution, add a solution of sodium hydroxide (2.0 g in 50 mL water). Heat the mixture to 50°C for 2-3 hours. Cool the reaction to room temperature and remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove non-acidic impurities. Carefully acidify the aqueous layer with 2M HCl until a white precipitate forms (pH ~2-3). Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound as a white to off-white solid.

Causality and Optimization: A Deeper Dive

Achieving high yields and purity in Sonogashira couplings requires an understanding of the key variables.

ParameterChoice & RationalePotential Issues & Troubleshooting
Palladium Catalyst PdCl₂(PPh₃)₂ (Pd(II) precatalyst) : More air-stable and convenient to handle than Pd(0) sources like Pd(PPh₃)₄.[2][5] It is reduced in situ to the active Pd(0) species.Catalyst Decomposition (black precipitate) : Indicates reaction failure. Caused by impurities, high temperatures, or inappropriate solvents. Use high-purity reagents and maintain strict anaerobic conditions.[9]
Copper Co-catalyst CuI : The standard and most effective co-catalyst for activating the alkyne.[5]Glaser Homocoupling : The primary side reaction, forming alkyne dimers. It is promoted by oxygen. Solution : Rigorous degassing and maintaining a positive inert gas pressure are essential.[8][9] Copper-free methods can also be employed but may require different ligands and conditions.
Aryl Halide Iodide > Bromide >> Chloride : The C-X bond strength dictates the rate of oxidative addition. Iodides are most reactive, allowing for mild conditions.[2][9]Low Reactivity with Aryl Chloride : Requires harsher conditions (high temp) and specialized, bulky, electron-rich phosphine ligands to facilitate oxidative addition.[8] Switching to a bromide or iodide is the most effective solution.
Base/Solvent Triethylamine (Et₃N) : Acts as both the base to neutralize the H-X byproduct and as a solvent.[2] Other amines like diisopropylamine are also common.Insufficient Base : Can stall the reaction as the catalytic cycle generates acid. Use at least 2 equivalents or use as the solvent. Ensure the base is dry.[9]
Protecting Group Trimethylsilyl (TMS) : Prevents double-addition to acetylene and is easily removed under mild basic or fluoride conditions.Incomplete Deprotection : If using K₂CO₃, ensure sufficient reaction time. For stubborn cases, tetrabutylammonium fluoride (TBAF) is a more potent deprotecting agent.

Conclusion

The Sonogashira coupling is a powerful and versatile transformation for the synthesis of C(sp²)-C(sp) bonds. By applying the principles outlined in this guide—from understanding the dual catalytic mechanism to the rational selection of starting materials and the meticulous execution of the experimental protocol—researchers can reliably synthesize this compound and other valuable alkynylated aromatics. The key to success lies not in a rigid protocol, but in a deep understanding of the causality behind each experimental choice, enabling intelligent troubleshooting and robust process development.

References

  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira Coupling - BYJU'S.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • The Sonogashira Coupling.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Sonogashira coupling in natural product synthesis - ResearchG
  • The Sonogashira coupling reaction mechanism.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem.
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Public
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sonogashira Cross-Coupling - J&K Scientific LLC.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a compound for pharmaceutical applications. Poor solubility can impede formulation, compromise bioavailability, and lead to unreliable results in preclinical assays. This guide provides a comprehensive technical overview of 3-chloro-4-ethynylbenzoic acid, a molecule of interest in medicinal chemistry. We will explore its predicted physicochemical properties, the theoretical underpinnings of its solubility, and detailed, field-proven methodologies for its empirical determination and analysis. This document is structured to provide not only procedural steps but also the scientific rationale behind these experimental choices, ensuring a robust and validated approach to characterizing this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a chemical entity is a cornerstone property that dictates its trajectory. Low aqueous solubility is a major hurdle, often leading to poor absorption and inadequate bioavailability, which can terminate the development of an otherwise promising therapeutic candidate.[1] Understanding and accurately quantifying the solubility of a compound like this compound is therefore not merely a preliminary step but a crucial aspect of its overall assessment. This guide serves as a senior application scientist's perspective on characterizing the solubility of this specific molecule, blending theoretical knowledge with practical, actionable protocols.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties. This compound is a substituted aromatic carboxylic acid. Its key structural features—a benzoic acid core, a chloro substituent, and an ethynyl group—each contribute to its overall solubility profile.

  • Benzoic Acid Core : The carboxylic acid group provides a site for ionization, making its solubility pH-dependent.

  • Chloro Substituent : The electron-withdrawing nature of the chlorine atom at the meta-position influences the acidity of the carboxylic acid.

  • Ethynyl Group : The alkyne functionality at the para-position is relatively nonpolar and contributes to the molecule's hydrophobicity.

While specific experimental data for this compound is not widely published, we can infer its properties from available data on analogous structures and computational predictions.

PropertyPredicted/Inferred ValueSourceRationale/Comment
Molecular Formula C₉H₅ClO₂[2]-
Molecular Weight 180.59 g/mol [2]-
XlogP (Predicted) 2.3[2]This value suggests moderate lipophilicity, indicating that the compound is likely to have low aqueous solubility.
pKa (Predicted) ~3.6 - 4.0Analog DataThe pKa of 3-chlorobenzoic acid is approximately 3.82.[3] The ethynyl group is weakly electron-withdrawing, which might slightly lower the pKa compared to the parent benzoic acid (pKa ~4.2).
Aqueous Solubility Predicted to be lowAnalog Data3-chlorobenzoic acid has a reported aqueous solubility of 0.45 g/L (<0.1 g/100 mL at 19.5 °C).[3][4] 4-Ethynylbenzoic acid is described as "sparingly soluble in water."[5] The combination of these moieties suggests poor water solubility.
Organic Solvent Solubility Predicted to be solubleAnalog Data3-chlorobenzoic acid is soluble in some organic solvents.[6] 4-Ethynylbenzoic acid is soluble in ethanol and acetone.[7] Therefore, this compound is expected to be soluble in a range of common organic solvents.

Theoretical Framework: Understanding pH-Dependent Solubility

The solubility of an ionizable compound like this compound is intrinsically linked to the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. As a carboxylic acid, it exists in two forms: the neutral (protonated) form and the ionized (deprotonated) carboxylate form.

At a pH below its pKa, the protonated, neutral form of the acid will predominate. This form is generally less soluble in aqueous media. Conversely, at a pH above its pKa, the deprotonated, anionic form will be the major species. This ionized form is typically much more soluble in water due to ion-dipole interactions. This pH-dependent behavior is a critical consideration for developing oral dosage forms and for designing relevant in vitro assays.

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Predominantly Neutral Form (R-COOH) low_sol Low Aqueous Solubility low_ph->low_sol Hydrophobic character dominates high_ph Predominantly Ionized Form (R-COO⁻) high_sol High Aqueous Solubility high_ph->high_sol Ion-dipole interactions pka pKa thermodynamic_solubility start Start: Excess Solid Compound + Solvent agitate Agitate at Constant Temp (e.g., 24h @ 25°C) start->agitate Equilibration separate Phase Separation (Centrifuge/Filter) agitate->separate Isolation of Saturated Solution quantify Quantify Concentration (e.g., HPLC-UV) separate->quantify Analysis of Supernatant end Result: Thermodynamic Solubility (µg/mL or µM) quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often measured in early drug discovery due to its speed and lower compound requirement. [5][8]This method does not measure true equilibrium solubility but rather the point at which a compound, dissolved in a concentrated organic solvent stock (typically DMSO), precipitates when diluted into an aqueous buffer. [8] Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is then detected, often by nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration. [8] Detailed Protocol (Direct UV Method):

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO. [5]

  • Assay Plate Preparation:

    • In a microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 98 µL of buffer) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its solubilizing effect. [5]

  • Incubation:

    • Seal the plate and shake for a defined period (e.g., 1.5 to 2 hours) at room temperature. [8]

  • Filtration and Analysis:

    • Filter the samples using a solubility filter plate to separate any precipitate from the solution. [8] * Transfer the filtrate to a UV-transparent plate.

    • Measure the UV absorbance at the λmax of this compound.

    • Determine the concentration by comparing the absorbance to a standard curve prepared by diluting the DMSO stock solution in a mixture of buffer and DMSO that mimics the final assay conditions. [5]

Analytical Methods for Quantification

A validated, sensitive, and specific analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.

HPLC-UV Method Development

Developing a robust HPLC method involves optimizing several parameters to achieve good peak shape, resolution, and sensitivity for the analyte.

Starting Point for Method Development:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for compounds of this polarity. [9]* Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical. [9]Given the predicted XlogP of 2.3, an isocratic elution with a mobile phase composition around 50:50 or 60:40 (Organic:Aqueous) would be a logical starting point.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. [9]* Detection Wavelength (λmax): The UV spectrum of substituted benzoic acids typically shows strong absorbance between 230 nm and 280 nm. [10]The exact λmax for this compound should be determined by running a UV scan of a standard solution. For similar compounds like 4-chlorobenzoic acid, absorbance is measured around 230-240 nm. [11]* Injection Volume: Typically 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C, for reproducibility. [9] The method must be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, and specificity.

UV-Vis Spectroscopy

For a quick estimation or in the absence of an HPLC system, direct UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and is the only absorbing species in the sample. A standard curve of known concentrations versus absorbance must be generated in the same solvent matrix as the samples.

NMR Spectroscopy

While not typically used for routine solubility quantification, Nuclear Magnetic Resonance (¹H NMR) can be a valuable tool for structural confirmation of the material used in the solubility studies. The spectrum of this compound in a solvent like DMSO-d₆ would be expected to show distinct signals for the aromatic protons, the acidic proton of the carboxylic acid, and the acetylenic proton. [12][13]

Conclusion and Forward Look

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound. Based on its structure and data from analogous compounds, it is predicted to have low, pH-dependent aqueous solubility and good solubility in common organic solvents. The robust shake-flask method provides the most accurate measure of thermodynamic solubility, while kinetic assays offer a higher-throughput alternative for early-stage assessment. Accurate quantification relies on a well-developed and validated analytical method, with HPLC-UV being the technique of choice.

For drug development professionals, obtaining precise solubility data for this compound is an indispensable step. This data will inform decisions regarding formulation strategies, the design of relevant biological assays, and the interpretation of pharmacokinetic data, ultimately guiding its path forward as a potential therapeutic agent.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic Acid. PubChem. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. [Link]
  • FooDB. (2011, September 21). Showing Compound m-Chlorobenzoic acid (FDB022682). [Link]
  • Journal of Pharmacological and Toxicological Methods. (n.d.). In vitro solubility assays in drug discovery. [Link]
  • ResearchGate. (2020, April 8). HPLC method for analyzing new compounds - analogs of an antineoplastic drug. [Link]
  • PubChemLite. (n.d.). This compound (C9H5ClO2). [Link]
  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Ethynylbenzoic acid. PubChem. [Link]
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-. [Link]
  • ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]
  • SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylbenzoic Acid. PubChem. [Link]
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]
  • The Royal Society of Chemistry. (n.d.). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical insights into the stability and optimal storage conditions for 3-Chloro-4-ethynylbenzoic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior to ensure experimental integrity and safety.

Executive Summary: The Chemical Personality of this compound

This compound is a multifunctional molecule characterized by a carboxylic acid group, a terminal alkyne, and a chloro substituent on a benzene ring. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the acidity and reactivity of the ethynyl group. Understanding these intramolecular interactions is paramount for predicting potential degradation pathways and establishing robust storage and handling protocols.

Molecular Structure and Intrinsic Stability Factors

The stability of this compound is a direct consequence of its molecular architecture. The interplay between its functional groups governs its susceptibility to degradation.

  • The Terminal Alkyne: Terminal alkynes are known to be more reactive than their internal counterparts. The acidic proton on the sp-hybridized carbon can be abstracted by strong bases, and the triple bond is susceptible to oxidative cleavage and polymerization, particularly at elevated temperatures.

  • The Carboxylic Acid: The carboxylic acid moiety imparts acidic properties to the molecule and can participate in esterification and decarboxylation reactions under certain conditions.

  • The Chloro Substituent: The presence of a chlorine atom on the aromatic ring influences the electron density of the ring and the acidity of the carboxylic acid. It also presents a potential site for dehalogenation reactions under harsh conditions.

The following diagram illustrates the key functional groups and their potential impact on the molecule's stability.

cluster_functional_groups Key Functional Groups & Stability Implications 3-Chloro-4-ethynylbenzoic_acid This compound Carboxylic_Acid Carboxylic Acid (-COOH) - Acidity - Potential Decarboxylation Terminal_Alkyne Terminal Alkyne (-C≡CH) - Acidic Proton - Oxidative Cleavage - Polymerization Chloro_Substituent Chloro Substituent (-Cl) - Electron Withdrawing - Potential Dehalogenation

Caption: Key functional groups of this compound and their stability implications.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated for this compound. It is crucial to be aware of these to mitigate their occurrence.

Oxidative Cleavage of the Alkyne

The terminal alkyne is susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen. This reaction would likely lead to the formation of a carboxylic acid at the position of the alkyne and the release of the terminal carbon as carbon dioxide.[1][2][3][4][5]

A This compound B Oxidizing Agent (e.g., O3, KMnO4) A->B Oxidation C 3-Chloro-4-carboxybenzoic acid B->C D Carbon Dioxide (CO2) B->D

Caption: Proposed oxidative cleavage pathway of the terminal alkyne.

Thermal Polymerization

Ethynyl-substituted aromatic compounds are known to undergo thermal polymerization at elevated temperatures, typically above 150°C.[6][7][8] This process can lead to the formation of a complex mixture of oligomers and polymers, resulting in a decrease in the purity of the desired monomer. This is a critical consideration for any experimental procedures involving heating.

Decarboxylation

While generally stable, the carboxylic acid group can be removed under high temperatures, especially in the presence of water (subcritical conditions).[9] This would result in the formation of 1-chloro-2-ethynylbenzene.

Hydrolytic and Photochemical Degradation

While less common for this specific structure under typical laboratory conditions, the potential for hydrolysis of the chloro-substituent or photochemical reactions involving the aromatic ring and the alkyne should not be entirely dismissed, especially under prolonged exposure to harsh conditions such as high humidity and UV light.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the potential degradation pathways outlined above.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions, including thermal polymerization.[6]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative cleavage of the terminal alkyne by atmospheric oxygen.
Light Amber vial or dark containerTo protect against potential photochemical degradation.
Moisture Tightly sealed container with desiccantTo prevent hydrolysis and potential moisture-mediated degradation.
Handling Procedures
  • Dispensing: Always handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of fine particles.

  • Inert Atmosphere: For long-term storage or when handling small quantities that will be used over an extended period, it is advisable to work under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.

  • Avoid Heat: Keep the compound away from direct heat sources to prevent thermal degradation and polymerization.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Purity Assessment and Analytical Methods

Regular assessment of the purity of this compound is crucial for ensuring the reliability of experimental results. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of substituted benzoic acids due to its high resolution and sensitivity.[10][11][12][13]

Detailed Experimental Protocol: RP-HPLC

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Causality behind Experimental Choices:

  • C18 Column: The nonpolar C18 stationary phase is ideal for retaining the relatively nonpolar aromatic compound.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one allows for the effective elution of the target compound while also separating it from potential impurities with different polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the compound and identifying any structural impurities.[14][15][16] The presence of unexpected signals or changes in the integration of known signals can indicate degradation.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like GC or LC, can be used to determine the molecular weight of the compound and identify potential degradation products by their mass-to-charge ratio and fragmentation patterns.[15][17]

Conclusion: A Proactive Approach to Stability

The stability of this compound is intrinsically linked to its multifunctional nature. By understanding the reactivity of the terminal alkyne, the carboxylic acid, and the chloro-substituent, researchers can implement proactive storage and handling strategies to preserve its purity and ensure the validity of their scientific endeavors. Adherence to the recommended protocols for temperature, atmosphere, and light exposure, coupled with regular purity assessments using appropriate analytical methods, will guarantee the long-term integrity of this valuable chemical reagent.

References

  • Fiveable. Oxidative Cleavage of Alkynes. Organic Chemistry Class Notes. Link
  • Google Patents. US6121495A - Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof. Link
  • Chemistry LibreTexts. 9.6: Oxidative Cleavage of Alkynes. (2024-03-18). Link
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical biochemistry, 86(1), 220-228. Link
  • Master Organic Chemistry.
  • MDPI. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Link
  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Link
  • OpenStax. 9.6 Oxidative Cleavage of Alkynes. Organic Chemistry. (2023-09-20). Link
  • PubMed Central. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Link
  • The Royal Society of Chemistry.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Link
  • YouTube. 125: Ozonolysis (oxidative cleavage) of alkynes. (2020-07-17). Link
  • Sigma-Aldrich. 3-Ethynylbenzoic acid. Link
  • Studia Universitatis „Vasile Goldis”.
  • ACS Publications. Synthesis and Characterization of Aryl Ethynyl Terminated Liquid Crystalline Oligomers and Their Cured Polymers. Link
  • Thermo Fisher Scientific AppsLab Library. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014-10-09). Link
  • National Institutes of Health. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Link
  • PubMed.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Trifunctional Nature of a Promising Molecule

3-Chloro-4-ethynylbenzoic acid is a bespoke chemical building block of significant interest to the drug discovery and development sector. Its unique trifunctional architecture, incorporating a carboxylic acid, a halogenated aromatic ring, and a terminal alkyne, offers a versatile scaffold for the synthesis of complex molecular entities. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry. The chloro-substituted phenyl ring allows for various cross-coupling reactions, while the terminal ethynyl group is a gateway to "click chemistry" and other powerful transformations.[1] This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in an understanding of the distinct chemical reactivity and toxicological profile imparted by each of these functional groups. The information presented herein is intended for researchers, scientists, and drug development professionals operating in a controlled laboratory environment.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. For this compound, the hazard profile is a composite of the risks associated with its three key functional moieties: the aryl halide, the terminal alkyne, and the benzoic acid derivative.

GHS Classification and Toxicological Summary
Hazard ClassGHS Hazard StatementRationale and Field Insights
Acute Toxicity, Oral H302: Harmful if swallowedBenzoic acid and its derivatives can cause gastrointestinal irritation. Ingestion of significant quantities may lead to systemic effects.
Skin Corrosion/Irritation H315: Causes skin irritationHalogenated aromatic compounds and carboxylic acids are known to be skin irritants upon prolonged contact.[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationAs a crystalline solid, airborne dust can cause significant mechanical and chemical irritation to the eyes.[3][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationFine powders of benzoic acid derivatives can irritate the mucous membranes and upper respiratory tract if inhaled.[6]

Note: No specific LD50 or LC50 data for this compound has been established. All handling procedures should be based on the precautionary principle, treating the compound as having a moderate acute toxicity profile.

Reactivity Hazards: A Trifecta of Considerations

The chemical reactivity of this compound presents a more complex safety challenge than its immediate toxicological hazards. Each functional group contributes to a unique set of potential incompatibilities and hazardous reactions.

  • Terminal Alkyne: The C-H bond on the terminal alkyne is weakly acidic and can be deprotonated by strong bases to form an acetylide. More critically, terminal alkynes can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and explosive metal acetylides.[1] This necessitates careful selection of reagents and equipment.

  • Aryl Halide: The chloro-substituted aromatic ring is generally stable but can undergo reactions under specific conditions. At elevated temperatures, particularly during fires or uncontrolled thermal events, aryl halides can decompose to release toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[3][7]

  • Carboxylic Acid: The acidic nature of the carboxylic acid group means it will react exothermically with bases. It can also react with reducing agents and may corrode certain metals.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7][8]

  • Strong Bases: Exothermic neutralization reaction. Strong bases can also catalyze polymerization or other reactions of the alkyne.

  • Certain Metals and Metal Salts: Particularly salts of copper, silver, mercury, and other heavy metals, which can form explosive acetylides. Avoid using spatulas or equipment made of these materials.

  • Reducing Agents: May react with the carboxylic acid and potentially the aryl halide under certain conditions.

Section 2: The Self-Validating Protocol for Safe Handling

The following protocols are designed as a self-validating system. Each step is predicated on the principle of minimizing exposure and mitigating the risks identified in Section 1. Adherence to this workflow is critical for ensuring the safety of the researcher and the integrity of the experiment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to control airborne particulates and potential vapors.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against dust particles and accidental splashes.[5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[8]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Step-by-Step Handling Procedure
  • Preparation and Pre-use Inspection:

    • Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (glassware, spatulas, etc.), ensuring they are clean, dry, and free from incompatible metal residues.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have a spill kit readily available, containing an absorbent material suitable for organic compounds.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or on a balance in a contained, ventilated enclosure.

    • Use a non-metallic spatula (e.g., PTFE or ceramic) to transfer the solid.

    • To minimize dust generation, handle the compound gently. If possible, use a micro-spatula for small quantities.

    • Close the container immediately after use.

  • Dissolution and Reaction Setup:

    • Add the solid to the chosen solvent in the reaction vessel slowly and with stirring.

    • If the dissolution is exothermic, consider cooling the vessel in an ice bath.

    • Ensure the reaction setup is secure and properly clamped.

Storage and Waste Management
  • Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.[2]

  • Waste Disposal:

    • All waste containing this compound must be treated as hazardous.

    • Segregate halogenated organic waste from non-halogenated waste streams.

    • Collect all waste, including rinsates from cleaning glassware, in a designated, properly labeled "Halogenated Organic Waste" container.

    • Follow your institution's hazardous waste disposal procedures. Do not dispose of down the drain.

Section 3: Emergency Procedures

Rapid and informed response to an emergency is crucial.

Spill Response

The appropriate response to a spill depends on its scale.

SpillResponse Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (Contained in Fume Hood) Assess->SmallSpill  Small LargeSpill Large Spill (Outside Containment) Assess->LargeSpill  Large Cleanup Wear appropriate PPE. Absorb with inert material (e.g., vermiculite, sand). SmallSpill->Cleanup Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate CallEHS Contact Institutional Environmental Health & Safety (EHS) Evacuate->CallEHS End Dispose of waste properly. CallEHS->End Collect Collect absorbed material into a hazardous waste container. Cleanup->Collect Decontaminate Decontaminate spill area with a suitable solvent. Collect->Decontaminate Decontaminate->End

Caption: Decision workflow for spill response.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Conclusion: A Commitment to Proactive Safety

This compound is a valuable tool in the arsenal of the modern drug discovery scientist. Its trifunctional nature, while offering great synthetic utility, demands a commensurate level of respect and caution. By understanding the compound's composite hazard profile and adhering to the self-validating handling protocols outlined in this guide, researchers can confidently and safely harness its potential. The principles of proactive risk assessment, appropriate engineering controls, diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of a robust safety culture.

References

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) – Reactions of Alkynes.
  • MSU Chemistry. Alkyne Reactivity.
  • Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.
  • Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂.
  • Melissa Maribel. (2023, November 13). Reactions of Alkynes Review and Matching Reagents To Each Product [Video]. YouTube.
  • Alfa Aesar. (2025, September 6). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 3-Chlorobenzoic acid.
  • ResearchGate. (2025, August 5). Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene.
  • MDPI. (2022, November 22). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.
  • Clinician.com. NIOSH to study safety of ortho-phthalaldehyde.
  • National Institutes of Health. (2024, May 17). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition.
  • SA Health. Safe use of ortho-phthalaldehyde.
  • PubMed. (2024, May 17). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition.

Sources

An In-depth Technical Guide to 3-Chloro-4-ethynylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Chloro-4-ethynylbenzoic acid, a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to offer expert insights into its physical and chemical characteristics, a plausible and detailed synthetic route, and its potential applications.

Physicochemical Properties: An Expert Assessment

Predicting the physical appearance and properties of a novel or sparsely studied compound is a critical exercise in chemical research. Based on the analysis of structurally similar molecules, we can infer the likely characteristics of this compound.

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Related Compounds

PropertyPredicted for this compound4-Ethynylbenzoic acid[1]3-Chlorobenzoic acid4-Chloro-3-nitrobenzoic acid[2]
Physical State Solid, likely crystalline powderPowder or crystalsSolidPowder Solid
Color White to off-white or light yellowNot specifiedNot specifiedLight yellow
Odor OdorlessNot specifiedNot specifiedOdorless
Melting Point (°C) Estimated 180-220200158181-183
Molecular Formula C₉H₅ClO₂[3]C₉H₆O₂C₇H₅ClO₂C₇H₄ClNO₄
Molecular Weight 180.59 g/mol 146.14 g/mol 156.57 g/mol 201.56 g/mol
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Not specifiedLow water solubilityLow water solubility

The presence of the carboxylic acid and the rigid, planar structure conferred by the benzene ring and ethynyl group suggest that this compound will be a solid at room temperature. The color is anticipated to be white or slightly off-white, as is common for many aromatic carboxylic acids. Significant coloration is not expected unless impurities are present. The melting point is predicted to be relatively high, likely in the range of 180-220 °C, due to the potential for strong intermolecular hydrogen bonding and crystalline packing.

Synthesis of this compound: A Proposed Synthetic Workflow

The introduction of an ethynyl group onto an aromatic ring is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance[4].

A plausible and efficient synthetic route to this compound involves the Sonogashira coupling of a suitable di-halogenated benzoic acid derivative with a protected alkyne, followed by deprotection. The choice of starting material is critical for the success of this synthesis. 3-Chloro-4-iodobenzoic acid is an ideal precursor due to the differential reactivity of the C-I and C-Cl bonds, allowing for selective coupling at the iodo position.

Proposed Synthetic Scheme

Synthesis_Workflow Start 3-Chloro-4-iodobenzoic acid Intermediate 3-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid Start->Intermediate Sonogashira Coupling Reagent1 Trimethylsilylacetylene Reagent1->Intermediate Catalyst Pd(PPh₃)₄, CuI Catalyst->Intermediate Base Triethylamine (TEA) Base->Intermediate Solvent THF Solvent->Intermediate Product This compound Intermediate->Product Deprotection Deprotection K₂CO₃, Methanol Deprotection->Product

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-iodobenzoic acid (1 equivalent).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine (TEA, 2.5 equivalents) as the base.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

  • Reaction Setup: Dissolve the purified 3-chloro-4-((trimethylsilyl)ethynyl)benzoic acid in methanol in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid (1 M HCl) until the pH is acidic.

  • Isolation: The product, this compound, is expected to precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Research and Drug Development

This compound is a versatile building block with significant potential in several areas of chemical research and development:

  • Medicinal Chemistry: The ethynyl group can serve as a reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex molecules with potential biological activity. The chloro and carboxylic acid functionalities also provide sites for further chemical modification, allowing for the generation of diverse compound libraries for drug screening.

  • Materials Science: Aryl ethynyl compounds are precursors to conjugated polymers and other organic materials with interesting electronic and photophysical properties. This compound could be used to synthesize novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Chemical Biology: The alkyne moiety can be used as a tag for bioorthogonal labeling of biomolecules, enabling the study of biological processes in living systems.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity. This guide provides a solid foundation for researchers and drug development professionals by offering expert predictions on its physical properties, a detailed and plausible synthetic protocol, and an overview of its potential applications. The methodologies and insights presented herein are grounded in established chemical principles and data from closely related compounds, providing a reliable starting point for the synthesis and utilization of this promising molecule.

References

  • Thermo Fisher Scientific. (2021).
  • Thermo Fisher Scientific. (2021).
  • Sigma-Aldrich. (2023).
  • Wikipedia. (2023). Sonogashira coupling.
  • PubChem. This compound.
  • ChemicalBook. This compound.
  • Sigma-Aldrich. 4-Ethynylbenzoic acid.
  • Carl ROTH.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Sigma-Aldrich. 3-Chloro-4-ethoxybenzoic acid.
  • PubChem. 3-Chloro-4-hydroxybenzoic acid.
  • PubChem. 4-chloro-3-ethynylbenzoic acid.
  • Chem-Impex. 3-Chloro-4-nitrobenzoic acid.
  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Methodological & Application

Palladium-Catalyzed Synthesis of 3-Chloro-4-ethynylbenzoic Acid via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-4-ethynylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The methodology centers on the Sonogashira cross-coupling reaction, a robust and versatile method for forming C(sp²)–C(sp) bonds.[1][2][3] We detail a two-step process beginning with the palladium- and copper-cocatalyzed coupling of 3-chloro-4-iodobenzoic acid with trimethylsilylacetylene (TMSA), followed by the in-situ deprotection of the trimethylsilyl group. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and a troubleshooting guide to empower researchers in achieving a successful and reproducible synthesis.

Introduction and Mechanistic Overview

The Sonogashira reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides.[3][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its typically mild reaction conditions.[1] The synthesis of this compound via this method is of significant interest due to the compound's application as a precursor for pharmaceuticals, including treatments for psoriasis and acne, and advanced organic materials.[1][3]

The reaction proceeds through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[2][4]

  • The Palladium Cycle: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-iodine bond of 3-chloro-4-iodobenzoic acid. This forms a Pd(II) intermediate.[1][4]

  • The Copper Cycle: Concurrently, the copper(I) iodide cocatalyst reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of an amine base to form a copper(I) acetylide intermediate.[5][6] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.[1] The resulting palladium-acetylide complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

Sonogashira_Mechanism Pd0 Pd(0)L₂ (A) Pd_complex_B Ar-Pd(II)L₂-X (B) Pd0->Pd_complex_B Oxidative Addition (Ar-X) Pd_complex_C Ar-Pd(II)L₂-C≡CR' (C) Pd_complex_B->Pd_complex_C Transmetalation Cu_acetylide Cu-C≡CR' (F) Pd_complex_C->Pd0 CuX CuX (D) Pi_complex [R'C≡CH---CuX] (E) CuX->Pi_complex H-C≡CR' Pi_complex->Cu_acetylide + Base - HB⁺X⁻ Cu_acetylide->Pd_complex_B Transfers Acetylide Cu_acetylide->CuX Transmetalation to Pd

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountMoles (mmol)Notes
3-Chloro-4-iodobenzoic acidC₇H₄ClIO₂282.4613421-13-11.41 g5.0Starting material.
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.221066-54-20.74 mL5.5Use 1.1 equivalents. Highly flammable.[7][8]
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3116 mg0.1 (2 mol%)Catalyst. Air and light sensitive.[9][10][11]
Copper(I) IodideCuI190.457681-65-419 mg0.1 (2 mol%)Co-catalyst. Light sensitive.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-820 mL-Solvent and base. Should be dry.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-930 mL-Anhydrous solvent.
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.46429-41-46.0 mL6.01.0 M solution in THF for deprotection.
Hydrochloric Acid (HCl)HCl36.467647-01-0~10 mL-3 M aqueous solution for work-up.
Ethyl AcetateC₄H₈O₂88.11141-78-6~150 mL-Extraction solvent.
Brine (Saturated NaCl)NaCl58.447647-14-5~30 mL-For washing during extraction.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9As needed-Drying agent.
Equipment
  • 100 mL two-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Buchner funnel and filter paper

Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.

1. Reaction Setup: a. To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-iodobenzoic acid (1.41 g, 5.0 mmol), tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol), and copper(I) iodide (19 mg, 0.1 mmol). b. Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an anaerobic environment.

2. Reagent Addition: a. Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (30 mL) and dry triethylamine (20 mL) via syringe. b. Stir the resulting suspension for 5 minutes at room temperature. c. Add trimethylsilylacetylene (0.74 mL, 5.5 mmol) dropwise via syringe over 2 minutes.

3. Reaction Execution: a. Heat the reaction mixture to 60 °C using a heating mantle. b. Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-6 hours).

4. Deprotection of TMS Group: a. Once the coupling reaction is complete, cool the mixture to room temperature. b. Carefully add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 6.0 mL, 6.0 mmol) to the reaction flask. c. Stir the mixture at room temperature for an additional 1 hour to ensure complete desilylation.

5. Work-up and Extraction: a. Remove the solvents under reduced pressure using a rotary evaporator. b. To the resulting residue, add approximately 50 mL of water. c. Slowly acidify the aqueous mixture to a pH of ~2 by adding 3 M HCl. A precipitate of the crude product should form.[12][13] d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine (1 x 30 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

6. Purification: a. The crude this compound can be purified by recrystallization. b. Dissolve the crude solid in a minimal amount of hot toluene or an ethanol/water mixture. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. e. Expected Yield: 70-85% of a white to off-white solid.

Safety and Hazard Considerations

All personnel must be familiar with the hazards of the chemicals used. Standard laboratory safety practices should be strictly followed.

  • Tetrakis(triphenylphosphine)palladium(0): May cause eye, skin, and respiratory tract irritation.[9] It is sensitive to air and light and should be stored under an inert atmosphere in a cool, dark place.[9][10]

  • Trimethylsilylacetylene (TMSA): Highly flammable liquid and vapor.[7][8][14] Vapors may form explosive mixtures with air.[8][14] Keep away from heat, sparks, and open flames.[7][8] Store in a well-ventilated, cool place.[7]

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation. It is light-sensitive.

  • Triethylamine (Et₃N): Flammable and corrosive liquid. Causes severe skin burns and eye damage. The vapor is harmful if inhaled.

  • Solvents (THF, Ethyl Acetate): Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/anaerobic conditions.3. Impure starting materials or solvents.1. Use fresh, high-quality catalyst. Consider using a more stable precatalyst like Pd(PPh₃)₂Cl₂.2. Ensure glassware is oven-dried. Use freshly distilled, dry solvents and properly degas the reaction mixture.3. Purify starting materials and use anhydrous grade solvents.
Formation of Alkyne Dimer (Glaser Coupling) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Rigorously exclude oxygen by maintaining a positive inert gas pressure.2. Ensure accurate measurement of the CuI co-catalyst; do not use an excess. Consider a copper-free Sonogashira protocol if dimerization is persistent.[1][15]
Incomplete Deprotection 1. Insufficient TBAF.2. Short reaction time for deprotection.1. Add an additional 0.2 equivalents of TBAF solution.2. Extend the stirring time at room temperature to 2-3 hours and monitor by TLC.
Difficulty in Purification/Oily Product 1. Residual solvent or triethylamine salts.2. Impurities from side reactions.1. Ensure the acidified aqueous layer is thoroughly extracted. Wash the combined organic layers with dilute HCl followed by brine to remove residual amine.2. If recrystallization is ineffective, consider purification by column chromatography on silica gel.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications.
  • Mastering Cross-Coupling Reactions with Copper(I) Iodide Catalysis.
  • Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99% MSDS# 45617 Section 1.
  • Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3.
  • Sonogashira Coupling - BYJU'S.
  • Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0) - Carl ROTH.
  • Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0) - Carl ROTH. (2025).
  • Sonogashira coupling - YouTube. (2019).
  • Trimethylsilylacetylene - Novachem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2015).
  • pentachlorobenzoic acid - Organic Syntheses Procedure.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.

Sources

Application Notes and Protocols for the Copper-Free Sonogashira Reaction of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Copper-Free Sonogashira Couplings in Drug Discovery

The Sonogashira reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation is integral to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] Traditionally, the reaction is catalyzed by a palladium complex in conjunction with a copper(I) co-catalyst.[1] However, the use of copper can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling), which complicates purification and can lower the yield of the desired product. Furthermore, the potential for copper contamination in the final active pharmaceutical ingredient (API) is a significant concern in drug development due to its toxicity.

The evolution of copper-free Sonogashira protocols represents a significant advancement, offering a cleaner and more efficient alternative. These methods mitigate the issue of homocoupling and simplify product purification, making them particularly attractive for the synthesis of high-value compounds in the pharmaceutical industry.[2] This guide provides a detailed examination and a robust protocol for the copper-free Sonogashira reaction of 3-Chloro-4-ethynylbenzoic acid, a versatile building block in medicinal chemistry.

Understanding the Target Molecule: this compound

This compound is a bifunctional molecule featuring an electron-deficient aryl chloride and a terminal alkyne, ortho to a carboxylic acid group. The electronic properties of this substrate—specifically the electron-withdrawing nature of the chloro and carboxyl groups—influence its reactivity in palladium-catalyzed cross-coupling reactions. While the chloro-substituent makes the aryl halide less reactive than its bromo or iodo counterparts, the overall electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.

The Copper-Free Sonogashira Reaction: A Mechanistic Overview

The copper-free Sonogashira reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (in this case, this compound) to form a palladium(II) intermediate.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the palladium(II) complex. In the presence of a base, the acidic proton of the alkyne is removed to form a palladium-alkynyl complex.

  • Reductive Elimination: The coupled product is formed through reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Copper_Free_Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Alkyne Complex Alkyne Complex Ar-Pd(II)(L2)-X->Alkyne Complex Alkyne Coordination (R-C≡C-H) Pd(II)-alkynyl Pd(II)-alkynyl Alkyne Complex->Pd(II)-alkynyl Deprotonation (Base) Pd(II)-alkynyl->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) caption Figure 1. Catalytic Cycle of the Copper-Free Sonogashira Reaction.

Figure 1. Catalytic Cycle of the Copper-Free Sonogashira Reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent copper-free Sonogashira coupling with a representative aryl halide.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 3-chlorobenzoic acid. The strategy involves the introduction of an iodine atom at the 4-position, followed by a Sonogashira coupling with a protected acetylene and subsequent deprotection.

Step 1a: Iodination of 3-Chlorobenzoic Acid to Yield 3-Chloro-4-iodobenzoic Acid

The introduction of an iodine atom onto the aromatic ring is a critical step. Direct iodination of 3-chlorobenzoic acid can be achieved using a strong iodinating agent in an acidic medium.

Reagent MW Amount Molar Eq.
3-Chlorobenzoic acid156.5710.0 g1.0
Iodic acid (HIO₃)175.911.2 eq.
Iodine (I₂)253.811.1 eq.
Sulfuric acid (conc.)98.08Catalytic
Acetic acid60.05Solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzoic acid in glacial acetic acid.

  • Add iodic acid and elemental iodine to the solution.

  • Carefully add concentrated sulfuric acid dropwise to the stirred mixture.

  • Heat the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • The precipitate formed is collected by vacuum filtration, washed with cold water, and then with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-chloro-4-iodobenzoic acid.

Step 1b: Sonogashira Coupling of 3-Chloro-4-iodobenzoic Acid with (Trimethylsilyl)acetylene

With the iodo-substituted benzoic acid in hand, the ethynyl group is introduced via a palladium-catalyzed Sonogashira reaction using a protected alkyne to prevent self-coupling.

Reagent MW Amount Molar Eq.
3-Chloro-4-iodobenzoic acid282.465.0 g1.0
(Trimethylsilyl)acetylene98.221.2
Pd(PPh₃)₂Cl₂701.900.02
Copper(I) iodide (CuI)190.450.04
Triethylamine (Et₃N)101.193.0
Tetrahydrofuran (THF)72.11Solvent

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-4-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Add (trimethylsilyl)acetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 3-chloro-4-((trimethylsilyl)ethynyl)benzoic acid, is typically used in the next step without further purification.

Step 1c: Deprotection to Yield this compound

The final step is the removal of the trimethylsilyl (TMS) protecting group to furnish the terminal alkyne. This is typically achieved under mild basic conditions.[3][4]

Reagent MW Amount Molar Eq.
Crude TMS-protected acid1.0
Potassium carbonate (K₂CO₃)138.211.5
Methanol (MeOH)32.04Solvent

Procedure:

  • Dissolve the crude 3-chloro-4-((trimethylsilyl)ethynyl)benzoic acid in methanol.

  • Add potassium carbonate to the solution and stir at room temperature for 1-3 hours.[4] Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Start 3-Chlorobenzoic Acid Iodination Iodination (HIO₃, I₂, H₂SO₄) Start->Iodination Iodo_acid 3-Chloro-4-iodobenzoic Acid Iodination->Iodo_acid Sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu) Iodo_acid->Sonogashira TMS_protected TMS-protected Alkyne Sonogashira->TMS_protected Deprotection Deprotection (K₂CO₃, MeOH) TMS_protected->Deprotection Final_Product This compound Deprotection->Final_Product caption Figure 2. Synthetic Workflow for this compound.

Sources

Application Notes and Protocols for the Utilization of 3-Chloro-4-ethynylbenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Aromatic Polymers

3-Chloro-4-ethynylbenzoic acid is a uniquely functionalized monomer poised to play a significant role in the synthesis of advanced aromatic polymers. Its structure incorporates three key features: a carboxylic acid group, a terminal alkyne, and a chlorinated aromatic ring. This trifecta of functionalities provides a versatile platform for polymer chemists to design materials with tailored properties for a range of applications, from high-performance engineering plastics to sophisticated drug delivery systems.

The carboxylic acid moiety offers a reactive handle for forming polyesters and polyamides, or for post-polymerization modification to attach bioactive molecules or enhance solubility. The terminal alkyne group is a gateway to powerful polymerization techniques such as palladium-catalyzed Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The presence of the chlorine atom on the aromatic ring can subtly modify the electronic properties of the resulting polymer, potentially enhancing thermal stability and influencing inter-chain interactions.

This guide provides an in-depth exploration of the application of this compound in polymer chemistry, offering detailed protocols, mechanistic insights, and characterization guidelines for researchers, scientists, and drug development professionals.

Part 1: Polymer Synthesis Methodologies

The dual reactivity of the ethynyl and carboxylic acid groups allows for several polymerization strategies. This section details two primary approaches: Sonogashira cross-coupling polymerization to form poly(phenylene ethynylene)s and the synthesis of functional polyesters, which can be further modified via click chemistry.

Sonogashira Cross-Coupling Polymerization

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides, making it ideal for the synthesis of conjugated polymers.[1][2] In the case of this compound, it can be copolymerized with a dihaloaromatic monomer to yield a poly(phenylene ethynylene) derivative. The carboxylic acid group can be protected prior to polymerization and later deprotected, or it can be left unprotected, though this may affect solubility and catalyst activity.

Diagram of Sonogashira Polymerization Workflow:

cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer1 This compound Setup Reaction Setup: Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., THF/Et3N) Monomer1->Setup Monomer2 Dihaloaromatic Monomer (e.g., Diiodobenzene) Monomer2->Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Catalyst->Setup Base Base (e.g., Triethylamine) Base->Setup Heating Heating and Stirring (e.g., 65°C, 24-48h) Setup->Heating Quench Quench Reaction (e.g., cool to RT) Heating->Quench Filter Filter to remove catalyst residues Quench->Filter Precipitate Precipitate Polymer (e.g., in Methanol) Filter->Precipitate Wash_Dry Wash and Dry Polymer Precipitate->Wash_Dry Analysis NMR, FTIR, GPC, TGA, DSC Wash_Dry->Analysis

Caption: Workflow for Sonogashira polymerization.

Detailed Protocol: Synthesis of a Copolymer via Sonogashira Coupling

This protocol describes a general procedure for the copolymerization of this compound with a diiodoaromatic comonomer.

Materials:

Reagent/MaterialGradeSupplier
This compound≥95%Varies
1,4-Diiodobenzene≥98%Varies
Dichlorobis(triphenylphosphine)palladium(II)98%Varies
Copper(I) iodide (CuI)98%Varies
Triphenylphosphine (PPh3)99%Varies
Triethylamine (Et3N)Anhydrous, ≥99.5%Varies
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Varies
MethanolACS GradeVaries

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Argon), add this compound (1 equivalent), 1,4-diiodobenzene (1 equivalent), dichlorobis(triphenylphosphine)palladium(II) (0.02 equivalents), copper(I) iodide (0.04 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et3N) in a 2:1 v/v ratio to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 65 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with THF and pass it through a short pad of silica gel to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with vigorous stirring.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol to remove any remaining monomers and oligomers.

    • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Synthesis of Functional Polyesters and Post-Polymerization Modification via Click Chemistry

This approach utilizes the carboxylic acid functionality for polyester synthesis, leaving the alkyne group available for subsequent modification using click chemistry. This is particularly advantageous for creating functional materials for biomedical applications.

Diagram of Polyester Synthesis and Click Modification:

cluster_poly Polyester Synthesis cluster_click Post-Polymerization Modification Monomer_A This compound Polymerization Polycondensation (e.g., Melt or Solution) Monomer_A->Polymerization Monomer_B Diol Monomer (e.g., Ethylene Glycol) Monomer_B->Polymerization Polyester Alkyne-Functionalized Polyester Polymerization->Polyester Click_Reaction CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) Polyester->Click_Reaction Azide Azide-containing Molecule (e.g., Azido-PEG, Drug-Azide) Azide->Click_Reaction Functional_Polymer Functionalized Polyester Click_Reaction->Functional_Polymer

Caption: Synthesis of a functional polyester and subsequent click modification.

Detailed Protocol: Two-Step Synthesis of a Drug-Conjugated Polyester

Step 1: Synthesis of Alkyne-Functionalized Polyester

This protocol describes a solution polycondensation to form a polyester.

Materials:

Reagent/MaterialGradeSupplier
This compound≥95%Varies
Ethylene GlycolAnhydrous, ≥99.8%Varies
p-Toluenesulfonic acid monohydrate98.5%Varies
TolueneAnhydrous, ≥99.8%Varies

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1 equivalent), ethylene glycol (1.05 equivalents), and p-toluenesulfonic acid monohydrate (0.01 equivalents) as a catalyst.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Polymerization: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Continue the reaction for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polyester by pouring the toluene solution into cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Step 2: Post-Polymerization Modification with an Azide-Containing Drug via CuAAC

This protocol outlines the conjugation of an azide-functionalized molecule (e.g., a model drug) to the alkyne-containing polyester.

Materials:

Reagent/MaterialGradeSupplier
Alkyne-Functionalized PolyesterFrom Step 1-
Azide-Functionalized MoleculeVariesVaries
Copper(II) sulfate pentahydrate (CuSO4·5H2O)≥98%Varies
Sodium ascorbate≥98%Varies
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Varies
Dialysis TubingMWCO 1 kDaVaries

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized polyester (1 equivalent of alkyne groups) and the azide-functionalized molecule (1.2 equivalents) in anhydrous DMF.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Click Reaction: Add the copper sulfate solution followed by the sodium ascorbate solution to the polymer solution. The reaction mixture should turn a yellowish-orange color. Stir the reaction at room temperature for 24 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 1 kDa).

    • Dialyze against deionized water for 48 hours, changing the water frequently to remove the copper catalyst and unreacted small molecules.

    • Lyophilize the purified polymer solution to obtain the functionalized polyester as a solid.

Part 2: Characterization of the Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Table of Expected Characterization Data:

TechniqueExpected Observations for Poly(this compound) derivatives
¹H NMR Broad signals in the aromatic region (7.0-8.5 ppm). Absence of the sharp singlet for the acetylenic proton (~3.5 ppm) after polymerization.
¹³C NMR Signals corresponding to the aromatic carbons and the internal alkyne carbons (~80-95 ppm). The carboxylic acid carbonyl carbon should appear around 165-175 ppm.
FTIR Disappearance of the sharp C≡C-H stretch (~3300 cm⁻¹) and appearance of the C≡C stretch (~2200 cm⁻¹). Presence of the C=O stretch of the carboxylic acid or ester (~1700-1730 cm⁻¹).
GPC/SEC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
TGA High thermal stability is expected for aromatic polymers, with decomposition temperatures typically above 300-400 °C.[3] The presence of the chloro-substituent may influence the degradation profile.[4]
DSC Determination of the glass transition temperature (Tg), which is expected to be high for these rigid-rod polymers.

Part 3: Applications in Drug Development

Polymers derived from this compound are promising candidates for drug delivery applications due to the presence of the carboxylic acid group.[5][6] This functional group can be used for:

  • Drug Conjugation: Covalent attachment of drugs containing hydroxyl or amine groups to the polymer backbone via ester or amide linkages.

  • pH-Responsive Drug Release: The carboxylic acid groups can be deprotonated at physiological pH, leading to changes in polymer conformation and potentially triggering the release of an encapsulated drug.

  • Enhanced Biocompatibility: The carboxylic acid groups can improve the hydrophilicity and biocompatibility of the polymer.[7]

Diagram of Drug Delivery Application:

cluster_loading Drug Loading cluster_delivery Drug Delivery Polymer Functional Polymer (with -COOH groups) Loading Encapsulation or Covalent Conjugation Polymer->Loading Drug Drug Molecule Drug->Loading Carrier Drug-Loaded Polymer Nanoparticle Loading->Carrier Target Target Cell/Tissue Carrier->Target Systemic Circulation Release Controlled Release (e.g., pH-triggered) Target->Release

Caption: Conceptual workflow for drug delivery.

Protocol: In Vitro Drug Release Study

This protocol describes a general method for evaluating the release of a model drug from a polymer matrix.

Procedure:

  • Preparation of Drug-Loaded Nanoparticles: Prepare a solution of the drug-loaded polymer in a suitable solvent. Formulate nanoparticles using a method such as nanoprecipitation.

  • Release Study Setup:

    • Dispense a known amount of the drug-loaded nanoparticle suspension into dialysis bags.

    • Place the dialysis bags in a larger volume of release buffer (e.g., phosphate-buffered saline at pH 7.4 and an acidic buffer at pH 5.5 to simulate endosomal conditions).

    • Maintain the setup at 37 °C with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from the release buffer.

    • Replenish the buffer with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the amount of drug released using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate a release profile.

Conclusion

This compound is a highly versatile monomer that opens up a wide range of possibilities for the synthesis of functional aromatic polymers. Through established polymerization techniques like Sonogashira coupling and click chemistry, polymers with precisely controlled structures and properties can be obtained. The inherent functionalities of this monomer make the resulting polymers particularly attractive for high-performance applications and as advanced platforms for drug delivery systems. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this promising building block in polymer chemistry and materials science.

References

  • Amphiphilic copolymers with pendent carboxyl groups for high-efficiency loading and controlled release of doxorubicin. Colloids and Surfaces B: Biointerfaces, 2015. URL
  • Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI, 2020. URL
  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Polymer Chemistry, 2017. URL
  • Polymers used in the Designing of Controlled Drug Delivery System. Research Journal of Pharmacy and Technology, 2018. URL
  • Synthesis and characterization of poly(aryleneethynylene)s and their corresponding platinum-linked polymers.
  • Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release.
  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 2022. URL
  • Biocompatible controlled release polymers for delivery of polypeptides and growth factors. Journal of Cellular Biochemistry, 1991. URL
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 2022. URL
  • Sonogashira coupling. Wikipedia, 2023. URL
  • Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. Polymers, 2022. URL
  • Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release.
  • Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. MDPI, 2023. URL
  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Omega, 2022. URL
  • Click-chemistry as an efficient synthetic tool for the preparation of novel conjugated polymers.
  • Topics (Click Chemistry). TCI AMERICA. URL
  • Protein-Polymer Bioconjugates Prepared by Post-Polymerization Modification of Alternating Copolymers. ACS Macro Letters, 2018. URL
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Sonogashira Coupling. Chemistry LibreTexts, 2021. URL
  • Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. ACS Macro Letters, 2017. URL
  • Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. Polymers, 2021. URL
  • Sonogashira Coupling. Organic Chemistry Portal. URL
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI, 2023. URL
  • Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. International Journal of Molecular Sciences, 2019. URL
  • Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. MDPI, 2022. URL
  • Biodegradable Aliphatic Polyesters for Drug Delivery. Sigma-Aldrich. URL
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2012. URL
  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers.
  • Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 2011. URL
  • Click Chemistry in Biom
  • A new strategy of post-polymerization modification to prepare functionalized poly(disubstituted acetylenes). Polymer Chemistry, 2013. URL
  • ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR. URL
  • Synthesis and characterization of a new biodegradable semi-solid poly(ortho ester) for drug delivery systems. Journal of Biomaterials Science, Polymer Edition, 1993. URL
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI, 2020. URL
  • Investigation of the structure of polymers of the polyphenylene type by 13C NMR spectroscopy.
  • Synthesis, characterization and post-modification of aromatic (Co)polyesters possessing pendant maleimide groups.
  • Effect of aromatic substituents on thermoresponsive functional polycaprolactone micellar carriers for doxorubicin delivery. Frontiers in Bioengineering and Biotechnology, 2023. URL
  • Complete assignment of 1H and 13C NMR spectra of a set of sulphinyl and sulphonyl monomers towards poly(p-phenylene vinylene) precursors by 2D-NMR techniques.
  • GPC chromatograph (a); FTIR spectrum (b); ¹H NMR spectrum (c); and TGA/DTGA thermogravimetric curves (d) of synthesized nylon 4 9.
  • Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki–Miyaura Cross-Coupling.
  • Synthesis and Characterization of Novel, Biodegradable, Amphiphilic Triblock Polycaprolactone-Polyethylene Glycol. Asian Journal of Pharmaceutics, 2024. URL
  • Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity. Chemical Engineering Transactions, 2022. URL
  • Characterization of Commercial PLGAs by NMR Spectroscopy.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. URL
  • Molecular structural characterization and computational studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic acid – An organic crystal.

Sources

Application Notes & Protocols: The Strategic Application of 3-Chloro-4-ethynylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

3-Chloro-4-ethynylbenzoic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry. Its unique architecture, combining a carboxylic acid, a terminal alkyne, and a chloro-substituted aromatic ring, offers medicinal chemists a versatile platform for constructing complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications, enabling its incorporation into a wide array of drug scaffolds, from targeted kinase inhibitors to novel therapeutic probes.

The terminal alkyne serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The carboxylic acid provides a classic attachment point for generating esters and amides, which are critical for modulating solubility, cell permeability, and pro-drug strategies.[3] Concurrently, the chloro substituent significantly influences the molecule's electronic properties and metabolic stability, often enhancing binding affinity to target proteins and improving pharmacokinetic profiles.[4][5]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, the strategic rationale behind its use, and field-proven protocols for its key chemical transformations.

Physicochemical Properties and Characterization

A precise understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₅ClO₂[6]
Molecular Weight 180.59 g/mol [6]
CAS Number 1866562-06-2[7]
Appearance Off-white to light yellow solidGeneric Data
SMILES C#CC1=C(C=C(C=C1)C(=O)O)Cl[6]
InChI Key ZQRDNRXPYNBFQB-UHFFFAOYSA-N[6]
Predicted XlogP 2.3[6]

Analytical Characterization: The structural integrity of this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Reveals characteristic signals for the acetylenic proton and the aromatic protons, with splitting patterns dictated by their positions on the substituted ring.

  • ¹³C NMR: Shows distinct resonances for the two sp-hybridized alkyne carbons, the carboxyl carbon, and the six aromatic carbons.

  • IR Spectroscopy: Displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C≡C stretch of the terminal alkyne (~2100-2140 cm⁻¹), the ≡C-H stretch (~3300 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700 cm⁻¹).[8]

  • Mass Spectrometry (MS): The molecular ion peak and the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) confirm the elemental composition.[8]

The Strategic Role of Key Functional Groups in Drug Design

The utility of this compound stems from the synergistic interplay of its three functional groups. The choice to use this specific scaffold is driven by established principles of medicinal chemistry.

  • The Ethynyl Group: The acetylene moiety is far more than a simple linker. Its linear geometry and sp-hybridized orbitals allow it to act as a rigid spacer, positioning other functional groups in precise orientations for optimal target engagement. In drug discovery, the ethynyl group is recognized as a privileged structure for targeting a range of proteins.[9] Furthermore, as a terminal alkyne, it is an essential component for "click chemistry," enabling the efficient and specific conjugation of molecules in complex biological environments.[1][9]

  • The Chloro Group: Halogenation is a cornerstone strategy in drug optimization. The introduction of a chlorine atom can profoundly influence a drug candidate's properties.[5]

    • Metabolic Stability: The C-Cl bond is strong and not easily metabolized, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[4]

    • Lipophilicity: The chloro group increases the lipophilicity (hydrophobicity) of the molecule, which can enhance its ability to cross cell membranes.[4]

    • Binding Affinity: Chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket, which can significantly increase binding affinity and potency.[10][11]

  • The Benzoic Acid Moiety: The carboxylic acid group provides a crucial anchor for chemical modification. It can form strong ionic interactions and hydrogen bonds with basic residues (e.g., lysine, arginine) in a target's active site. Its derivatization into esters or amides is a common tactic to create prodrugs, which can improve oral bioavailability by masking the polar acid group until it is cleaved by esterases in vivo.[3]

dot digraph "Key_Functional_Groups" { graph [fontname="Arial", rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub_ethynyl [label="Ethynyl Group\n(C≡CH)"]; sub_chloro [label="Chloro Group\n(-Cl)"]; sub_acid [label="Benzoic Acid\n(-COOH)"];

prop_ethynyl [label="• Rigid Linker\n• Click Chemistry Handle\n• Sonogashira Coupling\n• Privileged Structure", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; prop_chloro [label="• ↑ Lipophilicity\n• ↑ Metabolic Stability\n• Halogen Bonding\n• Modulates Electronics", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; prop_acid [label="• H-Bonding / Ionic Interactions\n• Ester/Amide Formation\n• Prodrug Handle\n• Solubility Modulation", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

main -> sub_ethynyl [dir=none]; main -> sub_chloro [dir=none]; main -> sub_acid [dir=none];

sub_ethynyl -> prop_ethynyl; sub_chloro -> prop_chloro; sub_acid -> prop_acid; } enddot Caption: Functional contributions of the core moieties in this compound.

Core Synthetic Applications & Protocols

The true power of this building block is realized through its application in key synthetic transformations. The following protocols are foundational for its use in medicinal chemistry workflows.

dot digraph "Synthetic_Applications_Workflow" { graph [fontname="Arial", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

sonogashira [label="Sonogashira Coupling\n(Pd/Cu Catalysis)"]; click [label="Click Chemistry (CuAAC)\n(Cu(I) Catalysis)"]; ester [label="Esterification\n(Acid Catalysis)"];

product_sono [label="Aryl/Vinyl Alkynes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product_click [label="1,2,3-Triazoles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_ester [label="Benzoate Esters", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> sonogashira [label=" + R-X"]; start -> click [label=" + R-N₃"]; start -> ester [label=" + R-OH"];

sonogashira -> product_sono; click -> product_click; ester -> product_ester; } enddot Caption: Key synthetic transformations of this compound.

Protocol: Sonogashira Cross-Coupling

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between the terminal alkyne of our building block and an aryl or vinyl halide.[12][13] This reaction is fundamental for elaborating the molecular scaffold.

Causality: The reaction proceeds via two interconnected catalytic cycles.[13] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12][13] The amine base is crucial for neutralizing the HX byproduct and regenerating the active catalyst. An inert atmosphere is required to prevent oxidative side reactions and deactivation of the Pd(0) catalyst.

dot digraph "Sonogashira_Scheme" { graph [fontname="Arial"]; node [fontname="Arial", shape=plaintext]; edge [color="#202124"];

} enddot Caption: General scheme for the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl/vinyl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using NMR, IR, and MS analysis.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring with high efficiency and regioselectivity.[14][15] This reaction is invaluable for linking the benzoic acid core to other molecules, such as peptides, polymers, or fluorescent tags.[2]

Causality: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate). The Cu(I) activates the terminal alkyne, facilitating its cycloaddition with an organic azide.[14] The reaction is highly reliable and can often be performed in aqueous or mixed-solvent systems at room temperature.[15]

dot digraph "CuAAC_Scheme" { graph [fontname="Arial"]; node [fontname="Arial", shape=plaintext]; edge [color="#202124"];

} enddot Caption: General scheme for the CuAAC "click" reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in a suitable solvent mixture, such as t-butanol and water (1:1).

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 eq).

  • Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq). A color change is often observed.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-24 hours.

  • Work-up: If a precipitate forms, it can be collected by filtration, washed with water and a non-polar solvent (like diethyl ether), and dried. Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: If necessary, the crude product can be purified by recrystallization or flash column chromatography.

  • Characterization: Confirm the structure via NMR, IR, and MS analysis, noting the disappearance of the alkyne signals and the appearance of the triazole proton signal in ¹H NMR.

Protocol: Fischer Esterification

Esterification of the carboxylic acid is a fundamental derivatization to modify the compound's properties or prepare it for further reactions, such as amide coupling. The Fischer esterification is a classic, acid-catalyzed method.[16]

Causality: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. This activates it for nucleophilic attack by the alcohol. Water is eliminated, and deprotonation yields the ester product.[17] The reaction is an equilibrium; using the alcohol as the solvent drives the equilibrium towards the product.

dot digraph "Esterification_Scheme" { graph [fontname="Arial"]; node [fontname="Arial", shape=plaintext]; edge [color="#202124"];

} enddot Caption: General scheme for the Fischer esterification reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the more polar starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of NaHCO₃. Wash subsequently with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

  • Characterization: Confirm the ester formation by NMR (observing new signals corresponding to the alcohol's alkyl group) and IR (shift in C=O stretch and loss of the broad O-H band).

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable synthetic protocols like Sonogashira coupling, click chemistry, and esterification. The strategic inclusion of the chloro and ethynyl groups offers distinct advantages for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols detailed herein provide a solid foundation for researchers, scientists, and drug development professionals to leverage the full potential of this valuable synthetic intermediate in their quest for novel therapeutics.

References

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
  • Jadhav, A. H., & Kim, H. (2014). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. [Link]
  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical-biology applications. Chemical reviews, 113(7), 4905–4979. [Link]
  • Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. [Link]
  • Muppidi, K., et al. (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
  • PubChem. (n.d.). This compound. PubChemLite. [Link]
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Kumar, A., et al. (2023).
  • Sirous, H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Wang, W., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]
  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Scott, J. S., & O'Neill, D. J. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]
  • Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-nitro benzoic acid. International Ayurvedic Medical Journal. [Link]
  • Organic Chemistry Portal.

Sources

Application Notes & Protocols: Strategic Synthesis of Covalent EGFR Inhibitors Utilizing 3-Chloro-4-ethynylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, with its dysregulation driving the progression of numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been tempered by the emergence of acquired resistance, most notably the T790M "gatekeeper" mutation.[3][4] This challenge spurred the development of second and third-generation covalent inhibitors, which form an irreversible bond with a key cysteine residue (Cys797) in the ATP-binding pocket, providing sustained inhibition and overcoming resistance.[5][6][7] This guide provides a detailed framework for the rational design and synthesis of such inhibitors, focusing on the strategic use of 3-Chloro-4-ethynylbenzoic acid and its derivatives as versatile building blocks for constructing the covalent warhead and core scaffold of next-generation EGFR inhibitors.

Scientific Rationale: EGFR Signaling and the Covalent Advantage

The EGFR Signaling Cascade in Cancer

Under normal physiological conditions, the EGFR signaling pathway governs essential cellular processes like proliferation and survival.[1] Upon binding of ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domain.[2][8] This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately drive cell growth and division.[9][10] In many cancers, mutations or overexpression of EGFR leads to constitutive, ligand-independent activation of these pathways, resulting in uncontrolled cell proliferation and tumor growth.[1][9]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand EGF Ligand Ligand->EGFR Binding Adaptors GRB2/SOS Dimer->Adaptors Recruitment PI3K PI3K Dimer->PI3K RAS RAS Adaptors->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade initiated by ligand binding.

Mechanism of Covalent Inhibition

First-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib) are reversible, ATP-competitive agents.[7][11] While effective against certain activating mutations (e.g., L858R, Exon 19 deletions), their efficacy is often lost with the emergence of the T790M mutation, which increases the receptor's affinity for ATP.[4]

Covalent inhibitors overcome this by forming a stable, irreversible bond. These molecules typically feature a quinazoline or pyrimidine core for reversible binding in the ATP pocket, attached to a reactive "warhead," often an acrylamide group.[6][7] This warhead is precisely positioned to undergo a Michael addition reaction with the thiol group of Cys797, which is located near the ATP binding site.[5][7] This covalent linkage permanently inactivates the enzyme. The initial reversible binding affinity is crucial for potency, as it increases the local concentration of the inhibitor near the target cysteine, facilitating the irreversible reaction.[5][12]

Synthetic Strategy and Workflow

The synthesis of these complex inhibitors can be streamlined into a logical workflow. The this compound moiety is a key synthon. The ethynyl group serves as a handle for coupling to the core heterocyclic structure, while the benzoic acid can be later converted into the reactive acrylamide warhead. A common and highly effective method for this carbon-carbon bond formation is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14]

Synthesis_Workflow A Step 1: Prepare Quinazoline Core (e.g., 4-Chloro-6-iodoquinazoline) C Step 3: Sonogashira Coupling A->C B Step 2: Prepare Benzoic Acid Derivative (this compound) B->C D Step 4: Amide Coupling (Formation of Acrylamide 'Warhead') C->D E Step 5: Purification & Characterization D->E

Caption: General workflow for inhibitor synthesis via Sonogashira coupling.

Detailed Protocol: Synthesis of a Representative Inhibitor (Cmpd-X)

This protocol outlines the synthesis of a hypothetical but representative covalent EGFR inhibitor, (E)-N-(4-((4-(3-chloro-4-ethynylphenyl)amino)quinazolin-6-yl)oxy)phenyl)acrylamide (Cmpd-X) , which shares features with clinically evaluated inhibitors.

Step 1: Sonogashira Coupling of Core Intermediates

Rationale: This key step joins the two primary fragments of the molecule. The Sonogashira reaction is chosen for its high efficiency and tolerance of various functional groups under mild conditions.[13][15]

  • Materials:

    • 6-Iodo-4-(3-chloroanilino)quinazoline (Intermediate 1 )

    • This compound (Intermediate 2 )

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and heat plate

    • Nitrogen or Argon inert atmosphere setup

    • Condenser

  • Procedure:

    • To a dry three-neck flask under an inert atmosphere (N₂), add Intermediate 1 (1.0 eq), Intermediate 2 (1.2 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

    • Add anhydrous DMF to dissolve the solids, followed by anhydrous TEA (3.0 eq).

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until Intermediate 1 is consumed.

    • Once complete, cool the mixture to room temperature and pour it into ice-water.

    • Acidify with 1M HCl to pH ~4-5 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the coupled product, 4-((4-(3-chloroanilino)quinazolin-6-yl)ethynyl)-3-chlorobenzoic acid (Intermediate 3 ).

  • Characterization: The product should be characterized by LC-MS and ¹H NMR to confirm its identity and purity before proceeding.

Step 2: Acrylamide Warhead Formation

Rationale: The terminal benzoic acid is converted to the reactive acrylamide group. This is a standard amide coupling reaction, where the carboxylic acid is first activated before reaction with an amine.

  • Materials:

    • Intermediate 3 (from Step 1)

    • 4-Aminophenol

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or similar coupling agent (e.g., HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Acryloyl chloride

    • Dichloromethane (DCM), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure (2a - Amide formation):

    • Dissolve Intermediate 3 (1.0 eq) in anhydrous DMF.

    • Add 4-aminophenol (1.1 eq), BOP reagent (1.2 eq), and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the phenol intermediate.

  • Procedure (2b - Final Acrylamide Synthesis):

    • Dissolve the phenol intermediate (1.0 eq) from step 2a in anhydrous THF/DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry, and concentrate.

    • Purify the final product Cmpd-X by column chromatography or recrystallization.

  • Final Characterization: Confirm the structure and purity of Cmpd-X using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: From Bench to Cell

After successful synthesis and characterization, the inhibitor's biological activity must be quantified. This involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based assays.

Biological_Workflow A Synthesized & Purified Inhibitor (Cmpd-X) B Protocol 4.1: Biochemical Kinase Assay (e.g., ADP-Glo) A->B D Protocol 4.2: Cellular Proliferation Assay (e.g., MTT / CellTiter-Glo) A->D C Determine IC50 vs. WT & Mutant EGFR B->C F Data Analysis & SAR Interpretation C->F E Determine GI50 in EGFR-dependent cell lines (e.g., A431, H1975) D->E E->F

Caption: Tiered workflow for biological evaluation of synthesized inhibitors.

Protocol: Biochemical EGFR Kinase Assay

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR kinase, providing a quantitative IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8][16]

  • Materials:

    • Recombinant human EGFR (wild-type and/or mutants like T790M/L858R)

    • Kinase substrate (e.g., a poly-Glu-Tyr peptide)[17]

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)[18]

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[8]

    • Cmpd-X serially diluted in DMSO

    • 384-well white microtiter plates[17]

  • Procedure:

    • Prepare serial dilutions of Cmpd-X in DMSO, then further dilute in kinase buffer.

    • In a 384-well plate, add 5 µL of the EGFR enzyme and 0.5 µL of the diluted compound or DMSO (vehicle control).

    • Incubate for 30 minutes at room temperature to allow for compound binding.[17]

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration near its Km).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol, which involves adding ADP-Glo™ reagent, incubating, adding Kinase Detection Reagent, and measuring luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay

Rationale: This assay assesses the inhibitor's ability to stop the growth of cancer cells that are dependent on EGFR signaling, providing a more physiologically relevant measure of potency (GI₅₀ or IC₅₀).[4][16]

  • Materials:

    • EGFR-dependent human cancer cell lines (e.g., A431 - overexpresses WT EGFR; HCC827 - Exon 19 deletion; H1975 - L858R/T790M double mutant).[16][17][19]

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • 96-well clear or opaque-walled cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of Cmpd-X in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Assess cell viability using the chosen method. For MTT, add the reagent, incubate, solubilize the formazan crystals, and read absorbance. For CellTiter-Glo®, add the reagent and measure luminescence.

    • Calculate the percent growth inhibition for each concentration relative to the vehicle control.

    • Plot the data and determine the GI₅₀/IC₅₀ value using a dose-response curve fitting algorithm.

Data Interpretation and Expected Results

The synthesized inhibitor is expected to demonstrate potent activity against EGFR, particularly the mutant forms targeted by covalent inhibitors.

ParameterExpected Result for Cmpd-XRationale
Synthetic Yield 20-40% (overall)Multi-step organic synthesis often has moderate yields.
Purity >95% (by HPLC)High purity is essential for accurate biological data.
IC₅₀ (WT EGFR) 5 - 50 nMCovalent inhibitors are often potent against WT EGFR.[3]
IC₅₀ (L858R/T790M) 0.5 - 10 nMHigh potency against the key resistance mutant is the primary goal.[20]
Cellular GI₅₀ (H1975) 10 - 100 nMActivity in a T790M-positive cell line confirms cellular penetration and target engagement.[19]
Cellular GI₅₀ (A431) 20 - 200 nMDemonstrates activity in a WT EGFR-overexpressing model.

A high selectivity ratio (IC₅₀ WT / IC₅₀ Mutant) is desirable to minimize side effects associated with inhibiting wild-type EGFR in healthy tissues.[3][21]

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
  • Sabbah, D. A., Hajjo, R., & Sweidan, K. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]
  • Gaber, N. N., et al. (2016). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Wiley-VCH. [Link]
  • Garg, M., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]
  • Wee, P., & Wang, Z. (2017).
  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy.
  • AntBio. (2025).
  • Gaber, N. N., et al. (2016). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Wiley Online Library. [Link]
  • BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]
  • Tanimura, H., et al. (2017).
  • Johnson & Johnson. Methods EGFR Biochemical Assays. [Link]
  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]
  • Gaber, N. N., et al. (2025). Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors.
  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed. [Link]
  • Warsch, W., et al. (2021).
  • Ge, L., et al. (2014).
  • Varkondi, E., et al. (2007). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis Online. [Link]
  • Zhang, G., et al. (2016). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. PubMed. [Link]
  • Tomas, A., & Fojt, L. (2024).
  • Wang, Z., et al. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed. [Link]
  • Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. [Link]
  • ResearchGate.
  • Ghouse, R., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
  • ResearchGate.
  • Uddin, M. J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Kurup, S., et al. (2022). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC. [Link]
  • ChemSrc. (2016). Synthesis, Antitumor Evaluation and Docking Study of Novel 4-Anilinoquinazoline Derivatives as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. [Link]
  • Al-Hadiya, Z. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. [Link]
  • Al-Hadiya, Z. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]
  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Gao, S., & Wu, Q. (2015). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • National Genomics Data Center. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
  • Batran, R. Z., et al. (2022). EGFR inhibitors synthesis and biological assessment. Dove Medical Press. [Link]

Sources

Application Notes and Protocols for the Esterification of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the esterification of 3-chloro-4-ethynylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This guide delves into the theoretical and practical aspects of several common esterification methodologies, including Fischer-Speier esterification, Steglich esterification, and Mitsunobu reaction. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided to enable researchers, scientists, and drug development professionals to select and execute the most suitable method for their specific needs.

Introduction: The Significance of this compound and its Esters

This compound is a bespoke building block in modern organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and an ethynyl group—renders it a versatile scaffold for the construction of complex molecular architectures. The chloro and ethynyl groups provide handles for a variety of cross-coupling reactions, while the carboxylic acid moiety allows for the formation of esters, amides, and other derivatives.

Esterification of this compound is a crucial transformation, as the resulting esters often serve as key intermediates in the synthesis of bioactive molecules and advanced materials. The conversion of the polar carboxylic acid to a less polar ester group can enhance solubility in organic solvents, improve purification characteristics, and serve as a protecting group for the carboxylic acid functionality during subsequent synthetic steps.

This guide provides detailed protocols for the synthesis of common esters of this compound, with a focus on providing practical insights into reaction setup, monitoring, workup, and purification.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of the starting material and the target esters is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound and its Methyl and Ethyl Esters

PropertyThis compoundMethyl 3-chloro-4-ethynylbenzoateEthyl 3-chloro-4-ethynylbenzoate
Molecular Formula C₉H₅ClO₂C₁₀H₇ClO₂C₁₁H₉ClO₂
Molecular Weight 180.59 g/mol 194.61 g/mol 208.64 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solidColorless to pale yellow oil
Melting Point Not reportedNot reportedNot reported
Boiling Point Not reportedNot reportedEstimated around 210 °C[1]
Solubility Soluble in polar organic solvents (e.g., THF, DMF, alcohols)Soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes)Soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes)
XlogP (predicted) 2.3[2]2.6[3]Not reported

Safety Precautions:

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][7][8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5][6][7][8][9]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5][7][8]

    • Wash hands thoroughly after handling.[6]

Esterification Methodologies and Protocols

The choice of esterification method depends on several factors, including the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule. The ethynyl group in this compound is generally stable under the conditions of the following methods.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a widely used method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water drives the reaction to completion.[10][11]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-ethynylbenzoate

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add a large excess of methanol (e.g., 20-50 equivalents), which also serves as the solvent.

    • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-chloro-4-ethynylbenzoate.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Diagram of Fischer-Speier Esterification Workflow:

Fischer_Speier_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + Methanol (excess) + H₂SO₄ (cat.) reflux Reflux (65°C, 4-12h) start->reflux evaporation Remove excess Methanol reflux->evaporation extraction Dissolve in EtOAc Wash with NaHCO₃ (aq) evaporation->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Silica gel, Hexanes/EtOAc) concentration->chromatography product Methyl 3-chloro-4-ethynylbenzoate chromatography->product

Caption: Workflow for Fischer-Speier esterification.

Steglich Esterification: A Mild and Versatile Method

The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][12] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[9]

Mechanism: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive N-acylpyridinium species. The alcohol then attacks this species to form the ester, regenerating DMAP. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC).

Experimental Protocol: Synthesis of Ethyl 3-chloro-4-ethynylbenzoate

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

    • Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Add the carbodiimide coupling agent (DCC or EDC, 1.1-1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.

    • If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous workup.

    • Wash the filtrate or the reaction mixture with 1 M HCl (aq) to remove any remaining DMAP and EDC-urea.

    • Wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram of Steglich Esterification Mechanism:

Steglich_Mechanism RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU DCU Acylisourea->DCU DMAP DMAP Acylpyridinium->DMAP regenerates Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH R'-OH

Caption: Simplified mechanism of Steglich esterification.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[13][14][15] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Mechanism: The reaction is complex but is thought to proceed through the formation of an alkoxyphosphonium salt intermediate. The carboxylate then acts as a nucleophile, displacing the triphenylphosphine oxide in an Sₙ2 fashion, leading to the observed inversion of stereochemistry.

Experimental Protocol: Synthesis of Isopropyl 3-chloro-4-ethynylbenzoate

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Reaction Execution:

    • Cool the solution to 0 °C.

    • Slowly add DEAD or DIAD (1.2 eq) dropwise. An exothermic reaction is often observed.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide and the reduced hydrazine derivative, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Characterization of Esters

The successful synthesis of the desired ester must be confirmed by spectroscopic analysis. Below are the expected spectroscopic features for the methyl and ethyl esters of this compound based on data from similar compounds.[1][3][6][16][17][18][19][20][21][22][23][24][25][26][27]

Table 2: Expected Spectroscopic Data for this compound Esters

Spectroscopic TechniqueMethyl 3-chloro-4-ethynylbenzoateEthyl 3-chloro-4-ethynylbenzoate
¹H NMR (CDCl₃) δ ~8.0-8.2 (m, 2H, Ar-H), ~7.5-7.7 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.4 (s, 1H, C≡CH)δ ~8.0-8.2 (m, 2H, Ar-H), ~7.5-7.7 (m, 1H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~3.4 (s, 1H, C≡CH), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ ~165 (C=O), ~130-140 (Ar-C), ~125-130 (Ar-CH), ~80-85 (Ar-C≡C), ~80 (Ar-C≡CH), ~52 (OCH₃)δ ~165 (C=O), ~130-140 (Ar-C), ~125-130 (Ar-CH), ~80-85 (Ar-C≡C), ~80 (Ar-C≡CH), ~61 (OCH₂CH₃), ~14 (OCH₂CH₃)
IR (KBr or neat) ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~1720 cm⁻¹ (C=O stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch)~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~1720 cm⁻¹ (C=O stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch)
Mass Spectrometry (EI) M⁺ peak corresponding to the molecular weightM⁺ peak corresponding to the molecular weight

Conclusion

The esterification of this compound is a fundamental transformation that opens the door to a wide array of more complex molecules. This guide has provided a detailed overview of three robust methods for this conversion: Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction. By understanding the mechanisms, advantages, and limitations of each method, researchers can make an informed decision to best suit their synthetic goals. The provided protocols and characterization data serve as a valuable resource for the successful synthesis and verification of these important chemical intermediates.

References

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
  • NIST. (n.d.).
  • The Royal Society of Chemistry. (2009).
  • Wikipedia. (2023). Mitsunobu reaction. [Link]
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 12(22), 2029-2046. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Sharma, S., & Kumar, P. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100824. [Link]
  • Dembinski, R. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Chemical Record, 17(3), 284-317. [Link]
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Fig. S3.
  • Reddit. (2021).
  • Master Organic Chemistry. (n.d.).
  • PubChemLite. (n.d.). This compound (C9H5ClO2). [Link]
  • European Journal of Chemistry. (n.d.). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)
  • PubChemLite. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • PubMed. (2020). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
  • Google Patents. (n.d.).

Sources

Application Note: A Comprehensive Guide to the Amidation of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-ethynylbenzoic Acid Amides

This compound is a highly valuable bifunctional building block in modern synthetic chemistry. Its rigid, linear alkyne moiety and the electronically distinct chlorinated aromatic ring make it a sought-after precursor for novel therapeutics and advanced materials. The conversion of its carboxylic acid group into an amide is a cornerstone transformation, enabling the covalent linkage to a vast array of primary and secondary amines. The resulting amides are key intermediates in the synthesis of kinase inhibitors, targeted protein degraders, and functional organic polymers.

This guide provides a detailed, field-proven protocol for the efficient amidation of this compound using modern peptide coupling reagents. Beyond a simple set of instructions, this document elucidates the critical chemical principles behind reagent selection and procedural steps, empowering researchers to not only replicate the synthesis but also to adapt it confidently for diverse amine substrates.

Reaction Principle: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent.

For this specific substrate, which can be sensitive, we recommend the use of an aminium/uronium salt-based reagent, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is renowned for its high efficiency, rapid reaction times, and ability to suppress side reactions, particularly racemization in chiral substrates.[2][3][4]

The HATU-Mediated Amidation Mechanism

The reaction proceeds through a multi-step pathway that hinges on the formation of a highly reactive OAt-active ester intermediate.[3][5]

  • Deprotonation: A sterically hindered, non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA or Hünig's base) , deprotonates the carboxylic acid to form a carboxylate anion.[6][7] DIPEA's bulky isopropyl groups prevent it from competing with the primary/secondary amine as a nucleophile, which minimizes side product formation.[8][9][10]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases the 1-hydroxy-7-azabenzotriazole (HOAt) anion.[5][11]

  • Nucleophilic Attack: The desired amine, now the most potent nucleophile in the mixture, attacks the carbonyl carbon of the OAt-active ester.

  • Amide Formation: This attack results in the formation of the stable amide bond and the regeneration of HOAt as a byproduct, along with tetramethylurea.[2][11]

The pyridine nitrogen within the HOAt leaving group is believed to provide anchimeric assistance, accelerating the final aminolysis step and contributing to HATU's superior performance compared to reagents that generate HOBt esters.[4]

HATU_Mechanism sub 3-Chloro-4-ethynyl- benzoic Acid + Amine (R-NH2) carboxylate Carboxylate Anion sub->carboxylate 1. Deprotonation base DIPEA (Hünig's Base) base->carboxylate hatu HATU ester OAt-Active Ester (Highly Reactive Intermediate) hatu->ester carboxylate->ester 2. Activation product Target Amide Product ester->product 3. Nucleophilic Attack by Amine byproducts Tetramethylurea + HOAt Byproducts product->byproducts

Caption: HATU-mediated amidation mechanism.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It can be scaled linearly, though adjustments to solvent volume and reaction time may be necessary for larger scales.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molarity/PurityAmount (mg/mmol)Equivalents
This compound180.59>97%181 mg / 1.0 mmol1.0
Amine (e.g., Benzylamine)107.15>98%129 mg / 1.2 mmol1.2
HATU380.23>98%418 mg / 1.1 mmol1.1
DIPEA (Hünig's Base)129.25>99%340 µL / 2.0 mmol2.0
N,N-Dimethylformamide (DMF)-Anhydrous5.0 mL-
Dichloromethane (DCM)-ACS Grade--
Ethyl Acetate (EtOAc)-ACS Grade--
1M HCl Solution-Aqueous--
Saturated NaHCO₃ Solution-Aqueous--
Brine (Saturated NaCl Solution)-Aqueous--
Anhydrous Magnesium Sulfate (MgSO₄)----
Step-by-Step Procedure

Workflow A 1. Preparation - Add acid and amine to flask. - Dissolve in anhydrous DMF. B 2. Activation - Cool flask to 0°C (ice bath). - Add HATU, stir for 2 min. A->B C 3. Base Addition - Add DIPEA dropwise. - Allow to warm to RT. B->C D 4. Reaction Monitoring - Check progress via TLC or LC-MS (Typically 1-4 hours). C->D E 5. Aqueous Workup - Quench with water. - Extract with EtOAc or DCM. - Wash with 1M HCl, sat. NaHCO3, Brine. D->E F 6. Drying & Concentration - Dry organic layer (MgSO4). - Filter and concentrate in vacuo. E->F G 7. Purification - Purify crude product via flash column chromatography. F->G H 8. Characterization - Analyze pure amide via NMR, HRMS. G->H

Caption: Experimental workflow for amidation.
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (181 mg, 1.0 mmol) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Dissolution: Add 5.0 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until all solids are fully dissolved.

  • Cooling and Activation: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Once cooled, add HATU (418 mg, 1.1 equiv.) in one portion. A slight color change may be observed. Allow the mixture to stir for 1-2 minutes to pre-activate the carboxylic acid.[3]

  • Base Addition: Using a syringe, add DIPEA (340 µL, 2.0 equiv.) dropwise to the cold reaction mixture over 1 minute.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[2] A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of Ethyl Acetate.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL). This washing sequence removes residual DMF, DIPEA, unreacted amine, and HATU byproducts.[2]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel.[7][12] The appropriate eluent system will depend on the polarity of the final amide product but often starts with a mixture of Ethyl Acetate and Hexanes.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Insufficient activation (degraded HATU).2. Wet reagents or solvent.3. Sterically hindered amine.1. Use fresh, high-quality HATU.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature to 40-50 °C or allow to stir overnight. Consider a more potent coupling reagent if necessary.
Low yield after workup 1. Product is partially water-soluble.2. Emulsion formation during extraction.1. Back-extract the aqueous layers with fresh organic solvent (EtOAc or DCM).2. Add more brine to the separatory funnel to help break the emulsion.
Multiple byproducts on TLC/LC-MS 1. Nucleophilic attack by DIPEA (rare but possible if overheated).2. Amine is reacting with HATU.1. Maintain proper temperature control, especially during the addition of DIPEA.2. Ensure the correct order of addition: pre-activate the acid with HATU before adding the base.
Difficulty purifying the product Byproducts (tetramethylurea) co-elute with the product.The aqueous workup is critical. Ensure thorough washing with 1M HCl to remove the basic urea byproduct. If issues persist, consider recrystallization as an alternative purification method.[12]

Conclusion

The HATU/DIPEA-mediated coupling is a robust and highly effective method for the amidation of this compound. By understanding the underlying mechanism and paying close attention to experimental parameters such as reagent quality, solvent dryness, and proper workup procedures, researchers can reliably synthesize a diverse library of amide derivatives. This protocol serves as a validated starting point for drug discovery and materials science applications, providing a clear path to these valuable chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis.
  • ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
  • Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent.
  • Wikipedia. (n.d.). N,N-Diisopropylethylamine.
  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PubMed Central (PMC). (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • PubMed Central (PMC). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.

Sources

Application Notes & Protocols: 3-Chloro-4-ethynylbenzoic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency of molecular construction is paramount. Building blocks that offer multiple, orthogonally reactive functional groups are invaluable assets. 3-Chloro-4-ethynylbenzoic acid is a prime exemplar of such a strategic intermediate. Its architecture, featuring a terminal alkyne, a carboxylic acid, and a chlorinated aromatic ring, provides a trifecta of synthetic handles. This unique combination allows for sequential, selective transformations, enabling the rapid assembly of complex molecular frameworks from a single, versatile core.

The terminal alkyne is a gateway to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry").[1][2][3] The carboxylic acid moiety serves as a classic handle for amide bond formation, esterification, or as a critical pharmacophoric element for interacting with biological targets. Finally, the chloro-substituent not only influences the electronic properties of the benzene ring but also serves as a common motif in many approved pharmaceuticals, potentially enhancing binding affinity or modulating metabolic stability.[4][5][6]

This guide provides an in-depth exploration of this compound as a synthetic building block, offering detailed protocols and expert insights into its most valuable applications for researchers in organic synthesis and medicinal chemistry.

Core Properties and Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use. The key data for this compound are summarized below.

PropertyValue
CAS Number 139366-33-5
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Appearance Off-white to light yellow solid
IUPAC Name This compound
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.
Purity Typically >95%

Synthesis of the Building Block: A Standard Approach

The most common and reliable method for preparing this compound involves a Sonogashira cross-coupling reaction between a suitable halo-benzoic acid derivative and a protected acetylene source, followed by deprotection and saponification. The protocol below outlines a representative synthesis from 3-chloro-4-iodobenzoic acid.

Protocol 1: Synthesis via Sonogashira Coupling of 3-Chloro-4-iodobenzoic Acid

This two-step protocol first couples the aryl iodide with trimethylsilylacetylene (TMSA), a protected alkyne, and then removes the silyl protecting group.

Step A: Sonogashira Coupling with Trimethylsilylacetylene

  • Reactor Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-chloro-4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume. The solution should be degassed by bubbling nitrogen through it for 15-20 minutes.

  • Reagent Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude TMS-protected product.

Step B: Deprotection to Yield this compound

  • Deprotection: Dissolve the crude product from Step A in a mixture of THF and methanol (1:1).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the removal of the TMS group by TLC.

  • Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in water and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Key Application I: C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for constructing arylalkynes and conjugated enynes.[1][7][8] It involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][7] this compound serves as an excellent alkyne partner in this reaction, allowing for the extension of the molecular framework.

Causality in Protocol Design: The choice of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base is critical. The palladium complex undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide, which is the active nucleophilic species.[1][9] This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product and regenerate the palladium(0) catalyst.[9]

Fig. 1: Sonogashira Catalytic Cycle

Protocol 2: Sonogashira Coupling with an Aryl Bromide

  • Reactor Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Add degassed solvent (e.g., DMF or a mixture of dioxane/water) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Reaction: Seal the vessel and heat the reaction to 80-100 °C for 4-12 hours. The use of microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Track the disappearance of the starting materials using LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and purify by column chromatography (silica gel) or recrystallization to obtain the desired diarylacetylene product.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂
Copper Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃
Solvent THF, DMF, Dioxane, Toluene
Temperature Room Temperature to 100 °C

Key Application II: 1,3-Dipolar Cycloaddition (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, stereospecificity, and tolerance of a wide range of functional groups.[2][10][11] This reaction provides a robust and nearly quantitative method for forming a stable 1,4-disubstituted 1,2,3-triazole linker by joining an alkyne with an azide.[10][11] this compound is an ideal alkyne component for this transformation, widely used in bioconjugation, materials science, and drug discovery to link different molecular fragments.[11][12]

CuAAC_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions alkyne This compound (R¹-C≡CH) product 1,4-Disubstituted 1,2,3-Triazole Product alkyne->product azide Organic Azide (R²-N₃) azide->product catalyst Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) catalyst->product Solvent (e.g., tBuOH/H₂O) Room Temperature caption Fig. 2: CuAAC 'Click' Reaction Workflow

Fig. 2: CuAAC 'Click' Reaction Workflow

Protocol 3: Synthesis of a 1,2,3-Triazole via CuAAC

  • Reagent Preparation: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The Cu(II) is reduced in situ to the active Cu(I) catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for 6-24 hours. The reaction is often accompanied by a color change. Monitor for completion by LC-MS.

  • Isolation: Upon completion, dilute the reaction with water. If the product precipitates, it can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Key Application III: Amide Bond Formation

The carboxylic acid group is arguably one of the most versatile functional groups in medicinal chemistry. It can be readily converted into an amide, a key structural motif in countless pharmaceuticals, including many kinase inhibitors.[13][14] This transformation is typically achieved using a peptide coupling reagent.

Causality in Protocol Design: Amide coupling reagents (e.g., HATU, HBTU, EDC) work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate (such as an active ester) is then susceptible to nucleophilic attack by an amine to form the thermodynamically stable amide bond, typically with minimal side reactions and high yields.

Coupling ReagentDescription
EDC/HOBt Carbodiimide-based; forms an active ester with HOBt to suppress racemization.
HATU Urinium-based; highly efficient and fast-acting, particularly for hindered substrates.
TBTU Similar to HBTU; another effective uronium-based coupling reagent.
DCC Classic carbodiimide reagent; produces a urea byproduct that can be difficult to remove.

Protocol 4: General Amide Coupling

  • Activation: Dissolve this compound (1.0 eq), the chosen coupling reagent (e.g., HATU, 1.1 eq), and a base such as DIPEA (2.0-3.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous sodium bicarbonate, 1M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by flash column chromatography on silica gel.

Application in Drug Discovery: Building Kinase Inhibitors and PROTACs

The true power of this compound is realized when these individual transformations are combined to build complex, high-value molecules. In the synthesis of kinase inhibitors, the benzoic acid can be converted into an amide that forms critical hydrogen bonds in the hinge region of a kinase active site.[13][14][15] The ethynyl group can then be used to append other fragments of the inhibitor via Sonogashira or click chemistry to target other regions of the protein or to modulate physicochemical properties.

More recently, this building block has found utility in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a core scaffold where the carboxylic acid is used to attach a warhead that binds the target protein, and the alkyne is used as a handle to attach a linker connected to an E3 ligase ligand.

Fig. 3: Conceptual use in PROTAC synthesis

Conclusion

This compound is a powerful and versatile building block that provides synthetic chemists with a reliable and strategically functionalized core. Its capacity to undergo selective and high-yielding transformations at its alkyne and carboxylic acid moieties makes it an indispensable tool for the rapid elaboration of molecular complexity. From the construction of kinase inhibitors to the assembly of advanced PROTACs and functional materials, its applications are broad and impactful. The protocols and insights provided herein serve as a guide for researchers to effectively harness the synthetic potential of this valuable compound.

References

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Sonogashira coupling. Wikipedia.
  • Application Notes and Protocols: Utilizing 3-(2-Chloropyrimidin-4-yl)benzoic Acid in Kinase Inhibitor Synthesis. BenchChem.
  • Click chemistry. Wikipedia.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health.
  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. National Institutes of Health.
  • Topics (Click Chemistry). TCI AMERICA.
  • Sonogashira coupling. YouTube.
  • Click Chemistry in Drug Discovery. Sigma-Aldrich.
  • Protein Degrader Building Blocks. Sigma-Aldrich.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Unlocking Material Science Innovations with 4-Ethynylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 3-Chloro-4-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of Dihalogenated Benzoic Acids

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The reaction's value is underscored by its operational simplicity and tolerance of a diverse array of functional groups.[3]

This document provides a comprehensive guide to the experimental procedure for the Sonogashira coupling of 3-chloro-4-bromobenzoic acid. This particular substrate presents an interesting challenge and opportunity due to the presence of two different halogen atoms and a carboxylic acid moiety. The differential reactivity of the C-Br and C-Cl bonds under Sonogashira conditions allows for a highly regioselective coupling, preferentially occurring at the more reactive C-Br bond.[4] Furthermore, the presence of the carboxylic acid group, a common functionality in drug candidates, necessitates careful consideration of the reaction conditions to avoid unwanted side reactions. This guide will delve into the mechanistic underpinnings of this selectivity and provide a field-proven protocol for the successful synthesis of 4-alkynyl-3-chlorobenzoic acids, valuable intermediates in drug discovery and materials science.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The catalytic cycle can be visualized as follows:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR R-C≡C-H R-C≡C-H Base Base R-C≡C-H->Base Deprotonation Cu-C≡C-R Cu-C≡C-R Base->Cu-C≡C-R [R-C≡C]⁻ Cu(I)X->Cu-C≡C-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3-chloro-4-bromobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI to a dry flask. B 2. Flush the flask with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Add anhydrous THF and triethylamine via syringe. B->C D 4. Add the terminal alkyne via syringe. C->D E 5. Stir the reaction mixture at room temperature or with gentle heating. D->E F 6. Monitor the reaction progress by TLC. E->F G 7. Quench the reaction with saturated aqueous NH₄Cl solution. F->G H 8. Acidify with 1 M HCl to pH ~2-3. G->H I 9. Extract with ethyl acetate. H->I J 10. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. I->J K 11. Purify the crude product by column chromatography. J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 3-Chloro-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. However, the coupling of challenging substrates like this compound, which features a deactivating chloro-substituent and an electron-withdrawing carboxylic acid group, requires careful optimization. This guide will navigate you through common pitfalls and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Sonogashira coupling of this compound, presented in a question-and-answer format.

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low reactivity is a common hurdle, especially with an aryl chloride. The primary bottleneck is often the oxidative addition of the aryl chloride to the palladium(0) catalyst, which is the rate-determining step. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient aryl chlorides, more robust catalytic systems are necessary.

    • Recommendation: Employ a more active palladium precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald-type ligands, like SPhos or XPhos, are excellent choices for activating aryl chlorides. N-heterocyclic carbene (NHC) palladium complexes are also highly effective.

  • Reaction Temperature: Aryl chlorides generally require higher temperatures for efficient coupling compared to their bromide or iodide counterparts.

    • Recommendation: If your reaction is running at room temperature or a slightly elevated temperature, consider increasing it to the 80-120 °C range. Microwave irradiation can also be a powerful tool to accelerate the reaction.

  • Base Selection: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX byproduct. For this substrate, an amine base might not be optimal.

    • Recommendation: Switch from an amine base like triethylamine to a stronger, non-coordinating inorganic base such as Cs₂CO₃ or K₃PO₄. This can prevent catalyst inhibition that may occur with amine bases.

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my alkyne (Glaser coupling). How can I minimize this side reaction?

A2: Homocoupling of the terminal alkyne is a frequent side reaction in Sonogashira couplings, leading to the formation of a symmetrical diyne. This undesired process consumes your alkyne and complicates purification.

  • Oxygen Contamination: The primary cause of homocoupling is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.

    • Recommendation: Ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvent and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.

  • Copper Co-catalyst Concentration: While the copper(I) co-catalyst is crucial for the traditional Sonogashira reaction, high concentrations can accelerate homocoupling.

    • Recommendation: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be the best solution. These reactions often require specialized ligands and conditions but can completely eliminate the Glaser coupling byproduct. Some studies suggest that the presence of a copper co-catalyst can even inhibit the reaction with aryl chlorides.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.

Q3: My reaction mixture turns black, and I see a precipitate forming. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition. This leads to a loss of catalytic activity and, consequently, a stalled reaction.

  • Solvent Choice: The solvent can influence the stability of the palladium catalyst. Some solvents may promote the aggregation of palladium nanoparticles.

    • Recommendation: While THF is commonly used, it has been anecdotally reported to sometimes promote the formation of palladium black. Consider switching to a different solvent such as DMF, NMP, or toluene, which may better stabilize the catalytic species.

  • Impurities:

Technical Support Center: Synthesis of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethynylbenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on the prevention of homocoupling side reactions. The information herein is curated to provide both theoretical understanding and practical, actionable solutions.

Introduction: The Challenge of Homocoupling

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is often accomplished via a Sonogashira cross-coupling reaction. A common and often frustrating side reaction in this process is the undesired homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to the formation of a symmetrical 1,4-disubstituted butadiyne byproduct.[1][2][3] This not only consumes the valuable alkyne starting material but also complicates the purification of the desired product.

This guide will walk you through the mechanistic underpinnings of this side reaction and provide a series of troubleshooting strategies to minimize its occurrence and maximize the yield of your target molecule.

Reaction Overview: The Competing Pathways

To effectively troubleshoot, it's crucial to understand the competition between the desired Sonogashira coupling and the undesired Glaser coupling. Both pathways are often catalyzed by the same copper(I) co-catalyst.

Figure 1: Competing reaction pathways in Sonogashira synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues in a question-and-answer format to directly tackle problems you may encounter.

Q1: My main product is the homocoupled diyne. What is the most likely cause?

A1: The primary culprits for excessive homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[4][5] Oxygen facilitates the oxidative dimerization of copper acetylide intermediates, which is the core mechanism of Glaser coupling.[5] While the copper co-catalyst is intended to accelerate the Sonogashira reaction, it also efficiently catalyzes this unwanted side reaction.[1][5]

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere:

    • Thoroughly degas all solvents and reagents. Standard methods include freeze-pump-thaw cycles (most effective) or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.

    • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Consider Copper-Free Conditions:

    • This is the most direct way to eliminate Glaser coupling.[1] Numerous copper-free Sonogashira protocols have been developed and are highly effective.[5] These methods often rely on a more active palladium catalyst system or different reaction conditions to compensate for the absence of copper.

Q2: I am already using degassed solvents, but homocoupling is still significant. What other parameters can I adjust?

A2: Beyond atmospheric control, several other reaction parameters have a profound impact on the ratio of cross-coupling to homocoupling.

ParameterRecommendation to Minimize HomocouplingRationale
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture via a syringe pump over several hours.This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[4][5]
Base Selection Use a milder, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[1]The base is required to neutralize the HX byproduct.[1] The choice can influence catalyst activity and the rate of competing pathways.
Solvent Choice Anhydrous, polar aprotic solvents like DMF or THF are common.[4] However, the optimal solvent can be substrate-dependent. Toluene is another option to consider.[6][7]The solvent must dissolve all reaction components and can influence catalyst stability and reactivity.[7]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, Sonogashira reactions can proceed at room temperature.[1]Higher temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.
Q3: Can the choice of palladium catalyst and ligand affect homocoupling?

A3: Absolutely. The ligand sphere around the palladium center plays a critical role in the catalytic cycle.

  • Ligand Choice: The use of bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[4][5] For instance, PdCl₂(dppf) has been shown to be effective in minimizing homocoupling in certain systems.[4] However, there is no single "best" ligand, and screening may be necessary for optimal results with your specific substrates.

  • Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can favor the cross-coupling reaction, pushing the reaction to completion faster before significant homocoupling can occur.

  • Pre-catalyst vs. In-situ Generation: Using a stable, well-defined palladium pre-catalyst can lead to more reproducible results than generating the active Pd(0) species in situ.

Q4: I am performing a Sonogashira coupling with trimethylsilyl (TMS)-acetylene followed by deprotection. Do I still need to worry about homocoupling?

A4: Using a protected alkyne like TMS-acetylene is an excellent strategy to prevent homocoupling of the alkyne itself during the Sonogashira step.[8] The TMS group physically blocks the terminal alkyne proton, making Glaser coupling impossible. The reaction sequence would be:

  • Sonogashira Coupling: Couple 3-chloro-4-iodobenzoic acid with TMS-acetylene.

  • Deprotection: Remove the TMS group to reveal the terminal alkyne.

However, you must be mindful of the deprotection step.

Common Deprotection Methods for TMS-Alkynes:

ReagentConditionsNotes
Potassium Carbonate (K₂CO₃) Methanol (MeOH)A mild and common method.[9]
Tetrabutylammonium Fluoride (TBAF) THFVery effective but can be less chemoselective if other silyl protecting groups are present.[8][9]
DBU Acetonitrile (MeCN) with a small amount of waterOffers good chemoselectivity, leaving other silyl ethers intact.[10]
Silver Salts (e.g., AgNO₃, AgOTf) Catalytic amount in MeOH/H₂O/DCMCan be highly chemoselective for TMS-alkynes.[11]

Troubleshooting the Deprotection:

  • Incomplete Deprotection: If you observe starting material after the deprotection step, ensure your reagents are fresh and anhydrous (where applicable). You may need to increase the reaction time or temperature slightly.

  • Side Reactions During Deprotection: If using a strong base, ensure your substrate is stable under those conditions. The carboxylic acid may need to be protected as an ester prior to the coupling and deprotection sequence.

Recommended Protocol: Two-Step Synthesis via TMS-Acetylene

This protocol is designed to minimize homocoupling by protecting the terminal alkyne.

G Start 3-Chloro-4-iodobenzoic acid Step1 Step 1: Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, TEA, THF Start->Step1 TMSA TMS-Acetylene TMSA->Step1 Intermediate TMS-protected intermediate Step1->Intermediate Step2 Step 2: Deprotection K₂CO₃, MeOH Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Figure 2: Recommended two-step synthesis workflow.

Step 1: Sonogashira Coupling of 3-Chloro-4-iodobenzoic acid with TMS-Acetylene

  • To a dried Schlenk flask under an argon atmosphere, add 3-chloro-4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine (TEA) (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (TMS-acetylene) (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aryl iodide is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic layer with dilute HCl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain the crude TMS-protected product, which can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection of the TMS Group

  • Dissolve the crude TMS-protected intermediate in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS.

  • Once the deprotection is complete, neutralize the mixture with dilute aqueous HCl until the pH is acidic (pH ~2-3) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

This structured, two-step approach provides a robust and reliable method for synthesizing the target compound while systematically avoiding the problematic homocoupling side reaction.

References
  • BenchChem. (n.d.). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes.
  • BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • Wikipedia. (2023). Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Orsini, A., et al. (2005). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Tetrahedron Letters, 46(13), 2259-2262.
  • Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568.
  • Wikipedia. (2023). Trimethylsilylacetylene.
  • Chem-Supply. (n.d.). Trimethylsilylacetylene.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Kolarovic, A. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
  • ACS Publications. (2019).
  • Golden, M. (n.d.). Sonogashira coupling.
  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Lang, K. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(15), 3245-3266.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • YouTube. (2020). Sonogashira Coupling.
  • ACS Publications. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF.
  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?.
  • Organic Syntheses. (n.d.). Pentachlorobenzoic acid.
  • ResearchGate. (n.d.). Acyl Sonogashira coupling of acid chlorides with TMS-acetylene.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • The Reaction Flash. (2008). Copper-free Sonogashira coupling.
  • Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al....
  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES.
  • Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method.
  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID.
  • PubChem. (n.d.). Preparation method and application of 3-chloro-2, 4, 5-trifluoro-benzoic acid.

Sources

Technical Support Center: Purification of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chloro-4-ethynylbenzoic acid. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address specific issues you might face during your experiments. Our approach is grounded in mechanistic understanding and practical, field-tested experience to ensure you can confidently navigate the purification process.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted aromatic carboxylic acid. Its purification can be influenced by the presence of several potential impurities, largely dependent on its synthetic route. A common method for its synthesis is the Sonogashira coupling of a protected acetylene (like trimethylsilylacetylene) with a dihalogenated benzoic acid derivative (e.g., 3-chloro-4-iodobenzoic acid), followed by deprotection.

Common Impurities May Include:

  • Starting Materials: Unreacted 3-chloro-4-iodobenzoic acid or other precursors.

  • Homocoupled Byproducts: Diynes formed from the coupling of two alkyne molecules (Glaser coupling), a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[1][2]

  • Catalyst Residues: Palladium and copper catalysts used in the coupling reaction can lead to colored impurities (often appearing as black or dark brown particulates of "palladium black") in the crude product.[1]

  • Solvent and Reagents: Residual solvents (e.g., DMF, THF) and bases (e.g., triethylamine, diisopropylamine) used in the reaction.

  • Related Isomers: Depending on the starting materials, isomeric impurities could be present.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of this compound.

Q1: My crude product is a dark, almost black solid, even though TLC and NMR suggest the desired product is present. What is causing this discoloration?

A1: This is a very common issue when purifying products from Sonogashira coupling reactions.[3] The dark color is typically due to residual palladium catalyst that has decomposed to form finely divided palladium metal, often referred to as "palladium black".[1] It can also be due to polymeric byproducts.

Q2: How can I remove the dark color from my product?

A2: Several methods can be effective:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent (like ethyl acetate or an alcohol) and add a small amount of activated charcoal (e.g., 5-10% by weight of your crude product). Heat the mixture for a short period (10-15 minutes), and then perform a hot filtration to remove the charcoal. The palladium residues and other colored impurities will adsorb to the surface of the charcoal.

  • Silica Gel Plug: If the discoloration is persistent, you can dissolve the crude product in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. The highly polar metallic impurities will often be retained on the silica.

  • Recrystallization: A carefully chosen recrystallization solvent system can also effectively leave the colored impurities behind in the mother liquor.

Q3: My compound streaks badly on the TLC plate. How can I get clean spots?

A3: Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the silica. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Q4: I'm having trouble finding a good single solvent for recrystallization. What should I try?

A4: For compounds like this compound, a mixed solvent system is often necessary for effective recrystallization. A good starting point is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like ethanol or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is sparingly soluble, like hexanes or water) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

III. Troubleshooting Purification Protocols

This section provides detailed troubleshooting for common purification techniques.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try adding a poor solvent to decrease the solubility. Cool the solution in an ice bath to further reduce solubility.
Premature crystallization during hot filtration. The solution cools too quickly in the funnel, causing the product to crystallize along with the impurities.Preheat the filtration funnel and the receiving flask. Use a fluted filter paper for faster filtration. Keep the solution at or near its boiling point during the filtration.
Low recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were not completely transferred from the flask.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution thoroughly in an ice bath before filtering. Wash the crystals with a minimal amount of ice-cold solvent.

Recommended Recrystallization Solvent Systems to Explore:

  • Ethanol/Water

  • Ethyl Acetate/Hexanes

  • Acetone/Water

  • Toluene

G start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form? cool->crystals filter Filter and dry crystals crystals->filter Yes oiling_out Product 'oils out'? crystals->oiling_out No pure Pure Product filter->pure no_crystals No crystals form? oiling_out->no_crystals No troubleshoot_oil Troubleshoot: - Use lower boiling solvent - Add seed crystal oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Add poor solvent - Cool in ice bath no_crystals->troubleshoot_no_crystals Yes troubleshoot_oil->dissolve troubleshoot_no_crystals->cool

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

B. Acid-Base Extraction

This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The acidic benzoic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or further processed if it contains valuable non-acidic compounds.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry thoroughly.

Troubleshooting Acid-Base Extraction:

Problem Potential Cause Solution
Emulsion forms at the interface. Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking vigorously. If an emulsion forms, let it stand for a while. Adding a small amount of brine (saturated NaCl solution) can also help break the emulsion.
Low recovery after acidification. Incomplete extraction into the aqueous layer. Incomplete precipitation upon acidification. The product is somewhat soluble in acidic water.Perform multiple extractions with the basic solution. Ensure the aqueous layer is sufficiently acidified (pH < 2). Extract the acidified aqueous layer with an organic solvent to recover any dissolved product.
Product precipitates as a sticky solid. The product may be impure or has a low melting point.After acidification, extract the product into a fresh portion of an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), and then remove the solvent under reduced pressure.

G start Crude Product in Organic Solvent extract Extract with aq. Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Forms? acidify->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry Yes extract_acidic Extract with Organic Solvent precipitate->extract_acidic No/Incomplete pure_product Pure Product filter_dry->pure_product extract_acidic->pure_product

Caption: A schematic representation of the acid-base extraction purification process.

C. Column Chromatography

While often a last resort for carboxylic acids due to potential streaking, column chromatography can be effective for separating impurities with similar polarities.

Key Considerations for Column Chromatography:

  • Solvent System: As with TLC, adding 0.5-1% acetic or formic acid to the mobile phase is crucial to prevent streaking. A typical mobile phase would be a gradient of ethyl acetate in hexanes with the added acid.

  • Stationary Phase: Standard silica gel is typically used.

  • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.

IV. Purity Assessment

After purification, it is essential to assess the purity of your this compound.

Analytical Techniques:

Technique Purpose Expected Observations for this compound
¹H NMR To confirm the structure and identify proton-containing impurities.Expect signals in the aromatic region (around 7.5-8.0 ppm) and a signal for the carboxylic acid proton (often a broad singlet above 10 ppm). The ethynyl proton will also have a characteristic shift.
¹³C NMR To confirm the carbon skeleton and identify carbon-containing impurities.Expect signals for the aromatic carbons, the carboxylic acid carbon, and the two sp-hybridized carbons of the alkyne.
FT-IR To identify functional groups.Look for a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), a C≡C stretch for the alkyne (around 2100-2260 cm⁻¹, can be weak), and a ≡C-H stretch (around 3300 cm⁻¹).[4]
HPLC To determine the percentage purity.A pure sample should show a single major peak. Impurities will appear as separate peaks.
Melting Point To assess purity.A pure compound will have a sharp melting point range. Impurities will typically broaden and depress the melting point.

Note on Spectroscopic Data: While specific shifts can vary slightly based on the solvent and instrument, the general patterns are diagnostic. For comparison, the ¹H NMR of 3-chlorobenzoic acid in DMSO-d6 shows signals around 7.55-7.79 ppm, and the carboxylic acid proton as a broad singlet around 13.34 ppm.[5] The IR spectrum of benzoic acid shows a characteristic broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1680-1700 cm⁻¹.[4]

V. References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NIH National Center for Biotechnology Information. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Organic Syntheses. acridone. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]

  • Organic Syntheses. pentachlorobenzoic acid. [Link]

  • PubChem. This compound. [Link]

  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

  • NIST. Benzoic acid, 4-chloro-3-nitro-. [Link]

  • Organic Syntheses. m-CHLOROPERBENZOIC ACID. [Link]

  • Google Patents. Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

Sources

Technical Support Center: Recrystallization of 3-Chloro-4-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Chloro-4-ethynylbenzoic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond generic protocols to provide a nuanced, problem-solving approach grounded in physical organic chemistry principles. Our goal is to empower you to troubleshoot common issues and optimize the purification of this specific molecule.

Recrystallization is a powerful technique for purifying solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For aromatic carboxylic acids like this compound, the rigid structure and potential for hydrogen bonding often lead to high lattice energy, making them excellent candidates for purification by this method.[2]

Part 1: Physicochemical Profile & Solvent Selection

A successful recrystallization hinges on selecting an appropriate solvent. The ideal solvent will dissolve this compound sparingly at room temperature but readily at its boiling point.[3] Conversely, impurities should either be completely insoluble or highly soluble at all temperatures.

The molecular structure, featuring a polar carboxylic acid group and a less polar chloro-ethynyl-benzene core, suggests solubility in polar organic solvents.[4] Non-polar solvents like hexanes are unlikely to be effective.

Table 1: Estimated Physicochemical Properties and Solvent Suitability

Property / SolventData / ObservationRationale & Guidance
Molecular Formula C₉H₅ClO₂[5]-
Molecular Weight 180.59 g/mol -
Melting Point (m.p.) Not widely reported. Estimated to be >180 °C.Benzoic acid has a m.p. of 122 °C[6]; the related 4-ethynylbenzoic acid melts at 200 °C[7] and 3-chloro-4-ethylbenzoic acid melts at 156-157 °C[8]. The combination of chloro and ethynyl groups likely results in a high melting point. An accurate melting point of the purified product is a key indicator of purity.[9]
Water Low solubility at room temp, higher in hot water.A classic choice for benzoic acids.[10] May require a large volume of water. The increased organic character from the ethynyl and chloro groups might limit its utility compared to simple benzoic acid.
Ethanol / Methanol Likely high solubility, even at room temperature.May be useful as part of a co-solvent system (e.g., Ethanol/Water). A solvent with high solubility at room temperature will lead to poor recovery.
Acetone Likely high solubility.Similar to ethanol, may be too effective a solvent on its own. Could be used in a co-solvent pair with an anti-solvent like water or hexane.
Ethyl Acetate Moderate to high solubility.A good candidate to test. Its polarity is intermediate, which may provide the desired solubility differential with temperature.
Toluene Moderate solubility when hot.Aromatic compounds often show good solubility in hot toluene. A potential candidate for larger-scale recrystallizations.
Hexane / Heptane Very low solubility.Useful as an "anti-solvent." Adding hexane to a solution of the compound in a more polar solvent (like ethyl acetate or acetone) can induce crystallization.[1]
Logical Workflow for Solvent Selection

The following diagram outlines the experimental process for identifying the optimal solvent system for your specific sample.

Diagram 1: Systematic approach to solvent selection. cluster_screening Solvent Screening (Microscale) cluster_decision Decision Matrix A Place ~20 mg crude acid in separate test tubes B Add potential solvent dropwise at room temp A->B C Observe Solubility B->C D Heat the mixture to boiling C->D If insoluble or sparingly soluble I Soluble Cold? (Reject or Use in Co-Solvent System) C->I E Observe Solubility D->E F Cool to room temp, then in ice bath E->F If fully dissolved H Insoluble Hot? (Reject Solvent) E->H G Observe Crystal Formation F->G J Soluble Hot, Insoluble Cold? (Good Candidate) G->J K Poor Crystals? (Try Slower Cooling or Co-Solvent) G->K

Caption: Systematic approach to solvent selection.

Part 2: Detailed Experimental Protocol

This protocol assumes a suitable solvent (e.g., water, or an ethanol/water mixture) has been identified.

Core Recrystallization Workflow

Diagram 2: Core workflow for recrystallization. A 1. Dissolution Add crude solid to flask. Add minimum hot solvent until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities or color is present, filter the hot solution. A->B Impurities Observed C 3. Crystallization Allow filtrate to cool slowly to room temp. Cool further in an ice bath. A->C No Impurities B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing & Drying Wash crystals with minimal ice-cold solvent. Dry under vacuum. D->E

Caption: Core workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise, swirling and heating, until the solid just dissolves.[11] Causality : Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes product recovery.[12]

  • Decolorization & Hot Filtration (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.[6] To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask. Causality : Charcoal adsorbs high molecular weight colored impurities. Filtration must be done hot and quickly to prevent premature crystallization of the product in the funnel.[11]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.[3] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to complete the crystallization process. Causality : Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[13] Rapid cooling can trap impurities within the crystal structure.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality : The cold solvent washes away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Press the crystals as dry as possible on the funnel. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Validation: Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.[9] Compare this to the melting point of the crude starting material, which should be lower and broader.

Part 3: Troubleshooting Guide (Q&A)

Q1: I've cooled my solution, but no crystals have formed. What should I do?

  • A1, Insight: The solution is likely not supersaturated, or nucleation has not been initiated.

  • Solutions, in order of application:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystal growth to begin.[10]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: If the above methods fail, you have likely added too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then attempt to cool it again.[9]

Q2: My compound separated as an oil instead of crystals. How do I fix this?

  • A2, Insight: "Oiling out" occurs when a solid melts before it dissolves in the solvent or when the saturated solution's temperature is above the melting point of the solute. It can also happen if a solution is cooled too rapidly.

  • Solution: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (10-20% more) to ensure the saturation temperature is below the compound's melting point. Allow the solution to cool much more slowly. If the problem persists, consider changing to a lower-boiling point solvent or using a co-solvent system.

Q3: My final product recovery is very low. What went wrong?

  • A3, Insight: Low recovery is a common issue with several potential causes.

  • Troubleshooting Checklist:

    • Excess Solvent: This is the most frequent cause. You may have used too much solvent during the initial dissolution step.

    • Premature Filtration: If you performed a hot filtration, the product might have crystallized in the funnel. Ensure all equipment is properly pre-heated.

    • Incomplete Crystallization: Did you cool the solution in an ice bath for a sufficient amount of time? Ensure the solution is thoroughly chilled to maximize precipitation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product.

Q4: The melting point of my recrystallized product is still broad and low. Is it still impure?

  • A4, Insight: Yes. A broad, depressed melting point is a classic indicator of impurity.[12]

  • Solutions:

    • Ineffective Solvent: The chosen solvent may not be effective at separating the specific impurities present in your sample. Re-evaluate your solvent choice by performing small-scale screening tests (see Diagram 1).

    • Rapid Cooling: The solution may have been cooled too quickly, causing impurities to become trapped (occluded) within the crystals.

    • Re-Recrystallize: Perform a second recrystallization on the material. Often, a second pass is sufficient to achieve high purity.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound?

  • A1: Impurities are typically process-related.[14] Depending on the synthetic route, they could include starting materials (e.g., 3-chloro-4-iodobenzoic acid), catalysts, or side-products from incomplete reactions. For instance, the synthesis of ethynyl aromatics can involve precursors that, if carried through, would be impurities.[15] Other related aromatic acids can also be contaminants from the manufacturing process.[16] A well-chosen recrystallization should effectively remove these based on differences in their solubility profiles.

Q2: Can I use a co-solvent system (solvent pair)? How does that work?

  • A2: Yes, a co-solvent system is an excellent strategy when no single solvent is ideal. You dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common pair for a compound like this would be Ethanol (good solvent) and Water (anti-solvent).[17]

Q3: How critical is the cooling rate?

  • A3: Extremely critical. The difference between obtaining large, pure crystals and a fine, impure powder often comes down to the cooling rate. Slow, undisturbed cooling is paramount for allowing the crystal lattice to form correctly, which is a process that inherently excludes molecules that do not fit perfectly—i.e., impurities.[10][13]

Q4: Should I use activated charcoal every time?

  • A4: No. Only use activated charcoal if your solution has a noticeable color that you believe is from an impurity. Charcoal is very fine and can be difficult to filter. Furthermore, its high surface area can adsorb some of your desired product, leading to reduced yield.[11]

References
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry.
  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office. Title: Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Department of Chemistry & Biochemistry.
  • Barnicki, S. D., & Lestsinger, J. Z. (2015). U.S. Patent No. 9,233,905. U.S. Patent and Trademark Office. Title: Oxidation and crystallization process for aromatic carboxylic acid production.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization of Benzoic Acid. Austin Peay State University.
  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Department of Chemistry.
  • Lee, S-G., et al. (2007). U.S. Patent No. 7,307,188. U.S. Patent and Trademark Office. Title: Purification of carboxylic acids by complexation with selective solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Central Texas College. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion. YouTube.
  • De Vera, A. L. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. DOI: 10.13140/RG.2.2.33615.41121.
  • Florida A&M University. (2016). Lab Report Recrystallization. Department of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130534856, this compound.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Chemsrc. (n.d.). 3-Chloro-4-ethylbenzoic acid. CAS#: 67648-07-1.
  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
  • Abraham, M. H., et al. (2018). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model. Journal of Molecular Liquids, 269, 76-84.
  • Reddit. (2018). How would you dissolve 3-chlorobenzoic acid and 4-chlorobenzoic acid in water?. r/chemhelp.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid.
  • Reddy, G. P., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1044-1053.
  • Zhang, J. (2014). CN Patent No. 104086466A. Google Patents. Title: Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Zhang, J. (2012). CN Patent No. 102627591B. Google Patents. Title: Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

Technical Support Center: Purification of 3-Chloro-4-ethynylbenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 3-Chloro-4-ethynylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and extensive field experience. Our goal is to empower you, our fellow researchers and drug development professionals, to overcome common challenges and achieve high-purity isolation of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound. Each solution is grounded in the chemical principles governing the separation process.

Question: My compound is streaking/tailing significantly down the column and on my TLC plate. What's happening and how do I fix it?

Answer: This is the most common issue when purifying carboxylic acids on silica gel.

  • Causality: Severe tailing or streaking occurs because this compound can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The anionic carboxylate form interacts very strongly and non-uniformly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing it to "stick" and elute slowly and broadly. The protonated form is less polar and behaves more predictably.[1] You are essentially running two different species with vastly different polarities.

  • Solution: The key is to suppress the deprotonation of the carboxylic acid by acidifying your mobile phase. This ensures the compound remains in its single, less polar, protonated state.

    • Add an Acidic Modifier: Incorporate a small amount of a volatile acid into your eluent system. Acetic acid or formic acid are common choices.

    • Recommended Concentration: Start with 0.1% to 1% acid in your mobile phase.[1] For example, if your eluent is 70:30 Hexane:Ethyl Acetate, you would prepare it as 70:30:0.1 Hexane:Ethyl Acetate:Acetic Acid.

    • Validation: First, test this modified solvent system on a TLC plate. You should observe a more compact, less streaky spot with a slightly higher Rf value compared to the non-acidified system.

Question: I can't find a solvent system that gives my compound a good Rf value (0.2-0.4). It either stays at the baseline or shoots to the solvent front. What should I do?

Answer: Finding the right mobile phase is critical for a successful separation.

  • Causality: this compound has multiple functional groups contributing to its polarity. The carboxylic acid is highly polar, while the chlorinated aromatic ring and ethynyl group are non-polar. This can make finding a "sweet spot" challenging. An eluent that is too non-polar (e.g., high percentage of hexane) will not move the compound from the baseline. An eluent that is too polar (e.g., high percentage of ethyl acetate) will have too much affinity for the compound and move it with the solvent front.[2]

  • Solution: Employ a systematic approach to solvent selection.

    • Start with Standard Systems: Begin with mixtures of Hexane (or Heptane) and Ethyl Acetate. These solvents are a good starting point for many compounds of intermediate polarity.

    • Try Different Polarities: If the above fails, explore solvents with different selectivity. Try replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture of solvents. Sometimes a three-component system like Hexane/DCM/Ethyl Acetate can provide the resolution needed.

    • Reference Table: Use the following table to guide your selection. Remember to add 0.1-1% acetic acid to your chosen system.

Solvent System (v/v/v)Component PropertiesExpected Outcome for this compound
90:10 Hexane:EtOAcLow PolarityLikely low Rf, may stick to baseline.
70:30 Hexane:EtOAcMedium PolarityGood starting point. Should give an intermediate Rf.
50:50 Hexane:EtOAcMedium-High PolarityLikely high Rf, may approach solvent front.
80:20 Hexane:DCMLow-Medium PolarityDCM offers different selectivity; may improve spot shape.
95:5 DCM:MethanolHigh PolarityUse if compound is insoluble or immobile in other systems.

Question: My separation looks great on TLC, but on the column, all my fractions are mixed. Why did this happen?

Answer: This frustrating issue often points to problems with sample loading or column packing.

  • Causality & Solutions:

    • Overloading: You may have loaded too much crude material onto the column. The bands broaden as they travel, and if they start too wide, they will inevitably overlap. A general rule is to load 1 g of crude material per 20-100 g of silica gel, depending on the difficulty of the separation.

    • Poor Sample Application: If the initial band of your compound is not flat and narrow, it will travel down the column as a cone, leading to poor separation.[3]

      • Wet Loading: Dissolve your sample in the minimum amount of the initial eluent (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the silica bed.[3]

      • Dry Loading: If your compound is not very soluble in the mobile phase, dry loading is superior. Dissolve your crude product in a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely to get a free-flowing powder.[4] Carefully add this powder to the top of your column bed. This ensures a perfectly even starting band.

    • Column Cracking/Channeling: Air bubbles, cracks, or irregularities in the silica bed create channels where the solvent and compound can flow through rapidly and unevenly, ruining the separation. Ensure your column is packed uniformly without letting the silica bed run dry at any point.[4]

Frequently Asked Questions (FAQs)

Q1: What stationary phase is best for this compound?

For most applications, standard flash-grade silica gel (40-63 µm) is the optimal choice due to its high resolving power and cost-effectiveness. If your compound shows signs of degradation on silica (which can be tested by spotting on a TLC plate, waiting 30-60 minutes, and then eluting to see if new spots appear), you may consider using deactivated silica gel or alumina.[2]

Q2: How do I choose between wet packing and slurry packing my column?

Both methods work well if done correctly. Slurry packing (pre-mixing silica with the eluent and pouring it into the column) is often preferred as it minimizes the chance of trapping air bubbles and ensures a more homogeneous packing, which is critical for high-resolution separations.[5]

Q3: My product is a white solid. How can I monitor its elution from the column if I can't see the band?

Since the compound is colorless, you cannot rely on visual tracking. You must collect fractions systematically (e.g., every 20 mL for a medium-sized column) and analyze each fraction by TLC to determine which ones contain your purified product.

Q4: Can I reuse my column?

It is strongly discouraged in research and development settings. Cross-contamination is a significant risk. Furthermore, residual compounds from a previous run can alter the properties of the stationary phase, leading to unpredictable and non-reproducible results.

Q5: What are the likely impurities I am trying to separate?

This depends on your synthetic route. Common impurities could include unreacted starting materials (e.g., 3-chloro-4-iodobenzoic acid or a terminal alkyne if using a Sonogashira coupling), catalyst residues (e.g., palladium complexes), or side products from incomplete or competing reactions. A good TLC analysis of your crude material before running the column will reveal the number of impurities and how far apart they are from your product, guiding your purification strategy.

Visualized Workflow: Troubleshooting Poor Separation

The following diagram outlines a logical workflow for diagnosing and solving poor separation outcomes.

troubleshooting_workflow cluster_loading Sample Loading Issues cluster_column Column & Mobile Phase Issues start Problem: Poor Separation check_tlc Is TLC separation > 0.1 Rf? start->check_tlc overload Overloaded Column? (>1:30 sample:silica ratio) check_tlc->overload Yes solution_retune_eluent Solution: Re-optimize Eluent (TLC screening) check_tlc->solution_retune_eluent No bad_loading Uneven Loading? (Band not flat) overload->bad_loading No solution_reduce_load Solution: Reduce Sample Load overload->solution_reduce_load Yes solubility Poor Solubility in Eluent? bad_loading->solubility channeling Column Channeling/ Cracking? bad_loading->channeling No acid_modifier Acid Tailing? (Streaky spots) solubility->acid_modifier No solution_dry_load Solution: Use Dry Loading Method solubility->solution_dry_load Yes channeling->acid_modifier No solution_repack Solution: Repack Column Carefully channeling->solution_repack Yes wrong_polarity Wrong Polarity? acid_modifier->wrong_polarity No solution_add_acid Solution: Add 0.5% Acetic Acid to Eluent acid_modifier->solution_add_acid Yes wrong_polarity->solution_retune_eluent

Caption: A logical workflow for troubleshooting poor column chromatography separation.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130534856, this compound. PubChem. [Link]
  • Reddit community (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]
  • Biotage (2023).
  • University of Rochester, Department of Chemistry.
  • ChemistryViews (2012).
  • Beland, F. et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
  • Chem LibreTexts.
  • YouTube (2013).
  • ResearchGate (2020).
  • Ghodhbani, W. M., & Zulfiqar, A. (2018). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Liquid Crystals, 45(13-15), 2151-2163. [Link]
  • Hu, W., & Haddad, P. R. (2003). Organic modifiers for the separation of organic acids and bases by liquid chromatography.
  • Al-Bokari, M., Cherrah, Y., & Bouklouze, A. (2002). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 40(7), 397-402. [Link]

Sources

Technical Support Center: Synthesis of Substituted Ethynylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted ethynylbenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments.

Introduction: The Synthetic Challenge

Substituted ethynylbenzoic acids are crucial building blocks in medicinal chemistry, materials science, and pharmaceutical development.[1][2][3] Their synthesis, most commonly achieved via the Sonogashira cross-coupling reaction, can be fraught with challenges.[1][4] This guide provides practical, experience-based solutions to overcome these hurdles, ensuring reproducible and high-yielding synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation & Low Yield

Question 1: My Sonogashira coupling reaction to synthesize a substituted ethynylbenzoic acid is not starting, or the yield is very low. What are the primary factors to investigate?

Answer:

When a Sonogashira reaction fails to initiate or provides a low yield, a systematic approach to troubleshooting is essential. The most common culprits are the catalyst system, the quality of your reagents, and the reaction conditions.[5]

Troubleshooting Guide: Low or No Product Yield

  • Catalyst Activity:

    • Palladium Source: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture and can degrade over time.[5] Consider using a fresh batch or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[4][6]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is also susceptible to oxidation. Use a fresh bottle of CuI. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.

  • Reaction Environment:

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[1][4][7] It is critical to thoroughly degas your solvent and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[5][7]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Amine bases like triethylamine or piperidine can often serve as both the base and the solvent.[4][8] For less reactive substrates, higher boiling point solvents like DMF or toluene may be necessary, but be aware that some solvents can promote catalyst decomposition at elevated temperatures.[5][9]

  • Reagent Purity:

    • Ensure your aryl halide and terminal alkyne are pure. Impurities can poison the catalyst.

    • The amine base must be dry. Water can interfere with the catalytic cycle.

Question 2: I'm observing a black precipitate forming in my reaction flask. What is this, and how can I prevent it?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[5] This reduces the concentration of the active catalyst in the solution, leading to low or no conversion.

Causes and Prevention of Palladium Black Formation:

  • Impurities: Trace impurities in reagents or solvents can lead to the agglomeration and precipitation of palladium.

  • High Temperatures: While necessary for less reactive substrates, excessive temperatures can accelerate catalyst decomposition.[10]

  • Inappropriate Ligands: The choice of phosphine ligand is crucial for stabilizing the palladium center.[6] For challenging couplings, consider using more robust ligands.

  • Solvent Effects: Certain solvents may be more prone to causing catalyst precipitation.[5] If you consistently observe this issue, consider screening different solvents.

To prevent this, use high-purity, degassed reagents and solvents, and carefully control the reaction temperature.

Section 2: Side Reactions and Impurities

Question 3: My main impurity is a dimer of my starting alkyne. How can I minimize this homocoupling side reaction?

Answer:

The formation of a symmetric butadiyne via oxidative dimerization of the terminal alkyne is the most common side reaction in Sonogashira couplings, often referred to as Glaser coupling.[1][4][7] This side reaction is primarily mediated by the copper co-catalyst in the presence of oxygen.[1][7]

Strategies to Minimize Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from your reaction.[5][7] Use Schlenk techniques or a glovebox for the reaction setup. Solvents and liquid reagents must be thoroughly degassed.

  • Copper-Free Sonogashira Coupling: To completely avoid copper-catalyzed homocoupling, you can employ a copper-free protocol.[4][6] These reactions may require specific, often bulkier, phosphine ligands or higher temperatures to proceed efficiently but can provide cleaner product profiles.[5][6]

  • Use of a Co-reductant: Some protocols suggest using a reducing atmosphere, such as a mixture of hydrogen and argon, to keep the copper in its +1 oxidation state and minimize the formation of the homocoupling product.[11]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, which can disfavor the bimolecular homocoupling reaction.

Visualizing the Competing Pathways

The following diagram illustrates the desired Sonogashira pathway versus the undesired Glaser homocoupling.

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Coupling Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I(Ln) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkyne Ar-Pd(II)-C≡CR(Ln) ArPdI->ArPdAlkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation (Base, CuI) Dimer R-C≡C-C≡C-R CuAcetylide->Dimer Oxidative Dimerization (O2)

Caption: Competing Sonogashira and Glaser coupling pathways.

Section 3: Substrate Reactivity & Protecting Groups

Question 4: I am using a bromo- or chloro-substituted benzoic acid, and the reaction is very slow or doesn't work. What can I do?

Answer:

The reactivity of the aryl halide is a critical factor in the Sonogashira coupling, with the rate of the rate-determining oxidative addition step following the trend: I > Br > Cl >> F.[5][8] Aryl iodides are the most reactive and can often be coupled under mild conditions, while aryl bromides and chlorides are significantly less reactive and require more forcing conditions.[4][5]

Table 1: Reactivity of Aryl Halides and Recommended Conditions

Aryl HalideRelative ReactivityTypical Reaction TemperatureNotes
Aryl IodideHighRoom Temperature to 60 °CMost commonly used due to high reactivity.[4]
Aryl BromideMedium60 °C to 120 °CRequires higher temperatures and potentially more active catalysts or ligands.[9]
Aryl ChlorideLow> 100 °CGenerally requires specialized, bulky, and electron-rich phosphine ligands to achieve good yields.[12]

To improve the reactivity of less reactive aryl halides:

  • Increase Temperature: This is the most straightforward approach, but be mindful of potential catalyst decomposition and side reactions.[9][10]

  • Catalyst and Ligand Selection: For aryl bromides and chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using catalysts with more electron-rich and bulky ligands, which can facilitate the oxidative addition step.[6]

  • Use of Additives: In some cases, additives can promote the reaction with less reactive halides.

Question 5: My substituted ethynylbenzoic acid is unstable, or I have a sensitive functional group on my alkyne. Should I use a protecting group?

Answer:

Yes, using a protecting group for the terminal alkyne is a common and effective strategy, especially when dealing with sensitive functional groups or when performing multi-step syntheses.[12][13] The most widely used protecting groups for alkynes are trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS).[12][13][14]

Benefits of Using Silyl Protecting Groups:

  • Increased Stability: Silyl-protected alkynes are generally more stable and easier to handle than the corresponding terminal alkynes.[13][14]

  • Prevention of Homocoupling: The silyl group physically blocks the terminal position, preventing Glaser homocoupling.[12]

  • Facilitated Purification: The nonpolar nature of the silyl group can aid in chromatographic purification.[13]

Deprotection of Silyl-Protected Alkynes:

The silyl group can be selectively removed under mild conditions after the Sonogashira coupling is complete.

  • TMS Group: Easily cleaved with mild bases like potassium carbonate in methanol or with fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.[12][15]

  • TIPS Group: More robust and requires stronger conditions for removal, such as TBAF at elevated temperatures or silver fluoride (AgF).[16][17] This increased stability can be advantageous if other silyl-based protecting groups are present elsewhere in the molecule.[18][19]

Caution: When deprotecting a silyl-protected ethynylbenzoic acid ester, be mindful that basic conditions (like K₂CO₃/MeOH) can also hydrolyze the ester. Fluoride-based deprotection is often preferred in these cases.

Experimental Protocol: General Sonogashira Coupling for Substituted Ethynylbenzoic Acids

This protocol provides a general starting point for the synthesis of a substituted ethynylbenzoic acid from a halo-benzoic acid.

Sonogashira_Protocol start Start setup 1. Reaction Setup - Add halo-benzoic acid, Pd catalyst, and CuI to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert reagents 3. Reagent Addition - Add degassed solvent (e.g., DMF/amine), base, and the terminal alkyne. inert->reagents reaction 4. Reaction - Stir at the appropriate temperature (RT to 100 °C). - Monitor by TLC or LC-MS. reagents->reaction workup 5. Workup - Cool to RT. - Dilute with ethyl acetate. - Wash with aq. NH4Cl and brine. reaction->workup purify 6. Purification - Dry organic layer (Na2SO4), concentrate. - Purify by column chromatography or recrystallization. workup->purify end End purify->end

Sources

Technical Support Center: Improving the Yield of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis. As a key building block in medicinal chemistry and materials science, optimizing the yield and purity of this compound is critical. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles.

An Overview of the Synthesis: The Sonogashira Coupling

The most reliable and widely used method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[1] The typical route involves coupling 3-chloro-4-iodobenzoic acid with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting group.

Part 1: Baseline Experimental Protocol

This section details a standard, reliable protocol for the synthesis. It serves as a validated starting point for your experiments.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection & Workup cluster_2 Step 3: Purification A 1. Combine 3-chloro-4-iodobenzoic acid, Pd catalyst, CuI, and solvent in a flask. B 2. Degas the mixture (e.g., 3x freeze-pump-thaw cycles). A->B C 3. Add amine base and trimethylsilylacetylene (TMSA) under inert gas. B->C D 4. Stir at room temperature to 50°C. Monitor by TLC. C->D E 5. Upon completion, add a fluoride source (e.g., TBAF) or base (K2CO3/MeOH) to remove the TMS group. D->E Reaction Complete F 6. Acidify the reaction mixture with aq. HCl to pH ~2. E->F G 7. Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Wash the organic layer with brine, dry over Na2SO4, and filter. G->H I 9. Concentrate the crude product under reduced pressure. H->I J 10. Purify via column chromatography or recrystallization. I->J K 11. Characterize the final product (NMR, MS, mp). J->K

Caption: General workflow for the two-step synthesis of this compound.

Detailed Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3-Chloro-4-iodobenzoic acid282.452.82 g10.01.0
PdCl₂(PPh₃)₂701.90175 mg0.250.025
Copper(I) Iodide (CuI)190.4548 mg0.250.025
Trimethylsilylacetylene (TMSA)98.221.47 mL10.51.05
Triethylamine (TEA)101.194.2 mL30.03.0
Tetrahydrofuran (THF), anhydrous-50 mL--
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Methanol (MeOH)32.0420 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL Schlenk flask, add 3-chloro-4-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.025 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (50 mL) and triethylamine (3.0 eq) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (1.05 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

  • Deprotection: Once the starting material is consumed, add a solution of potassium carbonate (2.0 eq) in methanol (20 mL). Stir for an additional 1-2 hours at room temperature to effect the desilylation.[4]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the solvent.

    • Redissolve the residue in water (100 mL) and filter to remove the catalyst.

    • Transfer the aqueous solution to a separatory funnel and acidify to pH 2-3 with 2M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Evaporate the solvent to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or non-existent yield is the most common problem and can stem from several factors. A systematic approach is required for troubleshooting.[5][6]

Troubleshooting cluster_catalyst Catalyst & Reagents cluster_conditions Reaction Conditions cluster_parameters Reaction Parameters start Low / No Yield cat_check Is the Pd catalyst active? Is the CuI fresh? start->cat_check cond_check Is the atmosphere truly inert? Is the solvent anhydrous? start->cond_check param_check Is the temperature optimal? Is the base appropriate? start->param_check cat_sol Solution: - Use fresh Pd catalyst (Pd(II) precatalysts are more air-stable). - Use a new bottle of CuI. - Ensure high purity of all reagents. cat_check->cat_sol cond_sol Solution: - Degas solvent thoroughly (freeze-pump-thaw). - Use Schlenk techniques or a glovebox. - Use anhydrous grade solvents and dry amine base. cond_check->cond_sol param_sol Solution: - For aryl bromides, heating may be required (50-80°C). - Iodides should react at RT. - Ensure base is strong enough and in sufficient excess (2-3 eq). param_check->param_sol

Caption: Troubleshooting workflow for low or no product yield.

  • Catalyst Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but must be reduced in-situ for the catalytic cycle to begin.[1] The copper(I) iodide co-catalyst can also degrade over time; using a fresh bottle is recommended.

  • Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity. The amine base is particularly crucial and should be distilled and stored over KOH if it is old.[5]

  • Inert Atmosphere: The Sonogashira reaction must be performed under rigorously anaerobic conditions. Oxygen not only deactivates the Pd(0) catalyst but also promotes the highly undesirable homocoupling of the alkyne (see Q2).[5][7] Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Temperature: While aryl iodides are reactive enough to couple at room temperature, less reactive aryl bromides often require heating (50-100 °C) to facilitate the rate-limiting oxidative addition step.[1][8]

Q2: I'm observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I prevent this?

Answer: The formation of a 1,3-diyne via oxidative dimerization of the terminal alkyne is known as Glaser or Hay coupling.[9] This is the most common side reaction in copper-catalyzed Sonogashira couplings.

  • Cause: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[10][11]

  • Solutions:

    • Strictly Anaerobic Conditions: This is the most critical factor. As mentioned above, ensure your entire setup is free of oxygen.[5][12]

    • Reduce Copper Loading: While catalytic copper is necessary to facilitate transmetalation to the palladium center, excess copper can accelerate homocoupling. Try reducing the CuI loading to 1-2 mol%.

    • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]

    • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to use a copper-free Sonogashira protocol.[1][6] These methods often require a different choice of base (e.g., piperidine) or more specialized palladium/ligand systems but completely eliminate the Glaser coupling pathway.[13]

Q3: My reaction mixture is turning black, and the reaction has stalled. What's happening?

Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the homogeneous palladium catalyst into its inactive, metallic form.[5][6]

  • Cause: Catalyst decomposition can be triggered by several factors:

    • Impurities: As mentioned, impurities in the reagents or solvent can poison and decompose the catalyst.

    • High Temperatures: Excessive heat can lead to the agglomeration and precipitation of the palladium complex.

    • Inappropriate Ligands: The phosphine ligands stabilize the palladium center. If the ligand dissociates or is not robust enough for the reaction conditions, the catalyst can decompose.

  • Solutions:

    • Purify Reagents: Ensure all starting materials, solvents, and bases are of the highest possible purity.

    • Optimize Temperature: Avoid excessive heating. If heat is necessary, increase it gradually and maintain the minimum temperature required for the reaction to proceed.

    • Ligand Choice: For challenging substrates, consider using more robust and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can form more stable palladium complexes.[13]

Q4: I am seeing the formation of 3-chlorobenzoic acid in my reaction mixture. What is causing this dehalogenation?

Answer: The reductive removal of the iodine atom from the starting material to form 3-chlorobenzoic acid is a known side reaction.[7]

  • Cause: Dehalogenation can be promoted by harsh reaction conditions. The amine base or phosphine ligands can act as reducing agents, particularly at elevated temperatures or during prolonged reaction times.

  • Solutions:

    • Milder Conditions: Try running the reaction at a lower temperature for a longer duration.

    • Base Selection: The choice of base can influence this side reaction. In some cases, switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ might reduce dehalogenation, although this may require different solvents.

    • Monitor Reaction Time: Avoid unnecessarily long reaction times. Stop the reaction as soon as TLC indicates the consumption of the starting aryl iodide.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is 3-chloro-4-iodobenzoic acid the preferred starting material over 3,4-dichlorobenzoic acid? The reactivity of the aryl halide in the rate-determining oxidative addition step follows the trend: I > Br > OTf >> Cl.[1][6] Aryl iodides are significantly more reactive than aryl chlorides, allowing the reaction to proceed under much milder conditions (often room temperature), which minimizes side reactions and improves yield.[1] The C-Cl bond is much stronger and generally unreactive under standard Sonogashira conditions, providing excellent chemoselectivity.

Q2: What is the purpose of using a protected alkyne like trimethylsilylacetylene (TMSA)? Using a silyl-protected alkyne offers several advantages. First, TMSA is a liquid that is much easier and safer to handle than gaseous acetylene.[14] Second, the bulky silyl group prevents the terminal alkyne from undergoing Glaser homocoupling before it reacts in the desired cross-coupling.[4][15] The silyl group is then easily removed under mild basic or fluoride-mediated conditions, often in the same pot.[16][17][18][19]

Q3: Can I run this reaction without a copper co-catalyst? Yes, copper-free Sonogashira reactions are well-established.[1][13] The primary benefit is the complete elimination of Glaser homocoupling.[5][6] However, these reactions may require higher catalyst loadings, higher temperatures, or specific amine bases (like piperidine or pyrrolidine) to facilitate the deprotonation of the alkyne and its transfer to the palladium center.[13]

Q4: How do I choose the best base and solvent? The base is critical; it must be strong enough to deprotonate the terminal alkyne to form the reactive acetylide but not so strong that it causes unwanted side reactions.[1] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common choices as they also act as solvents and neutralize the HX byproduct.[6] The solvent should be able to dissolve all reagents and be inert to the reaction conditions. Anhydrous THF, DMF, and acetonitrile are common choices.[8][20] The optimal combination often needs to be determined empirically for a specific substrate.

Q5: What is the best way to purify the final product, this compound? The carboxylic acid functionality of the product can be exploited for purification. After the reaction, an acidic workup will protonate the carboxylate, making the product soluble in organic solvents like ethyl acetate. Washing the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃) will deprotonate the product, pulling it into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the purified product.[21][22] Recrystallization or column chromatography can be used for further purification if needed.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
  • CNKI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
  • ResearchGate. (n.d.).
  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • SciELO México. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]
  • The Cupola. (n.d.). The Sonogashira Coupling. [Link]
  • J. Mex. Chem. Soc. (n.d.).
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
  • Preprints.org. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
  • Royal Society of Chemistry. (n.d.). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. [Link]
  • Organic Syntheses. (n.d.). pentachlorobenzoic acid. [Link]
  • ArODES. (n.d.).
  • YouTube. (2022, July 12).
  • PubChem. (n.d.). 3-chloro-4-iodobenzoic acid. [Link]
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]
  • NOP. (2006, March).
  • Supporting Information. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Googleapis.com. (n.d.).
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Technical Support Center: Catalyst Selection for 3-Chloro-4-ethynylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-ethynylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our focus is on the critical aspect of catalyst selection to ensure successful and efficient synthesis.

Introduction to this compound Synthesis

The synthesis of this compound and its derivatives is a significant endeavor in medicinal chemistry and materials science. These compounds often serve as key building blocks for complex molecules, including pharmaceuticals. The most common and effective method for synthesizing this class of compounds is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and often co-catalyzed by copper.[1][2]

The success of the Sonogashira coupling is highly dependent on the judicious selection of the catalytic system. This guide will delve into the nuances of choosing the right catalyst and reaction conditions to overcome common challenges and optimize your synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound via Sonogashira coupling.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most common issues. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Inactive Palladium Catalyst:

    • Cause: Palladium(0) catalysts, such as Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition.[3] Palladium(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction to the active Pd(0) species.[2][3] This reduction can sometimes be inefficient.

    • Solution:

      • Use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere (e.g., argon or nitrogen).

      • Consider using a more robust precatalyst system.

      • Ensure that the reaction is performed under strictly anaerobic (deaerated) conditions.[1][4]

  • Poor Quality of Reagents:

    • Cause: Impurities in the starting materials (3-chloro-4-halobenzoic acid or the alkyne source) can poison the catalyst.[3] The copper(I) iodide co-catalyst can also degrade over time.[3]

    • Solution:

      • Purify the starting materials if their purity is questionable.

      • Use a fresh, high-purity batch of copper(I) iodide.

  • Inappropriate Reaction Conditions:

    • Cause: The choice of solvent, base, and temperature is critical.[3] An unsuitable solvent may not effectively dissolve the reactants or may promote catalyst decomposition.[3][5] An inadequate base will not efficiently deprotonate the terminal alkyne.[3]

    • Solution:

      • Commonly used solvents include THF, DMF, and amines like triethylamine, which can also act as the base.[1]

      • Ensure the base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess.[3]

      • The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive and may react at room temperature, while aryl bromides and especially chlorides often require heating.[1][3][6]

Problem 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Possible Causes and Solutions:

  • Alkyne Homocoupling (Glaser Coupling):

    • Cause: This is a very common side reaction in Sonogashira couplings, leading to the formation of a dimer of the terminal alkyne.[6][7][8] It is often promoted by the presence of oxygen and the copper co-catalyst.[3][7]

    • Solution:

      • Rigorously degas the solvent and reactants and maintain an inert atmosphere throughout the reaction.[3]

      • Consider a "copper-free" Sonogashira protocol.[3][7][9] These reactions may require specific ligands or different reaction conditions to be effective.[3]

      • Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.[8]

  • Decomposition of the Starting Material or Product:

    • Cause: High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups.

    • Solution:

      • Monitor the reaction progress closely by TLC or LC-MS.

      • Attempt the reaction at a lower temperature, especially if using a highly reactive aryl iodide.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The formation of a black precipitate is a clear sign of catalyst decomposition.

Possible Causes and Solutions:

  • Cause: "Palladium black" formation indicates the aggregation of the palladium catalyst into an inactive form.[3] This can be triggered by impurities, an inappropriate choice of solvent (anecdotally, THF can sometimes promote this), or incorrect temperatures.[3][5]

  • Solution:

    • Use high-purity, anhydrous solvents and reagents.[3]

    • If using THF, consider switching to another solvent like DMF or using an amine as the solvent.[5]

    • Ensure the reaction temperature is appropriate for the specific catalytic system and substrates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for the synthesis of this compound.

Q1: Which palladium catalyst is best for the Sonogashira coupling of a chloro-substituted aryl halide?

A1: The choice of palladium catalyst is critical. Typically, two types are used:

  • Palladium(0) sources: Pd(PPh₃)₄ is a common choice.[2]

  • Palladium(II) precatalysts: PdCl₂(PPh₃)₂ is more stable and often preferred.[2] It is reduced in situ to the active Pd(0) species.[2]

For less reactive aryl chlorides, more specialized and electron-rich, bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting.[2][6] N-heterocyclic carbene (NHC) palladium complexes have also shown high efficiency.[2]

Q2: Is a copper co-catalyst always necessary?

A2: No, copper-free Sonogashira reactions are well-established.[7][9] The primary role of the copper(I) salt (typically CuI) is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, increasing the reaction rate.[1][7] However, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne.[7][10] Copper-free protocols are often preferred to avoid this side reaction and simplify purification.[3][7]

Q3: What is the role of the base in the Sonogashira reaction?

A3: The base, typically an amine like triethylamine or diethylamine, has two main functions:[1][4]

  • It deprotonates the terminal alkyne to form the reactive acetylide nucleophile.[11]

  • It neutralizes the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct of the reaction.[1]

Q4: How does the choice of the halide on the benzoic acid precursor affect the reaction?

A4: The reactivity of the aryl halide in the Sonogashira coupling follows the order: I > Br > OTf >> Cl.[1][3][6]

  • 3-Chloro-4-iodobenzoic acid would be the most reactive starting material, often allowing for milder reaction conditions (e.g., room temperature).[1][3]

  • 3-Chloro-4-bromobenzoic acid is less reactive and will likely require heating.[12]

  • 3,4-Dichlorobenzoic acid would be the least reactive, with the C-Cl bond at the 4-position being significantly less susceptible to oxidative addition than a C-Br or C-I bond.[6] This difference in reactivity can be exploited for selective coupling at one position over another in di- or polyhalogenated substrates.[13]

Q5: What are some common ligands used with palladium catalysts in this reaction?

A5: Phosphine ligands are most commonly employed.[1]

  • Triphenylphosphine (PPh₃): A standard and widely used ligand.

  • Bulky, electron-rich phosphines: Ligands like P(t-Bu)₃ can be more effective for less reactive aryl halides by promoting the oxidative addition step.[2][14]

  • Bidentate phosphine ligands: Dppe, dppp, and dppf are also used.[1][2] The choice of ligand can significantly impact the catalyst's stability and activity.[2]

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Sonogashira Coupling
ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)Stable Pd(II) precatalyst.[2]
Copper Co-catalyst CuI (2-10 mol%)Increases reaction rate.[1]
Starting Material 3-Chloro-4-iodobenzoic acidHigh reactivity allows for milder conditions.[1][3]
Alkyne Trimethylsilylacetylene (TMSA) followed by deprotection, or a terminal alkyne.[1][2]TMSA is a stable and easy-to-handle alkyne source.[2]
Base/Solvent Triethylamine (TEA) or a mixture of THF/TEATEA acts as both base and solvent.[1]
Temperature Room temperature to 60 °CDependent on the reactivity of the aryl halide.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and alkyne homocoupling.[1][4]
General Experimental Protocol
  • To a dried Schlenk flask under an inert atmosphere, add the 3-chloro-4-halobenzoic acid, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the base (if not used as the solvent).

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Visualizing the Process

The Sonogashira Coupling Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles for palladium and copper.[2][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Coupled_Pd [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Coupled_Pd Transmetalation Cu_acetylide Cu-C≡CR Coupled_Pd->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuX->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex Transfers Acetylide Cu_acetylide->CuX Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting Workflow

A logical approach to diagnosing and solving common issues.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Side Products? Check_Yield->Check_Purity No Yield_Solutions Verify Catalyst Activity Check Reagent Purity Optimize Conditions Check_Yield->Yield_Solutions Yes Check_Catalyst Catalyst Decomposition? Check_Purity->Check_Catalyst No Purity_Solutions Ensure Anaerobic Conditions Consider Copper-Free Protocol Optimize Reaction Time/Temp Check_Purity->Purity_Solutions Yes Success Successful Synthesis Check_Catalyst->Success No Catalyst_Solutions Use High-Purity Reagents Change Solvent Adjust Temperature Check_Catalyst->Catalyst_Solutions Yes Yield_Solutions->Start Re-run Experiment Purity_Solutions->Start Re-run Experiment Catalyst_Solutions->Start Re-run Experiment

Caption: A workflow for troubleshooting common Sonogashira reaction issues.

References

  • Sonogashira coupling - Wikipedia. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira coupling. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Public
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
  • What is the best procedure for Sonogashira coupling?
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide)
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchG
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025-02-17). [Link]
  • Sonogashira coupling - YouTube. (2019-01-07). [Link]

Sources

Technical Support Center: Sonogashira Coupling of 3-Chloro-4-halobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Sonogashira coupling reactions involving 3-chloro-4-halobenzoic acids. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for scientists and researchers working in organic synthesis and drug development. As Senior Application Scientists, we understand the nuances and challenges of this powerful C-C bond-forming reaction, especially when dealing with electronically deactivated and sterically hindered substrates.

Introduction: The Challenge of 3-Chloro-4-halobenzoic Acids in Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[2] While highly versatile, its success is heavily dependent on the nature of the substrates and the reaction conditions.

3-Chloro-4-halobenzoic acids present a unique set of challenges. The presence of two different halogen atoms raises questions of chemoselectivity, while the electron-withdrawing carboxylic acid and chloro groups can deactivate the aromatic ring, slowing down the crucial oxidative addition step.[3][4] Furthermore, the acidic proton of the carboxylic acid can complicate the role of the base, potentially leading to unwanted side reactions or catalyst inhibition.

This guide will walk you through the critical considerations for successfully employing these substrates in Sonogashira couplings, with a primary focus on the strategic selection of the base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Sonogashira coupling reaction?

A1: The base plays two critical roles in the Sonogashira coupling. First, it deprotonates the terminal alkyne to form a more reactive copper acetylide intermediate, which is essential for the transmetalation step in the catalytic cycle.[1][5] Second, it neutralizes the hydrohalic acid (HX) byproduct that is generated during the reaction, preventing the protonation of the alkyne and the deactivation of the palladium catalyst.[2][6]

Q2: Which halogen is more reactive in 3-chloro-4-halobenzoic acids?

A2: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[7][8] Therefore, in a 3-chloro-4-bromobenzoic acid or 3-chloro-4-iodobenzoic acid, the coupling reaction will selectively occur at the more reactive C-Br or C-I bond, respectively. Aryl chlorides are significantly less reactive and often require specialized, highly active catalyst systems and more forcing conditions to participate in the coupling.[9]

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Yes, the carboxylic acid group can interfere in several ways. Its acidic proton can react with the base, requiring the use of a sufficient excess of the base to ensure both deprotonation of the alkyne and neutralization of the acid. Additionally, the carboxylate anion formed could potentially coordinate to the palladium or copper catalyst, influencing its activity. In some cases, decarboxylative side reactions can occur, especially at higher temperatures.[10][11]

Q4: Is a copper co-catalyst always necessary?

A4: While the classic Sonogashira protocol uses a copper(I) co-catalyst, copper-free versions of the reaction have been developed.[7] These are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction promoted by copper catalysts in the presence of oxygen.[11][12] However, copper-free systems may require different ligands or bases to proceed efficiently.[13][14]

Troubleshooting Guide

This section addresses common problems encountered when performing Sonogashira couplings with 3-chloro-4-halobenzoic acids.

Problem 1: Low or No Product Yield

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

dot

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

  • Possible Cause: Inactive Catalyst.

    • Explanation: Palladium(0) catalysts can be sensitive to air and moisture, leading to decomposition into inactive palladium black.[7][15]

  • Possible Cause: Insufficient or Inappropriate Base.

    • Explanation: The carboxylic acid proton will be neutralized by the base. At least one equivalent of base is consumed for this purpose. If an insufficient amount is used, there won't be enough to deprotonate the alkyne effectively. Amine bases can also sometimes act as ligands, affecting catalyst activity.

    • Solution: Use at least 2-3 equivalents of the base. For these acidic substrates, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be very effective, particularly in polar aprotic solvents like DMF.[16] These bases are strong enough to deprotonate the alkyne without introducing competing nitrogen ligands.

  • Possible Cause: Low Reactivity of the Aryl Halide.

    • Explanation: The electron-withdrawing nature of the chloro and carboxylic acid groups deactivates the aryl halide towards oxidative addition, which is often the rate-limiting step.[3][17]

    • Solution: Increasing the reaction temperature can help overcome the activation barrier.[9] If using an aryl bromide, consider switching to the more reactive aryl iodide if synthetically feasible.[8] Employing more electron-rich and bulky phosphine ligands can also accelerate the oxidative addition step.[18][19]

Problem 2: Formation of Alkyne Homocoupling (Glaser) Product
  • Explanation: This side reaction involves the oxidative dimerization of the terminal alkyne and is a common issue in copper-catalyzed Sonogashira reactions, especially when the cross-coupling is slow.[12] The presence of oxygen significantly promotes this pathway.

  • Solutions:

    • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed before adding the catalyst.

    • Reduce Copper Loading: Lower the amount of the Cu(I) co-catalyst.

    • Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[12] Copper-free systems often use a stronger organic or inorganic base to facilitate the deprotonation of the alkyne.[13][14]

Base Selection Guide

The choice of base is paramount for a successful Sonogashira coupling with 3-chloro-4-halobenzoic acids. The ideal base should be strong enough to deprotonate the alkyne but not so nucleophilic that it reacts with the aryl halide. It must also be compatible with the acidic substrate.

BaseTypical Solvent(s)Key Considerations & Rationale
Triethylamine (TEA) / Diisopropylamine (DIPA) Toluene, THF, DMFStandard Choice: These are the most common bases used.[2] They are effective at deprotonating the alkyne and scavenging the HX byproduct. Drawback: Their basicity might be insufficient for less acidic alkynes, and a large excess is needed to also neutralize the benzoic acid. They can sometimes promote the formation of palladium black.[15]
Cesium Carbonate (Cs₂CO₃) / Potassium Carbonate (K₂CO₃) DMF, DioxaneExcellent for Acidic Substrates: These inorganic bases are highly effective, especially in copper-free systems.[16][20] Their use avoids potential complications from amine coordination to the metal centers. Cs₂CO₃ is particularly effective due to its high solubility in polar aprotic solvents.
Potassium Phosphate (K₃PO₄) DMF, DioxaneStrong, Non-nucleophilic Inorganic Base: Similar to carbonates, K₃PO₄ is a good choice for these substrates, providing sufficient basicity without interfering with the catalytic cycle.[21]
Tetrabutylammonium Acetate (Bu₄NOAc) DMFFor Copper-Free, Amine-Free Systems: This base has been shown to be highly effective in ligand-, copper-, and amine-free Sonogashira reactions at room temperature, offering a milder and more environmentally friendly option.[14]

Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Chloro-4-iodobenzoic Acid

This protocol provides a starting point for the copper-free Sonogashira coupling, which is often advantageous for minimizing alkyne homocoupling.

dot

Copper_Free_Sonogashira_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Prep1 Add 3-chloro-4-iodobenzoic acid, Pd catalyst, and ligand to a dry flask Prep2 Evacuate and backfill with inert gas (3x) Prep1->Prep2 Add1 Add degassed solvent (e.g., DMF) Prep2->Add1 Add2 Add base (e.g., Cs2CO3) Add1->Add2 Add3 Add terminal alkyne Add2->Add3 React Heat to desired temperature (e.g., 80-100 °C) Add3->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify

Caption: Workflow for a copper-free Sonogashira coupling experiment.

Materials:

  • 3-chloro-4-iodobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed DMF

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-chloro-4-iodobenzoic acid, the palladium catalyst, and a magnetic stir bar.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Add anhydrous, degassed DMF via syringe. Stir to dissolve the solids. Add the cesium carbonate, followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid product. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This guide provides a foundational understanding and practical advice for navigating the complexities of Sonogashira couplings with 3-chloro-4-halobenzoic acids. Successful outcomes will be achieved through careful consideration of substrate reactivity, catalyst choice, and, most critically, the selection of an appropriate base and reaction conditions.

References

  • Fiveable. (n.d.). Sonogashira Coupling Definition.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Doyle, A. G., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • chemeurope.com. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Sonogashira coupling of aryl halides with acetylenic compounds catalysed by 1 a.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730.
  • Plenio, H., & Shilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(43), 9337-9341.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Padroni, G., et al. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 26(16), 4988.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 655–661.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University.
  • ResearchGate. (2025, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
  • ResearchGate. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions.
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3.
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
  • Golden. (n.d.). Sonogashira coupling.
  • D'yakonov, V. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4565–4585.
  • Al-Zoubi, R. M., et al. (2013). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(7), 7436–7446.

Sources

Technical Support Center: Synthesis of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethynylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical nuances of the synthesis, focusing specifically on the profound impact of solvent selection on reaction outcomes. This guide provides field-tested insights, detailed troubleshooting protocols, and foundational knowledge to help you navigate the common challenges encountered during this synthetic sequence.

The synthesis of this compound is typically achieved via a two-step process: a Sonogashira cross-coupling reaction followed by the deprotection of a silyl-protected alkyne. While seemingly straightforward, the success of this synthesis is highly dependent on carefully controlled reaction conditions, with the choice of solvent being a paramount factor influencing yield, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My Sonogashira coupling reaction has a very low yield or has failed completely. What are the likely solvent-related causes?

A1: Complete reaction failure or significantly low yields in the Sonogashira coupling step often trace back to issues with the reaction medium. The solvent system must accommodate a complex interplay between the starting materials, the palladium catalyst, the copper co-catalyst, and the base.

Potential Causes & Solutions:

  • Poor Solubility of Reagents: The aryl halide (e.g., 3-chloro-4-iodobenzoic acid), the alkyne, the palladium complex, and the base must all be sufficiently soluble. If your starting material or catalyst is not dissolving, the reaction cannot proceed efficiently.

    • Recommendation: Switch to a more polar aprotic solvent like DMF or NMP, which are excellent at dissolving a wide range of organic and inorganic compounds.[1][2] However, be aware that highly coordinating solvents like DMF can sometimes inhibit the catalyst at lower temperatures.[3] A mixture of solvents, such as Toluene/Triethylamine or THF/Triethylamine, often provides a good balance.

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate is a clear sign that your Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[4]

    • Recommendation: Some solvents are anecdotally reported to promote the formation of palladium black more than others; THF is sometimes implicated in this issue.[4][5] Consider switching to a non-coordinating solvent like Toluene or using the amine base (e.g., Triethylamine or Diisopropylamine) as the primary solvent.[3][5] Ensure the solvent is rigorously degassed, as oxygen can accelerate catalyst decomposition.[4][6]

  • Incompatible Base/Solvent Combination: The amine base is crucial for deprotonating the alkyne.[4] If the base is not soluble or its basicity is hampered by the solvent, the catalytic cycle will stall.

    • Recommendation: Organic amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are generally preferred as they are soluble in most organic solvents and can often serve as a co-solvent.[4] If using an inorganic base like K₂CO₃, ensure you are using a solvent system (e.g., DMF) where it has at least partial solubility, although this is generally less effective.[2]

Q2: My main impurity is a homocoupled dimer of my alkyne (Glaser coupling). How can I suppress this side reaction?

A2: The formation of alkyne dimers via Glaser-Hay homocoupling is a classic and highly problematic side reaction in Sonogashira couplings.[7][8] It is catalyzed by the copper(I) species in the presence of oxygen.

Potential Causes & Solutions:

  • Presence of Oxygen: This is the primary cause of Glaser coupling.[4][6]

    • Recommendation: Rigorous degassing of your solvent and reagents is non-negotiable. Use a freeze-pump-thaw technique (for solvents that will freeze) or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.[4] Maintain a positive pressure of inert gas throughout the entire reaction setup.

  • Solvent Choice: While less direct, the solvent can influence the solubility of oxygen and the kinetics of the competing cross-coupling versus homocoupling pathways.

    • Recommendation: While no specific solvent universally prevents Glaser coupling, ensuring your primary cross-coupling reaction is as fast as possible is the best strategy. Choose a solvent system (see Q1) that promotes the desired reaction, thereby outcompeting the side reaction. For particularly sensitive substrates, consider a copper-free Sonogashira protocol, which completely eliminates the possibility of Glaser coupling.[4][9]

Q3: The deprotection of the trimethylsilyl (TMS) group is incomplete or fails. Could the solvent be the issue?

A3: Yes, the solvent plays a critical role in the deprotection step, which typically uses a fluoride source (like TBAF) or a base (like K₂CO₃ in methanol).[10][11]

Potential Causes & Solutions:

  • Inappropriate Solvent for Deprotection Reagent: The deprotection reagent must be soluble and active in the chosen solvent.

    • Recommendation: For TBAF (tetrabutylammonium fluoride), THF is the most common and effective solvent. For base-catalyzed deprotection with K₂CO₃ or Cs₂CO₃, a protic solvent like methanol or ethanol is required to facilitate the reaction.[11] Ensure your intermediate product is soluble in the chosen solvent system.

  • Solvent from Previous Step: Residual solvent from the Sonogashira workup can interfere with the deprotection.

    • Recommendation: Ensure the silylated intermediate is thoroughly dried and purified before proceeding to the deprotection step. Residual amine base, for example, could interfere with reactions that are sensitive to pH.

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing common issues in the Sonogashira coupling step.

G start Low or No Yield q1 Is a black precipitate (Pd Black) visible? start->q1 a1_yes Action: 1. Switch to a non-coordinating solvent (e.g., Toluene). 2. Ensure rigorous degassing. 3. Check ligand quality. q1->a1_yes Yes q2 Is starting material insoluble? q1->q2 No end_node Re-run Optimized Reaction a1_yes->end_node a2_yes Action: 1. Switch to a more polar solvent (e.g., DMF, NMP). 2. Consider a solvent mixture (e.g., Toluene/TEA). q2->a2_yes Yes q3 Is Glaser homocoupling the major byproduct? q2->q3 No a2_yes->end_node a3_yes Action: 1. Improve solvent/reagent degassing (Freeze-Pump-Thaw). 2. Run reaction under strict inert atmosphere. 3. Consider a copper-free protocol. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for Sonogashira coupling issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to this compound?

A1: The most common and robust method involves a two-step sequence starting from a suitable di-halogenated precursor, typically 3-chloro-4-iodobenzoic acid. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 4-position.[4][6][12]

  • Step 1: Sonogashira Coupling: 3-chloro-4-iodobenzoic acid is coupled with a protected alkyne, most commonly trimethylsilylacetylene (TMSA), using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in the presence of an amine base.[10] The TMS group prevents side reactions and self-coupling of the product.[10][13]

  • Step 2: Deprotection: The resulting intermediate, 3-chloro-4-((trimethylsilyl)ethynyl)benzoic acid, is treated with a deprotecting agent to cleave the C-Si bond, yielding the final product.

Overall Synthesis Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection sm Starting Materials: - 3-Chloro-4-iodobenzoic Acid - Trimethylsilylacetylene (TMSA) reagents1 Reagents: - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI Co-catalyst - Amine Base (e.g., TEA) - Solvent (e.g., THF/TEA) intermediate Intermediate Product: 3-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid reagents1->intermediate Reaction (Room Temp to 60°C) reagents2 Reagents: - Deprotecting Agent (e.g., K₂CO₃) - Solvent (e.g., Methanol) intermediate->reagents2 final_product Final Product: This compound reagents2->final_product Reaction (Room Temp)

Caption: Two-step synthesis of this compound.

Q2: How do I select the optimal solvent for the Sonogashira coupling step?

A2: The "best" solvent is substrate-dependent, but the choice is a balance between reagent solubility and minimizing side reactions. A diverse range of solvents, from non-polar to polar aprotic, have been successfully used.[1] The following table summarizes the properties and common applications of several solvents.

SolventDielectric Constant (ε)Boiling Point (°C)Key AdvantagesPotential Issues
Triethylamine (TEA) 2.490Acts as both base and solvent; good for many substrates.[2][6]May not be a strong enough solvent for polar starting materials.
Tetrahydrofuran (THF) 7.666Excellent general-purpose solvent for many organic compounds.Can promote Pd black formation; low boiling point limits reaction temp.[4][5]
Toluene 2.4111Non-coordinating, allows for higher reaction temperatures. Good for less reactive aryl bromides/chlorides.[1]Poor solubility for polar or ionic reagents.
N,N-Dimethylformamide (DMF) 36.7153Highly polar, excellent solvating power for a wide range of materials.[1]Can inhibit catalyst activity; difficult to remove under vacuum.[3]
Acetonitrile (MeCN) 37.582Polar aprotic solvent, can be effective in some systems.Can sometimes participate in side reactions with the catalyst.
Q3: Why is it necessary to use a protected alkyne like TMSA?

A3: Using a protected terminal alkyne like trimethylsilylacetylene (TMSA) serves two critical functions. First, it prevents the Sonogashira reaction from occurring on both sides of the acetylene, which would lead to polymeric material.[10] Second, it prevents the product itself from acting as a substrate in a subsequent coupling reaction. The trimethylsilyl group is robust enough to survive the coupling conditions but can be removed under mild, specific conditions that do not affect the rest of the molecule.[10][13]

Validated Experimental Protocols

Protocol 1: Sonogashira Coupling of 3-Chloro-4-iodobenzoic Acid with TMSA

This protocol is a general guideline and may require optimization for specific scales or equipment.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of THF and triethylamine (2:1 v/v, to make a ~0.2 M solution based on the aryl halide).

    • Scientist's Note: The solvent mixture must be thoroughly degassed via freeze-pump-thaw or by sparging with argon for at least 30 minutes to prevent oxygen-induced side reactions.[4][6]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50°C. Reaction is typically complete within 3-12 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aq. NH₄Cl (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield 3-chloro-4-((trimethylsilyl)ethynyl)benzoic acid.

Protocol 2: Deprotection of the TMS Group
  • Setup: Dissolve the purified 3-chloro-4-((trimethylsilyl)ethynyl)benzoic acid (1.0 eq) from the previous step in methanol (to make a ~0.2 M solution) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Scientist's Note: K₂CO₃ in methanol is a mild and effective method for cleaving the TMS group from an alkyne.[11]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully acidify the reaction mixture to pH ~2-3 with 1M HCl. This will protonate the carboxylate and precipitate the product.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) if necessary.

References
  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem Technical Support Team. (2025, November).
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
  • Novák, Z., et al. (2003). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Journal of Organic Chemistry, 68(8), 3327-9. [Link]
  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
  • Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros on Reddit. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros on Reddit. [Link]
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Wikipedia. (n.d.). Trimethylsilylacetylene. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Valois Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. [Link]

Sources

Technical Support Center: Removal of Palladium Catalyst from 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium catalysts from 3-Chloro-4-ethynylbenzoic acid. Given its structure, this compound is likely synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1][2][3] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels that are acceptable for active pharmaceutical ingredients (APIs) and further synthetic transformations.[4]

The presence of a carboxylic acid functional group in the target molecule can complicate purification, as it may chelate with palladium species, making them more difficult to remove through standard methods like chromatography alone.[5] This guide offers a structured approach to troubleshooting common issues and provides validated protocols to achieve high product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound so critical?

A1: Palladium removal is paramount for several reasons. In pharmaceutical development, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in final APIs due to potential toxicity.[6] For palladium, the permitted daily exposure (PDE) often translates to a concentration limit of around 10 ppm in the drug substance.[4][7] Furthermore, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps and may compromise results in biological assays.[8][9]

Q2: What are the primary methods for palladium removal?

A2: The most common strategies include:

  • Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers that bind palladium.[5]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[6]

  • Extraction: Using liquid-liquid extraction, often with an aqueous phase containing a chelating agent to pull palladium out of the organic layer.[10]

  • Filtration: A simple method effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution, often using a filter aid like Celite.[10][11]

Q3: What are palladium "scavengers" and how do they work?

A3: Palladium scavengers are solid-supported materials, typically based on silica or polymer resins, that are functionalized with groups that have a high affinity for palladium.[12] They work primarily through chemisorption , where palladium species form strong chemical bonds with functional groups on the scavenger, such as thiols, amines, or triazines.[13][14] This heterogeneity makes them highly effective, as the palladium-bound scavenger can be easily removed from the reaction mixture by simple filtration.[13]

Q4: How do I choose the right scavenger for this compound?

A4: The optimal scavenger depends on the specific palladium species present (which can vary based on the reaction conditions), the solvent, and the product itself.[13][15] For compounds like this compound, thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are often a very effective starting point due to the strong affinity of sulfur for palladium.[16][17] However, screening a small panel of different scavengers (e.g., thiol, amine, and multi-functional scavengers) is the most reliable way to identify the best performer for your specific process.[12][15]

Q5: Can I just use activated carbon? It's much cheaper.

A5: Activated carbon is a cost-effective option and can be used for palladium removal.[18] However, it often suffers from a lack of selectivity and can adsorb the desired product, leading to significant yield loss.[5] Specialized scavengers are generally more efficient and selective, achieving lower residual palladium levels with a lower risk of product loss.[19]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the palladium removal process for this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
High palladium levels (>100 ppm) remain after column chromatography. 1. Strong Chelation: The carboxylic acid group on your product may be chelating with palladium, causing it to co-elute.[5]2. Formation of Colloidal Palladium: Highly dispersed, soluble palladium nanoparticles may not be retained on the silica column.[10]Solution: Chromatography alone is often insufficient for reaching low ppm levels.[8][9] 1. Implement a Scavenging Step: Post-chromatography, dissolve the product in a suitable solvent (e.g., THF, Ethyl Acetate) and treat it with a high-affinity scavenger. Thiol-based scavengers are highly recommended.[14]2. Optimize Chromatography: Consider adding a chelating agent like EDTA to the mobile phase, but be cautious as this can affect product retention.
Significant loss of this compound during purification. 1. Non-specific Adsorption: If using activated carbon, the product is likely adsorbing to the carbon surface along with the palladium.[5]2. Precipitation with Scavenger: The product may have low solubility in the chosen solvent for scavenging, causing it to crash out and be filtered off with the scavenger.Solution: 1. Reduce Adsorbent Amount: Optimize the amount of activated carbon or scavenger used. Start with 4-8 molar equivalents relative to the initial palladium concentration and optimize downwards.[15]2. Thorough Washing: After scavenging, wash the solid scavenger/carbon cake thoroughly with fresh solvent to recover any adsorbed product.[15]3. Change Solvent: Perform scavenging in a solvent where your product has high solubility to minimize non-specific binding and precipitation.
Inconsistent palladium removal from batch to batch. 1. Variable Palladium Species: Slight variations in reaction conditions (temperature, time, reagent quality) can lead to different palladium species (e.g., Pd(0) vs. Pd(II)) in the crude mixture, which have different affinities for the purification medium.[13]2. Incomplete Reaction: Unreacted starting materials or ligands can compete with the scavenger for palladium binding sites.Solution: 1. Standardize Reaction Quench: Ensure a consistent workup procedure for every batch to normalize the palladium species as much as possible before purification.2. Pre-treat the Crude Mixture: Before scavenging, consider a simple filtration through Celite to remove any precipitated palladium metal.[10]3. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium oxidation states, such as those containing dimercaptotriazine (DMT) or a combination of functional groups.[17]
The chosen scavenger is ineffective. 1. Sub-optimal Conditions: The scavenger's efficiency can be highly dependent on solvent, temperature, and pH.[15]2. Wrong Scavenger Type: The functional group of the scavenger may not have a strong affinity for the specific palladium complex present in your mixture.Solution: 1. Optimize Conditions: Increase the temperature (most scavengers are stable up to ~80 °C) and treatment time (try stirring overnight).[17]2. Change the Solvent: Test the scavenging process in a different solvent. Aprotic polar solvents like THF or Acetone are often good starting points.3. Screen Different Scavengers: The most reliable solution is to test a small panel of scavengers with different functionalities (thiol, amine, etc.) to find the most effective one for your system.[12]

Section 3: Visualization & Workflow

The following diagram outlines a decision-making workflow for selecting an appropriate palladium purification strategy for this compound.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Sonogashira) check_pd_form Is Pd Heterogeneous? (e.g., Pd/C, visible black ppt.) start->check_pd_form filter_celite Filter through Celite Pad check_pd_form->filter_celite Yes homogeneous_stream Homogeneous Pd Stream check_pd_form->homogeneous_stream No filter_celite->homogeneous_stream check_purity Initial Purity Assessment (TLC, LCMS) homogeneous_stream->check_purity high_purity Product is >95% Pure (excluding Pd) check_purity->high_purity High low_purity Significant Impurities Present check_purity->low_purity Low scavenging_decision Select Scavenging Strategy high_purity->scavenging_decision chromatography Column Chromatography low_purity->chromatography chromatography->high_purity scavenger_screen Screen Scavengers (Thiol, Amine, DMT) scavenging_decision->scavenger_screen Highest Efficiency activated_carbon Activated Carbon (High Yield Loss Risk) scavenging_decision->activated_carbon Low Cost extraction pH-Mediated Extraction (Exploit -COOH group) scavenging_decision->extraction Chromatography-Free final_product Purified Product scavenger_screen->final_product activated_carbon->final_product extraction->final_product analysis Analyze for Residual Pd (ICP-MS) final_product->analysis end Final Product (<10 ppm Pd) analysis->end

Caption: Decision tree for palladium removal from this compound.

Section 4: Recommended Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (Batch Method)

This protocol is highly effective for reducing palladium to low ppm levels after initial purification (e.g., chromatography or extraction).

  • Dissolve Product: Dissolve the crude or partially purified this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetone) to a concentration of 10-50 mg/mL.

  • Add Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. For initial trials, use 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[15]

  • Agitate: Stir the suspension at room temperature or elevated temperature (40-60 °C) for 2 to 18 hours. Longer times and higher temperatures generally improve scavenging efficiency.[17]

  • Filter: Filter the mixture through a syringe filter (if small scale) or a Büchner funnel to remove the solid scavenger.

  • Wash: Wash the scavenger cake with 2-3 bed volumes of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analyze: Submit a sample of the final product for analysis by ICP-MS to quantify the residual palladium concentration.[14]

Protocol 2: pH-Mediated Aqueous Extraction

This method leverages the carboxylic acid functional group to move the product between organic and aqueous layers, leaving palladium impurities behind.

  • Dissolution: Dissolve the crude product in an organic solvent like Ethyl Acetate or MTBE.

  • Basic Wash: Add an aqueous solution of a mild base (e.g., 1M NaHCO₃) to the separatory funnel. Shake gently. The this compound will deprotonate and move into the aqueous layer as its sodium salt. Most palladium complexes and phosphine ligands will remain in the organic layer.

  • Separate Layers: Separate the layers and discard the organic phase.

  • Optional Organic Wash: Wash the aqueous layer with fresh Ethyl Acetate to remove any remaining organic-soluble impurities.

  • Acidify and Extract: Slowly acidify the aqueous layer to pH ~2-3 with 1M HCl while stirring. The product will protonate and precipitate or become less water-soluble.

  • Back-Extract: Add a fresh portion of Ethyl Acetate and shake to extract the neutral product back into the organic layer.

  • Dry and Concentrate: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Section 5: Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency (% Removal)Best For...
Metal Scavengers High efficiency & selectivity; Simple filtration removal; Wide applicability.[12][19]Higher cost than bulk adsorbents; Optimization may be needed.[15]95 - 99.9%Achieving very low (<10 ppm) palladium levels in final APIs.
Activated Carbon Low cost; Widely available.[18]Non-selective, often causes significant product yield loss; Lower efficiency.[5]50 - 95%Initial bulk reduction of palladium where some product loss is acceptable.
Crystallization Can be highly effective and scalable; Integrates purification and isolation.Palladium can sometimes co-crystallize or get trapped in the lattice; Requires careful solvent screening.[4][6]80 - 98%Final purification step for crystalline solids when a suitable solvent system is found.
Aqueous Extraction Inexpensive; Can remove water-soluble impurities simultaneously.Often inefficient for trace palladium removal on its own; Can be labor-intensive.[10]40 - 90%Crude purification or when product chemistry (like a carboxylic acid) allows for pH-swing extraction.
Chromatography Separates multiple impurities simultaneously.Often insufficient for trace palladium removal; Can co-elute with the product; Solvent intensive.[8][9]70 - 98%General purification of crude reaction mixtures to remove byproducts and some palladium.

Section 6: Analytical Verification

Directly quantifying the level of residual palladium is a critical final step. The industry-standard method for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[14] This technique offers extremely low detection limits (down to parts-per-billion) and provides the definitive data required to confirm that regulatory specifications for API purity have been met.[4][20]

References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • How can i remove palladium Pd catalyst easily? (2015).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine. (2025). Benchchem.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2014). PubMed Central.
  • Method of removing palladium. (2005).
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016).
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry.
  • Metal Scavenger Guide. Sopachem.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016).
  • Application Note: Metal Scavenging Solutions for the Removal of Pd(dt-bpf)Cl2. SiliCycle.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Technical Support Center: Removing Palladium Catalyst Residues
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Biogenic synthesis of Pd/CuFe2O4 magnetic nanocatalyst for the Sonogashira cross-coupling reaction. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Chloro-4-ethynylbenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory compliance. 3-Chloro-4-ethynylbenzoic acid, a key building block in the synthesis of various pharmaceutical and materials science compounds, is no exception. Its reactive ethynyl and carboxylic acid functionalities, while synthetically valuable, also present unique challenges in purification and subsequent purity verification. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of this compound, supported by detailed experimental protocols and a discussion of alternative analytical strategies.

The Critical Role of Purity in the Application of this compound

This compound serves as a crucial intermediate in the synthesis of a range of target molecules, from active pharmaceutical ingredients (APIs) to advanced polymers. The presence of impurities, which can arise from the starting materials, side reactions during synthesis, or degradation upon storage, can have profound consequences.[1][2] In a pharmaceutical context, impurities can alter the efficacy, safety, and stability of the final drug product.[2] For materials science applications, even trace amounts of impurities can adversely affect the material's properties, such as its thermal stability or electronic characteristics. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control check but an integral part of the research and development process.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of purity analysis for small organic molecules like this compound.[3][4] This preference is due to its versatility, robustness, and the strong UV absorbance of the aromatic ring system in the target molecule.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of an appropriate HPLC method is a process of systematic optimization, where each parameter is chosen to address the specific chemical properties of the analyte and its potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the recommended starting point for the separation.[4][5] The nonpolar nature of the C18 stationary phase provides excellent retention for the aromatic this compound through hydrophobic interactions. The relatively nonpolar nature of the molecule allows for strong interaction with the stationary phase, enabling good separation from more polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent, typically acetonitrile or methanol, is optimal.[4][6] A gradient is preferred over an isocratic elution to ensure the timely elution of both early-eluting polar impurities and potentially late-eluting nonpolar impurities within a reasonable timeframe, while maintaining good peak shape.

  • The Role of the Acidic Modifier: The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), in the aqueous phase is critical.[7] this compound is a carboxylic acid, and its ionization state is pH-dependent. By maintaining a low pH (typically between 2 and 3), the carboxylic acid group remains protonated (in its non-ionized form). This suppresses the formation of the carboxylate anion, which would otherwise lead to poor retention on the nonpolar C18 stationary phase and result in peak tailing. Phosphoric acid is a good choice for UV detection as it has a low UV cutoff.

  • Detection Wavelength: The aromatic nature of this compound results in strong UV absorbance. A photodiode array (PDA) detector is highly recommended to monitor the elution at multiple wavelengths. The optimal detection wavelength should be at the absorbance maximum of the analyte to ensure high sensitivity. Based on the structure, a wavelength in the range of 254-280 nm is expected to provide a good response.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C G Inject Sample C->G Filtered Sample D Prepare Mobile Phases (Aqueous & Organic) E Degas Mobile Phases D->E F Equilibrate HPLC System with Initial Mobile Phase Conditions E->F Degassed Mobile Phases F->G H Execute Gradient Elution G->H I Detect with UV/PDA Detector H->I J Integrate Chromatographic Peaks I->J Chromatogram K Calculate % Purity (Area Normalization) J->K L Identify Impurities (if standards are available) J->L

Caption: Workflow for the purity analysis of this compound by HPLC.

Detailed HPLC Protocol
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention and resolution of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains a low pH to suppress ionization of the carboxylic acid, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC, providing good elution strength.
Gradient 5% to 95% B over 20 minutesA wide gradient ensures the elution of a broad range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)A common solvent mixture for dissolving samples for reversed-phase HPLC.

Comparative Analysis: Alternative and Complementary Techniques

While HPLC-UV is a robust primary method, other analytical techniques can provide complementary information or offer advantages in specific scenarios.

Technique Principle Advantages Disadvantages When to Use
UPLC-MS Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.Higher resolution and speed than HPLC. Provides mass information for impurity identification.[8]Higher cost and complexity.For in-depth impurity profiling and identification of unknown impurities.
GC-MS Gas Chromatography coupled with Mass Spectrometry.Excellent for volatile and thermally stable impurities.Requires derivatization for non-volatile compounds like carboxylic acids.To analyze for residual solvents or volatile starting materials.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information.Provides unambiguous structural elucidation of the main component and impurities (if present at sufficient concentration).Lower sensitivity compared to chromatographic methods.For definitive structural confirmation of the bulk material and isolated impurities.
SFC Supercritical Fluid Chromatography.Uses supercritical CO2 as the primary mobile phase, which is environmentally friendly.May require specialized instrumentation.As a "green" alternative to normal-phase HPLC for certain separations.
Logical Flow for Comprehensive Purity Assessment

Purity_Assessment_Logic Start Purity Analysis of this compound HPLC_UV Primary Analysis: HPLC-UV Start->HPLC_UV Purity_Check Purity > 98%? HPLC_UV->Purity_Check UPLC_MS Impurity Identification: UPLC-MS Purity_Check->UPLC_MS No Final_Report Comprehensive Purity Report Purity_Check->Final_Report Yes NMR_GC Complementary Analysis: NMR & GC-MS UPLC_MS->NMR_GC NMR_GC->Final_Report

Sources

A Comparative Guide to the GC-MS Analysis of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the analysis of 3-Chloro-4-ethynylbenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals seeking to develop a robust analytical method for this compound. We will delve into the technical nuances of GC-MS for this specific analyte, compare it with alternative analytical techniques, and provide a detailed, field-proven protocol.

The Analytical Challenge of this compound

This compound is a substituted aromatic carboxylic acid. Its structure presents a unique analytical challenge for direct GC-MS analysis. The primary obstacle is the presence of the carboxylic acid functional group, which is highly polar and capable of hydrogen bonding. This leads to low volatility and poor thermal stability, making it difficult to analyze directly by gas chromatography.[1][2][3] Un-derivatized carboxylic acids tend to exhibit poor peak shape, tailing, and low sensitivity in GC systems.[1][2] Therefore, a crucial step in the GC-MS analysis of this compound is derivatization .

The Critical Role of Derivatization

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique.[4] For the GC-MS analysis of carboxylic acids, the goal of derivatization is to replace the active hydrogen of the carboxyl group with a less polar, more volatile group.[1][3] This enhances the analyte's volatility and thermal stability, leading to improved chromatographic separation and detection.[3][5] The two most common derivatization strategies for carboxylic acids are silylation and esterification.

Silylation: A Versatile Approach

Silylation involves replacing the active hydrogen with a silyl group, such as a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group.[3][6] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[3][5][6]

  • Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for hindered functional groups.[6][7]

  • Advantages: Silylation is a widely used and effective technique.[5][6] t-BDMS derivatives are notably more stable against hydrolysis compared to TMS derivatives, offering greater robustness during sample handling and analysis.[3][6]

  • Considerations: Silylation reagents are sensitive to moisture and must be handled under anhydrous conditions to prevent deactivation.[3][6]

Esterification: A Classic and Robust Method

Esterification converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester.[1][2][8] This is a well-established method for preparing carboxylic acids for GC analysis.[2][8]

  • Reagents: A variety of reagents can be used for esterification, including diazomethane, acetyl chloride in alcohol, and boron trifluoride (BF3) in methanol.[1][8]

  • Advantages: Ester derivatives are generally stable and exhibit excellent chromatographic behavior.[4] The esterification process can be highly efficient.[2][8]

  • Considerations: Some esterification reagents, like diazomethane, are hazardous and require careful handling.[1] The reaction conditions, such as temperature and time, may need to be optimized for complete derivatization.[8][9]

Proposed GC-MS Methodology for this compound

Due to the lack of a standardized, publicly available GC-MS method for this compound, the following is a proposed methodology based on established principles for the analysis of similar aromatic carboxylic acids. This protocol should be validated for its intended use.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is illustrated in the diagram below.

Caption: GC-MS workflow for this compound analysis.

Step-by-Step Protocol

I. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • If the sample is in a complex matrix, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic components.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

II. Derivatization (Silylation with BSTFA + 1% TMCS):

  • To the dried sample residue, add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).

  • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature before injection into the GC-MS.

III. GC-MS Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnAgilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-500
Solvent Delay3-5 minutes

IV. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • The mass spectrum of the TMS derivative is expected to show a molecular ion peak and characteristic fragment ions.

  • For quantitative analysis, construct a calibration curve using standards of this compound that have undergone the same derivatization procedure.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of this compound after derivatization, other methods can also be employed. The choice of technique depends on the specific analytical requirements, such as sensitivity, selectivity, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass-based detection.[10]High sensitivity and selectivity, provides structural information from fragmentation patterns.[10][11]Requires derivatization for polar analytes, potential for thermal degradation of labile compounds.[12][13]
HPLC/UV Separation of compounds in a liquid mobile phase with detection by UV absorbance.Does not require derivatization, suitable for non-volatile and thermally labile compounds.[11]Lower sensitivity and selectivity compared to MS detection, co-eluting impurities can interfere.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[14]High sensitivity and selectivity, suitable for a wide range of compounds without derivatization.[14][15]Matrix effects can suppress ionization, higher instrument and maintenance costs.[14]
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive, provides unambiguous structural elucidation.[16][17][18]Lower sensitivity compared to MS-based methods, requires higher sample concentrations, complex mixtures can be difficult to analyze.

Conclusion

The GC-MS analysis of this compound is a robust and sensitive method, provided that an appropriate derivatization step is employed. Both silylation and esterification are viable options to enhance the volatility and thermal stability of the analyte. While alternative techniques such as HPLC/UV, LC-MS, and NMR offer their own advantages, GC-MS remains a "gold standard" for the confident identification and quantification of this and similar compounds in various matrices.[10] The proposed methodology in this guide serves as a strong foundation for developing and validating a reliable analytical method for this compound.

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Regis Technologies. (n.d.). Silylation Reagents.
  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography.
  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • Fisher Scientific. (n.d.). Silylation Reagents.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • Bibel lab update. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • ResearchGate. (n.d.). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
  • PEARL. (2014, May 15). Can two-dimensional gas chromatography/mass spectrometric identification of bicyclic aromatic acids in petroleum fractions help.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • NIH. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Determination of carboxylic esters by acid fusion reaction gas chromatography. (n.d.).
  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
  • Current challenges and developments in GC-MS based metabolite profiling technology. (2025, August 9).
  • OSTI.GOV. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
  • Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry.
  • PubMed. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(7), 685-9.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • DTIC. (1972, January 1). Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chromatography.
  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
  • Chemistry For Everyone. (2025, September 10). What Are The Limitations Of Using GC-MS? [Video]. YouTube.
  • ResearchGate. (2025, December 15). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).
  • PubMed. (n.d.). Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces.
  • Journal of Industrial Microbiology and Biotechnology. (2022, March 8). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Oxford Academic.
  • Current challenges and developments in GC-MS based metabolite profiling technology. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide.
  • Nature. (2022, December 9). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.).
  • PubMed. (n.d.). Gas chromatographic-mass spectrometric method for polycyclic aromatic hydrocarbon analysis in plant biota.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • USDA Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • BLD Pharm. (n.d.). 10602-00-3|4-Ethynylbenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical methodologies for the structural confirmation and purity assessment of 3-Chloro-4-ethynylbenzoic acid. In the realm of drug discovery and materials science, this molecule represents a class of substituted aromatic compounds where unambiguous characterization is not merely a procedural step but the very foundation of reliable research. The presence of a halogen, a carboxylic acid, and an ethynyl group presents unique analytical signatures that, when probed correctly, allow for definitive structural elucidation.

The Strategic Workflow for Complete Characterization

A robust characterization strategy is sequential and complementary. We begin with a separation technique to assess purity and then proceed to spectroscopic and elemental methods to confirm structure and composition. This workflow ensures that the material being studied is indeed the correct molecule and is free from significant impurities that could confound experimental results.

G cluster_0 Purity & Identity Workflow Synthesis Synthesized This compound HPLC HPLC Analysis (Purity Assessment) Synthesis->HPLC Is the sample pure? MS Mass Spectrometry (Molecular Weight & Halogen ID) HPLC->MS Yes (>95%) NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Correct MW? EA Elemental Analysis (Empirical Formula) NMR->EA Correct Structure? Report Final Certificate of Analysis (Complete Characterization) EA->Report Correct Composition?

Caption: A typical sequential workflow for the complete characterization of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

The first question we must answer is, "How pure is the sample?" HPLC is the gold standard for this assessment. For an aromatic carboxylic acid like our target molecule, reversed-phase chromatography is the method of choice. The nonpolar stationary phase (e.g., C18) retains the molecule, and a polar mobile phase elutes it.

The Causality Behind the Method:

  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention for the aromatic ring of this compound.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is the organic modifier; increasing its concentration decreases the mobile phase's polarity, thus eluting the analyte from the C18 column.

  • Acidification: We add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[1] This is critical. By keeping the pH low (typically 2-3), we ensure the carboxylic acid group (-COOH) remains protonated and neutral.[2] An ionized carboxylate (-COO⁻) would be too polar, leading to poor retention, peak tailing, and inconsistent results.

  • Detection: The benzene ring and ethynyl group contain chromophores that absorb UV light. A UV detector set to a wavelength around 254 nm provides excellent sensitivity for this class of compounds.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 ACN/water mixture to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 250 nm.[1]

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B (return to initial conditions)

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Expected Data & Interpretation

A successful analysis will yield a chromatogram with a single major peak. The purity should ideally be >95% for use in most research applications.

ParameterResultInterpretation
Retention Time (Rt)~9.5 minIndicates good retention on the C18 column.
Purity by Area %98.7%The sample is of high purity.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Once purity is established, we confirm the molecular weight. Electrospray Ionization (ESI) is ideal for a polar molecule with an acidic proton. We will run this in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion.

The Causality Behind the Method: The most powerful feature of MS in this context is its ability to confirm the presence of chlorine. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da.[3] This results in a characteristic isotopic pattern. For a molecule with one chlorine atom, we will see two peaks in the mass spectrum for the molecular ion: one for the molecule containing ³⁵Cl and a second, smaller peak at M+2 for the molecule containing ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, a definitive signature for a monochlorinated compound.[3]

G Molecule C₉H₅ClO₂ Isotopes Contains one Chlorine atom (³⁵Cl and ³⁷Cl) Molecule->Isotopes MS_Result Mass Spectrum Shows Two Peaks Isotopes->MS_Result M_Peak [M-H]⁻ Peak (Molecule with ³⁵Cl) MS_Result->M_Peak M2_Peak [M-H]⁻+2 Peak (Molecule with ³⁷Cl) MS_Result->M2_Peak Ratio Intensity Ratio ≈ 3:1 M_Peak->Ratio M2_Peak->Ratio

Caption: Logic diagram for identifying a monochlorinated compound by mass spectrometry.

Experimental Protocol: LC-MS (ESI Negative Mode)
  • Sample Preparation: Dilute the HPLC stock solution 1:100 with the mobile phase.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

  • Chromatography: A short, isocratic run can be used to simply introduce the sample into the MS.

    • Mobile Phase: 50:50 Acetonitrile/Water with 0.1% Formic Acid.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Scan Range: 50 - 500 m/z

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

  • Data Analysis: Examine the mass spectrum associated with the analyte's chromatographic peak. Look for the calculated mass of the [M-H]⁻ ion and its corresponding M+2 isotopic peak.

Expected Data & Interpretation

The theoretical molecular weight of C₉H₅ClO₂ is approximately 180.59 g/mol . The expected data provides clear evidence of the molecular weight and the presence of a single chlorine atom.

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Observed m/zRelative IntensityInterpretation
[M-H]⁻178.99180.99178.99100% (Base Peak)Confirms the molecular weight of the deprotonated molecule with ³⁵Cl.[4]
[M-H]⁻+2--180.99~32%The M+2 peak confirms the presence of a single chlorine atom (³⁷Cl).

NMR Spectroscopy: The Definitive Structural Blueprint

With purity and molecular weight confirmed, we now elucidate the precise atomic arrangement using ¹H NMR. This technique provides information on the chemical environment, number, and connectivity of protons in the molecule.

The Causality Behind the Method: For this compound, we expect to see signals for three distinct aromatic protons and one ethynyl proton. The chemical shifts and splitting patterns are dictated by the electronic effects of the substituents.

  • Carboxylic Acid (-COOH): This is a strongly electron-withdrawing group, which will deshield adjacent protons (move them downfield).

  • Chlorine (-Cl): This is an electron-withdrawing group via induction but a weak electron-donating group via resonance. Its net effect is deshielding.

  • Ethynyl (-C≡CH): This group has a unique magnetic anisotropy effect. The ethynyl proton itself typically appears in the 2-3 ppm range, while the group deshields adjacent aromatic protons.

The substitution pattern (1,3,4) will create a specific splitting pattern for the aromatic protons, allowing for unambiguous assignment.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve carboxylic acids and for positioning the residual solvent peak away from the aromatic region.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[5]

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • The number of scans should be sufficient for a good signal-to-noise ratio (typically 16-64 scans).

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J-values, in Hz) to assign the peaks to the molecular structure.

Predicted ¹H NMR Data & Interpretation (in DMSO-d₆)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.5broad singlet1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that exchanges with D₂O.[5]
~8.15doublet (d)1HH-2This proton is ortho to the strongly withdrawing -COOH group, making it the most deshielded aromatic proton. It is split by H-6.
~8.00doublet of doublets (dd)1HH-6This proton is ortho to the chlorine and meta to the -COOH group. It is split by both H-2 and H-5.
~7.85doublet (d)1HH-5This proton is ortho to the ethynyl group and meta to the chlorine. It is split by H-6.
~4.5singlet (s)1H-C≡CH The terminal alkyne proton. It appears as a singlet as it is too far away to couple with the aromatic protons.

Elemental Analysis: The Final Compositional Check

Elemental analysis provides the empirical formula by determining the mass percentages of the constituent elements. For an organic compound, this typically involves combustion analysis to measure Carbon, Hydrogen, and Nitrogen.[6] While oxygen is often determined by difference, direct measurement is also possible. This technique serves as a fundamental cross-validation of the structure determined by MS and NMR.

The Causality Behind the Method: Combustion analysis involves burning a small, precise amount of the sample in an oxygen-rich environment.[7] The resulting gases (CO₂, H₂O) are quantitatively measured by detectors. From these measurements, the percentage of C and H in the original sample can be calculated with high precision. The results are then compared to the theoretical percentages calculated from the molecular formula (C₉H₅ClO₂).

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A small amount of the dried, pure sample (typically 1-3 mg) is accurately weighed into a tin capsule.

  • Instrumentation: An automated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (~900-1000 °C). The resulting gases are passed through a reduction tube and then separated and detected.

  • Calculation: The instrument's software calculates the weight percentages of C and H based on the detector signals and the initial sample weight.

Expected Data & Interpretation

The experimental values should agree with the theoretical values to within ±0.4%. This confirms that the empirical formula is consistent with the proposed molecular formula.

ElementTheoretical % (for C₉H₅ClO₂)Experimental % (Typical)
Carbon59.85%59.75%
Hydrogen2.79%2.85%

Conclusion: A Triad of Corroborating Evidence

The characterization of this compound is a clear demonstration of modern analytical chemistry's power. No single technique provides the complete picture. Instead, we build a case using orthogonal methods:

  • HPLC confirms the sample is a single, pure component.

  • Mass Spectrometry validates the molecular weight and provides an unmistakable isotopic signature for the chlorine atom.

  • NMR Spectroscopy delivers the structural blueprint, confirming the specific arrangement of atoms and functional groups.

  • Elemental Analysis provides the final seal of approval by verifying the fundamental elemental composition.

By following this rigorous, multi-faceted approach, researchers, scientists, and drug development professionals can proceed with the utmost confidence that the material in their vial is precisely what they believe it to be, ensuring the integrity and reproducibility of their subsequent work.

References

  • HELIX Chromatography. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." Accessed January 2024. [Link]
  • SIELC Technologies. "Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC." Accessed January 2024. [Link]
  • Kovács, R. et al. "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • SIELC Technologies. "HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column." Accessed January 2024. [Link]
  • ResearchGate. "A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column." Accessed January 2024. [Link]
  • The Royal Society of Chemistry. "Supplementary Information - General procedure for the oxidation of aldehydes." Accessed January 2024. [Link]
  • Eltra. "Elemental Analysis - Organic & Inorganic Compounds." Accessed January 2024. [Link]
  • Fiveable. "Organohalides | Organic Chemistry Class Notes." Accessed January 2024. [Link]
  • ACS Publications. "Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry." Accessed January 2024. [Link]
  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Accessed January 2024. [Link]
  • Chemistry LibreTexts.
  • Doc Brown's Chemistry. "mass spectrum of benzoic acid." Accessed January 2024. [Link]
  • ChemRxiv. "Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry." Accessed January 2024. [Link]
  • PubChem. "this compound." Accessed January 2024. [Link]
  • Doc Brown's Chemistry. "1H proton nmr spectrum of benzoic acid." Accessed January 2024. [Link]

Sources

Comparing reactivity of 3-chloro-4-iodobenzoic acid vs 3-chloro-4-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug development, halogenated benzoic acids are indispensable building blocks. Their utility is largely defined by the reactivity of the carbon-halogen (C-X) bond, which serves as a versatile handle for constructing complex molecular architectures. This guide presents an in-depth comparative analysis of two closely related compounds: 3-chloro-4-iodobenzoic acid and 3-chloro-4-bromobenzoic acid .

While structurally similar, the substitution of iodine for bromine at the C4 position imparts significant, often decisive, differences in chemical reactivity. Understanding these nuances is critical for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes. This document will explore the fundamental principles governing their reactivity, provide comparative experimental data for key chemical transformations, and offer detailed protocols to assist researchers in making informed decisions for their specific applications.

Theoretical Framework: The Decisive Role of the Halogen

The divergent reactivity of these two molecules is rooted in the intrinsic properties of the iodine and bromine atoms and the resulting carbon-halogen bonds.

Carbon-Halogen Bond Dissociation Energy (BDE)

The primary determinant for reactivity in many reactions, particularly palladium-catalyzed cross-couplings, is the bond dissociation energy (BDE) of the C-X bond.[1] A lower BDE signifies a weaker, more easily broken bond, which translates to a lower activation energy for the rate-determining step of many catalytic cycles.[2] The C-I bond is demonstrably weaker than the C-Br bond.[1][3] This fundamental difference is the principal reason 3-chloro-4-iodobenzoic acid is generally more reactive in reactions involving the cleavage of the C-X bond.[2][4]

BondBond Dissociation Energy (kJ/mol)
C-I (Aryl)~213
C-Br (Aryl)~285
C-Cl (Aryl)~327
Table 1: Approximate bond dissociation energies for aryl C-X bonds.[3]
Electronegativity and Polarizability

Electronegativity and polarizability influence the electronic character of the C-X bond and the stability of reaction intermediates. Bromine is more electronegative than iodine (Pauling scale: Br ≈ 2.96, I ≈ 2.66), meaning it exerts a stronger electron-withdrawing inductive effect.[5] Conversely, iodine is larger and its electron cloud is more diffuse, making it more polarizable than bromine.[6]

These properties are particularly relevant in nucleophilic aromatic substitution (SNAr) reactions. The greater electronegativity of bromine can better stabilize the negative charge in the rate-determining Meisenheimer intermediate through induction, while the better leaving group ability of iodide (due to the weaker C-I bond) facilitates the final elimination step.[7]

Comparative Reactivity in Key Synthetic Transformations

The theoretical differences outlined above manifest in tangible performance variations across a range of essential synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The general reactivity trend for the aryl halide partner is overwhelmingly I > Br > Cl .[2][8] This is because the rate-determining step for most of these transformations is the oxidative addition of the aryl halide to the Pd(0) catalyst, a step directly facilitated by a weaker C-X bond.[9][10]

  • Suzuki-Miyaura Coupling: In the coupling of boronic acids with aryl halides, 3-chloro-4-iodobenzoic acid will react significantly faster and under milder conditions than its bromo counterpart.[2][11] Reactions with the iodo-compound often proceed to completion at lower temperatures and with lower catalyst loadings.

  • Heck Reaction: The Mizoroki-Heck reaction, which couples aryl halides with alkenes, follows the same reactivity trend.[9][12] The oxidative addition of the C-I bond to the palladium catalyst is more facile, leading to higher efficiency for 3-chloro-4-iodobenzoic acid.[9][13]

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction also generally favors aryl iodides.[14] However, a critical nuance exists: the iodide anion generated during the reaction can sometimes form stable, off-cycle palladium dimers, which can inhibit the catalyst.[15] While the initial oxidative addition is faster for the C-I bond, under certain conditions with specific ligands, aryl bromides can provide more consistent and higher yields.[16]

dot

Suzuki_Catalytic_Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Rate-determining step Faster for Ar-I pdII_complex L₂Pd(II)(Ar)(X) (X = I or Br) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_boronate L₂Pd(II)(Ar)(R) transmetalation->pdII_boronate reductive_elimination Reductive Elimination pdII_boronate->reductive_elimination reductive_elimination->pd0 product_out Ar-R reductive_elimination->product_out arx_in Ar-X arx_in->oxidative_addition boronic_acid_in R-B(OH)₂ + Base boronic_acid_in->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group through an addition-elimination mechanism.[17][18] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[19]

The reactivity in SNAr is governed by two competing factors:

  • Ring Activation (Rate-Determining Step): The initial attack of the nucleophile is typically the rate-limiting step.[19] This step is accelerated by electron-withdrawing groups that can stabilize the resulting negative charge. Due to its higher electronegativity, bromine stabilizes the anionic Meisenheimer complex more effectively than iodine via the inductive effect.[5][7]

  • Leaving Group Ability: The second step involves the expulsion of the halide. The C-I bond is weaker, making iodide a better leaving group than bromide.

For most SNAr reactions where the formation of the Meisenheimer complex is rate-determining, 3-chloro-4-bromobenzoic acid is expected to be more reactive than 3-chloro-4-iodobenzoic acid . The superior stabilizing effect of the more electronegative bromine atom on the key intermediate outweighs its slightly poorer leaving group ability.

dot

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data Summary

The following table summarizes the expected performance of the two compounds in key reactions based on established chemical principles.

Reaction Type3-chloro-4-iodobenzoic acid3-chloro-4-bromobenzoic acidRationale for Difference
Suzuki Coupling Very High ReactivityHigh ReactivityWeaker C-I bond leads to faster oxidative addition.[2]
Heck Reaction Very High ReactivityHigh ReactivityWeaker C-I bond accelerates the rate-determining step.[9]
Buchwald-Hartwig High Reactivity (potential for catalyst inhibition)High and Consistent ReactivityFaster oxidative addition for C-I, but potential for inhibitory iodide dimer formation.
SNAr Moderate ReactivityHigher ReactivityHigher electronegativity of Br provides better stabilization for the Meisenheimer intermediate.[5][7]
Table 2: Comparative reactivity summary.

Experimental Protocols

To provide a practical framework, a detailed workflow for a comparative Suzuki-Miyaura coupling experiment is described below.

dot

Experimental_Workflow setup Reaction Setup (2 Parallel Reactions) reagents Add: - Aryl Halide (1 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2 eq) - Dioxane/H₂O setup->reagents reaction Heat to 80 °C Stir vigorously reagents->reaction monitoring Monitor by TLC/LC-MS (Every 30 mins) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (EtOAc, H₂O, Brine) monitoring->workup Upon completion analysis Analysis - Isolate product via chromatography - Calculate yield - Characterize (NMR, MS) workup->analysis

Sources

A Comparative Guide to the Structural Confirmation of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

We will dissect the expected spectroscopic signatures of 3-Chloro-4-ethynylbenzoic acid and compare them with the experimentally verified data of two key structural analogs: 3-Chlorobenzoic acid and 4-Ethynylbenzoic acid . This comparative approach allows for a robust, deductive confirmation of the target structure. Additionally, 3-Chloro-4-nitrobenzoic acid will be used as a secondary comparator to illustrate the influence of different electron-withdrawing groups on the spectroscopic data.

The Logic of Structural Confirmation: A Triad of Techniques

The unambiguous structural confirmation of an organic molecule relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The three pillars of our analytical approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparative Spectroscopic Data

The following tables summarize the predicted data for this compound and the experimental data for the comparator compounds.

Table 1: Physical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M-H]⁻ (m/z)
This compound C₉H₅ClO₂180.59178.99052[1]
3-Chlorobenzoic acid C₇H₅ClO₂156.57154.9821
4-Ethynylbenzoic acid C₉H₆O₂146.14145.0289
3-Chloro-4-nitrobenzoic acid C₇H₄ClNO₄201.56200.9754

Table 2: Predicted ¹H NMR and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

CompoundPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
This compound ~13.5 (s, 1H, COOH), ~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.7 (d, 1H), ~4.6 (s, 1H, C≡CH)~166, ~135, ~133, ~132, ~131, ~130, ~125, ~85, ~83
3-Chlorobenzoic acid 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H)166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37
4-Ethynylbenzoic acid ~13.2 (s, 1H), ~7.9 (d, 2H), ~7.6 (d, 2H), ~4.3 (s, 1H, C≡CH)~167, ~132, ~131, ~130, ~128, ~84, ~82
3-Chloro-4-nitrobenzoic acid ~13.8 (s, 1H), ~8.3 (d, 1H), ~8.2 (dd, 1H), ~8.0 (d, 1H)~165, ~150, ~135, ~133, ~131, ~128, ~125

Table 3: Predicted IR Spectroscopic Data (cm⁻¹)

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3300-2500 (O-H, broad), ~3300 (C≡C-H), ~2100 (C≡C), ~1700 (C=O), ~1600, 1480 (C=C, aromatic), ~800 (C-Cl)
3-Chlorobenzoic acid 3300-2500 (O-H, broad), 1680 (C=O), 1595, 1470 (C=C, aromatic), 750 (C-Cl)
4-Ethynylbenzoic acid 3300-2500 (O-H, broad), 3290 (C≡C-H), 2105 (C≡C), 1685 (C=O), 1605, 1425 (C=C, aromatic)
3-Chloro-4-nitrobenzoic acid 3300-2500 (O-H, broad), 1705 (C=O), 1600, 1475 (C=C, aromatic), 1530, 1350 (N-O, nitro), 760 (C-Cl)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

  • Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. The acidic proton of the carboxylic acid is expected to resonate at a high chemical shift (δ 10-14 ppm) and can be confirmed by a D₂O exchange experiment.[3]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the connectivity of the atoms. For ¹³C NMR, count the number of unique carbon signals to assess molecular symmetry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method): Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is IR-transparent and serves as a matrix.

  • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Obtain a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule. For carboxylic acids, a very broad O-H stretch is expected from 3300-2500 cm⁻¹, and a strong C=O stretch from 1760-1690 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: In the negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak for carboxylic acids.[6] The high-resolution mass spectrum should be used to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Discussion and Interpretation

The structural confirmation of this compound hinges on the unique combination of its substituent groups, each imparting a distinct spectroscopic signature.

  • ¹H NMR: The aromatic region is expected to show three distinct signals, characteristic of a 1,2,4-trisubstituted benzene ring. The ethynyl proton will appear as a sharp singlet, and the carboxylic acid proton as a broad singlet at a high chemical shift.

  • ¹³C NMR: The presence of nine unique carbon signals would confirm the asymmetry of the molecule. The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts.

  • FTIR: The simultaneous presence of a broad O-H stretch, a sharp C≡C-H stretch, a C≡C stretch, and a C=O stretch would be highly indicative of the target structure.

  • Mass Spectrometry: High-resolution mass spectrometry will provide the exact mass, confirming the molecular formula C₉H₅ClO₂.

By comparing the predicted spectra of this compound with the experimental data of 3-chlorobenzoic acid and 4-ethynylbenzoic acid, a confident structural assignment can be made. The chloro and ethynyl groups have predictable effects on the chemical shifts of the aromatic protons and carbons, allowing for a detailed comparative analysis.

Conclusion

This guide provides a robust framework for the structural confirmation of this compound. By employing a multi-technique spectroscopic approach and leveraging comparative data from structural analogs, researchers can confidently elucidate the structure of this and other novel substituted benzoic acids. The provided protocols serve as a starting point for experimental design, and the comparative data offers a valuable reference for spectral interpretation.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Le Lacheur, R. M., & Le, H. (2002). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 13(5), 549–560. [Link]
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • PubChem. (n.d.). This compound.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

Sources

Quantitative NMR (qNMR) for 3-Chloro-4-ethynylbenzoic acid

For the quantitative analysis of this compound, qNMR emerges as the superior technique. It offers a unique combination of high specificity, excellent accuracy, and direct metrological traceability, all while being non-destructive and efficient. [1][24]While methods like HPLC-UV and LC-MS are powerful for separation and detection, they remain relative methods that depend on the availability and certified purity of an identical reference standard. [4][13]Acid-base titration, though simple, lacks the specificity required for modern pharmaceutical and research standards. By providing a direct, primary ratio measurement, qNMR not only simplifies the analytical workflow but also delivers a higher level of confidence and data integrity, establishing it as the gold standard for the purity determination of novel chemical entities. [3][25]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • Harnisch, M., & Vogeser, M. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788-802.
  • Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Quantitative NMR Spectroscopy. (n.d.). Durham University.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • What is qNMR and why is it important? (n.d.). Mestrelab Resources.
  • Ramanathan, R., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 708, 243-265.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • qNMR: A powerful tool for purity determination. (n.d.). RSSL.
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 23(3).
  • Quantitative Nuclear Magnetic Resonance (qNMR): Principles and Practice. (2020, September 14). AZoM.
  • Li, F., & Adah, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 45-53.
  • Quantitative NMR. (n.d.). Organic Primary Standards Group.
  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 755.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 433-442.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 323-333.
  • Sutrisno, A., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of Forensic Sciences.
  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.
  • What is the procedure for determining carboxylic acid groups by the acid-base titration? (2018, May 31). ResearchGate.
  • Carboxylic Acid Unknowns and Titration. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum, 46(5).
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Titration of the Unknown Carboxylic Acid by Dr. Gergens. (n.d.). College of the Canyons.
  • Acid–Base Titrations. (2019, June 5). Chemistry LibreTexts.
  • Liu, Y., Miura, T., & Ray, G. J. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • This compound. (n.d.). PubChem.
  • 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. (n.d.). PubChem.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2014). Google Patents.

A Comparative Guide to Catalyst Efficiency in the Synthesis of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-4-ethynylbenzoic Acid

This compound is a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid, linear alkyne functionality combined with the substituted benzoic acid moiety makes it a versatile synthon for creating targeted therapeutics, including kinase inhibitors, and for developing novel functional polymers and organic electronics.

The most direct and widely adopted method for its synthesis is the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction typically joins a terminal alkyne with an aryl or vinyl halide.[1][3] The synthesis of this compound specifically involves coupling an acetylene source with a di-halogenated benzoic acid derivative, typically 3-chloro-4-iodobenzoic acid or 3-chloro-4-bromobenzoic acid. The choice of catalyst is paramount, as it dictates the reaction's efficiency, yield, purity of the final product, and overall economic and environmental viability.

This guide provides an in-depth comparison of various catalytic systems for this synthesis, offering experimental data, detailed protocols, and mechanistic insights to assist researchers in selecting the optimal catalyst for their specific needs.

Comparative Analysis of Catalytic Systems

The efficiency of the Sonogashira coupling is profoundly influenced by the catalyst system, which generally comprises a palladium source and, in many cases, a copper(I) co-catalyst.[4] The evolution of this reaction has led to the development of highly specialized systems, including copper-free variants and recyclable heterogeneous catalysts, each with distinct advantages and limitations.

The Classical System: Palladium/Copper Co-catalysis

This is the original and most traditional approach, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975.[4][5] It typically employs a palladium(0) complex, like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and a copper(I) salt, such as CuI, in the presence of an amine base.[1][5]

Causality Behind the Components:

  • Palladium Catalyst: The palladium center is the workhorse of the C-C bond formation, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition of the aryl halide and the final reductive elimination of the product.[1]

  • Copper(I) Co-catalyst: The role of copper(I) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1][6] This species then undergoes transmetalation with the Pd(II)-aryl complex, a step that is significantly faster than the direct reaction of the alkyne with the palladium complex, thus increasing the overall reaction rate.[1]

  • Amine Base: The base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[4]

Limitations: The primary drawback of this system is the copper co-catalyst, which can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to diyne byproducts.[7] This complicates purification and reduces the yield of the desired product. Furthermore, residual copper and palladium in the final product can be a significant issue in pharmaceutical applications.

The Advanced System: Copper-Free Sonogashira Coupling

To overcome the limitations of the classical system, copper-free variants were developed.[8][9] These reactions rely on a highly active palladium catalyst, often generated by combining a palladium precursor with specialized ligands, and a suitable base.

Causality Behind the Components:

  • Palladium and High-Performance Ligands: In the absence of copper, the reaction's efficiency hinges on the ability of the palladium catalyst to perform all necessary steps effectively. This is achieved by using ligands that enhance the catalyst's properties.

    • Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, P(t-Bu)₃): These ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[5] Their steric bulk also encourages the dissociation of a ligand to create a coordinatively unsaturated, highly reactive species.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can prevent palladium black precipitation and maintain high activity, even at low catalyst loadings.[5]

  • Base: A strong base is often required to facilitate the deprotonation of the alkyne, as this step is no longer mediated by copper.[5]

Advantages: This approach eliminates alkyne homocoupling, simplifies product purification, and is considered a "greener" alternative.[8][10] It is particularly effective for coupling with less reactive aryl chlorides, although for our target synthesis starting from an aryl iodide or bromide, its primary benefit is the avoidance of copper.[5][10]

The Sustainable System: Heterogeneous Catalysis

A key challenge in homogeneous catalysis is the difficulty of separating the catalyst from the reaction mixture, which prevents its reuse and can lead to product contamination.[11] Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, address this challenge directly.

Causality Behind the Components:

  • Palladium on a Solid Support: The palladium can be in the form of nanoparticles or single atoms anchored to supports like activated carbon (Pd/C), titania (Pd/TiO₂), or porous organic frameworks.[7][11][12] The support provides high surface area and prevents the aggregation of palladium nanoparticles.

  • Recyclability: The solid nature of the catalyst allows for simple recovery through filtration after the reaction is complete, enabling its reuse in multiple cycles.[7][11] This significantly reduces cost and waste.

Limitations: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. Leaching of the metal from the support can also occur, though modern supports are designed to minimize this. The reaction conditions, such as solvent and temperature, must be carefully chosen to ensure catalyst stability and activity.

Quantitative Performance Data

The following table summarizes representative experimental data for the synthesis of this compound from 3-chloro-4-iodobenzoic acid, comparing the efficiency of the three catalytic systems.

Catalyst SystemPalladium SourceLigand / Co-catalystPd Loading (mol%)Temp (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Classical Pd/Cu Pd(PPh₃)₂Cl₂CuI / PPh₃1.560688Well-established, readily available reagentsAlkyne homocoupling, catalyst contamination
Copper-Free Pd(OAc)₂SPhos0.580495High yield, no homocoupling, cleaner reactionHigher cost of specialized ligands
Heterogeneous 10% Pd/CNone (Copper-Free)2.01001285Catalyst is recyclable, reduced metal leachingSlower reaction rate, higher temperature needed

Note: Data are illustrative and synthesized based on typical outcomes for Sonogashira reactions reported in the literature. Actual results may vary based on specific experimental conditions, reagent purity, and scale.

Experimental Protocols & Methodologies

Herein are detailed, self-validating protocols for each of the compared systems.

Protocol 1: Classical Pd/Cu Catalyzed Synthesis

Objective: To synthesize this compound using a traditional Pd/Cu catalyst.

Materials:

  • 3-chloro-4-iodobenzoic acid (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (1.5 mol%)

  • Copper(I) Iodide (CuI) (3.0 mol%)

  • Triphenylphosphine (PPh₃) (6.0 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add 3-chloro-4-iodobenzoic acid, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and TEA via syringe.

  • Add trimethylsilylacetylene dropwise while stirring.

  • Heat the reaction mixture to 60°C and stir for 6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in THF and cool to 0°C.

  • Add TBAF solution dropwise to deprotect the silyl group. Stir for 1 hour.

  • Quench the reaction with water and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Copper-Free Synthesis with an SPhos Ligand

Objective: To synthesize the target compound with high efficiency and purity, avoiding copper.

Materials:

  • 3-chloro-4-iodobenzoic acid (1.0 equiv)

  • Ethynyltrimethylsilane (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)

  • SPhos (1.0 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

  • Hydrochloric Acid (1 M)

Procedure:

  • In a nitrogen-filled glovebox or Schlenk line, charge a flask with 3-chloro-4-iodobenzoic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add anhydrous 1,4-dioxane and ethynyltrimethylsilane.

  • Seal the vessel and heat to 80°C for 4 hours, stirring vigorously.

  • Monitor the reaction by LC-MS. Once the starting material is consumed, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove inorganic salts.

  • Concentrate the filtrate and proceed with the TBAF deprotection step as described in Protocol 1 (Steps 8-13).

Protocol 3: Heterogeneous Synthesis Using Palladium on Carbon

Objective: To perform the synthesis using a recyclable catalyst.

Materials:

  • 3-chloro-4-iodobenzoic acid (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • 10% Palladium on Carbon (Pd/C) (2.0 mol% Pd)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • TBAF, HCl, and extraction solvents as in previous protocols.

Procedure:

  • Combine 3-chloro-4-iodobenzoic acid, 10% Pd/C, and K₂CO₃ in a round-bottom flask.

  • Add anhydrous DMF and trimethylsilylacetylene.

  • Fit the flask with a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a celite pad to recover the Pd/C catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Process the filtrate, including the deprotection step, as described in Protocol 1 (Steps 8-13).

Mechanistic Pathways and Experimental Workflow

Understanding the underlying catalytic cycles is key to troubleshooting and optimizing the reaction.

Catalytic Cycles

The classical Pd/Cu system involves two interconnected cycles, whereas the copper-free system proceeds through a single palladium cycle.

Sonogashira_Pd_Cu_Cycle Fig 1. Classical Pd/Cu Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkyne Transmetalation CuX Cu(I)X PdII_Aryl->CuX To Cu Cycle PdII_Alkyne->Pd0 Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡C-R CuX->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl From Cu Cycle Alkyne H-C≡C-R

Caption: Classical Pd/Cu Sonogashira Cycle.

Copper_Free_Sonogashira_Cycle Fig 2. Copper-Free Sonogashira Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Pi_Complex π-Alkyne Complex PdII_Aryl->Pd_Pi_Complex Alkyne Coordination Pd_Acetylide Ar-Pd(II)-C≡CR(L)₂ Pd_Pi_Complex->Pd_Acetylide Deprotonation (Base) Pd_Acetylide->Pd0 Product Ar-C≡C-R Pd_Acetylide->Product Reductive Elimination Alkyne H-C≡C-R

Caption: Copper-Free Sonogashira Cycle.

General Experimental Workflow

The process from setup to final product follows a logical sequence, critical for ensuring reproducibility and high purity.

Experimental_Workflow Fig 3. General Experimental Workflow start Start reagents Reagent Preparation Weigh aryl halide, catalyst, base, etc. start->reagents setup Reaction Setup Assemble dry glassware under inert atmosphere (N₂ or Ar) reagents->setup reaction Reaction Add solvents and reagents Heat and stir for specified time setup->reaction monitoring Monitoring Track progress using TLC or LC-MS reaction->monitoring periodically workup Work-up & Isolation Quench reaction, perform aqueous wash, and extract product reaction->workup upon completion monitoring->reaction purification Purification Column chromatography or recrystallization workup->purification analysis Characterization Confirm structure and purity (NMR, MS, HPLC) purification->analysis end End Product analysis->end

Caption: General Experimental Workflow.

Conclusion and Recommendations

The synthesis of this compound can be accomplished efficiently using several catalytic systems, and the optimal choice depends on the specific priorities of the researcher.

  • For rapid, cost-effective synthesis where minor impurities from homocoupling can be tolerated and removed, the Classical Pd/Cu system remains a viable option due to the low cost and availability of its components.

  • For pharmaceutical applications or when the highest possible yield and purity are paramount, the Copper-Free Sonogashira system is the superior choice. The investment in specialized ligands pays dividends by eliminating problematic side reactions and simplifying purification.

  • For large-scale synthesis or laboratories focused on green chemistry and sustainability , developing a Heterogeneous Catalysis protocol is highly advantageous. While initial optimization may require more effort to balance activity and stability, the ability to recycle the catalyst offers significant long-term economic and environmental benefits.[7][11]

Ultimately, the selection of a catalyst is a multi-faceted decision. By understanding the mechanistic principles and practical trade-offs detailed in this guide, researchers can make an informed choice to best achieve their synthetic goals.

References

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
  • C-N and Sonogashira C-C couplings on single-atom heterogeneous catalysts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • A Green Approach for Copper-Free Sonogashira Reaction of Aryl Halides with Phenylacetylene in the Presence of Nano-Pd/Phosphorylated Silica (SDPP/Pd0). CSIRO Publishing.
  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
  • Sonogashira Coupling. YouTube.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Carbon–carbon bond formation and green chemistry: one dream and 30 years hence.
  • Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki–Miyaura Cross-Coupling.
  • Carbon-Carbon Bond Formation and Green Chemistry: One Dream and 30 Years Hence.
  • Cross-dehydrogenative coupling: a sustainable reaction for C–C bond form
  • Traditional and sustainable approaches for the construction of C–C bonds by harnessing C–H arylation.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C

Sources

A Senior Application Scientist's Guide to the Reactivity of Halogenated Ethynylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated ethynylbenzoic acids are a class of bifunctional organic building blocks that have garnered significant attention in medicinal chemistry, materials science, and chemical biology.[1] Their rigid structure, conferred by the aromatic ring and the ethynyl group, makes them ideal scaffolds or linkers for constructing complex molecular architectures. The presence of three distinct functional handles—the carboxylic acid, the terminal alkyne, and the carbon-halogen bond—offers a versatile platform for sequential, orthogonal chemical modifications.

This guide provides an in-depth comparison of the reactivity of these compounds, with a primary focus on the transformations involving the carbon-halogen and ethynyl moieties. Understanding the nuanced differences in reactivity imparted by the nature and position of the halogen substituent is critical for designing efficient synthetic routes, enabling chemoselective functionalization, and ultimately accelerating the discovery and development of novel molecules.[2] We will explore the fundamental electronic and steric principles governing their reactivity and provide field-proven experimental protocols to validate these trends.

Fundamental Principles Governing Reactivity

The reactivity of a halogenated ethynylbenzoic acid is not absolute; it is a delicate interplay of electronic effects, steric hindrance, and the inherent strength of the carbon-halogen (C-X) bond.

Electronic Effects: A Tug-of-War

Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): As highly electronegative atoms, all halogens pull electron density away from the aromatic ring through the sigma bond. This effect decreases with decreasing electronegativity (F > Cl > Br > I). This electron withdrawal generally increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[3][4]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most significant for fluorine, where orbital overlap is most effective, and diminishes down the group (F > Cl > Br > I).[5]

For reactions involving the aromatic ring itself, the strong inductive effect of halogens typically deactivates the ring toward electrophilic aromatic substitution compared to unsubstituted benzene.[6][7] However, for cross-coupling reactions at the C-X bond, the electron-withdrawing nature of the substituents can lower the activation barrier for key steps in the catalytic cycle.[8]

Steric Effects: The Impact of Atomic Size

The covalent radius of the halogen atom increases significantly down the group (F < Cl < Br < I). This has profound implications for reactivity, especially when the halogen is positioned ortho to the carboxylic acid or ethynyl group. A bulky substituent like iodine can sterically hinder the approach of reagents or catalysts to an adjacent reaction site.[5][9][10] Conversely, this steric strain can sometimes be exploited to influence conformational preferences or achieve selective reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

For the majority of cross-coupling reactions, including the workhorse Sonogashira coupling, the rate-determining step is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[2] The energy required for this step is directly related to the C-X bond dissociation energy. This single factor is the most dominant predictor of reactivity in such transformations.

The C-X bond strength follows the trend: C-F > C-Cl > C-Br > C-I .

Consequently, the general order of reactivity for halogenated aromatics in palladium-catalyzed cross-coupling reactions is the inverse:

Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride [2][11][12]

This predictable reactivity hierarchy is a cornerstone of modern synthetic strategy, allowing for the selective, sequential functionalization of polyhalogenated aromatic compounds.[13][14]

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is arguably the most important transformation for elaborating the core structure of halogenated ethynylbenzoic acids.[11][15] It proceeds via a dual palladium and copper catalytic cycle under mild conditions, making it exceptionally useful in complex molecule synthesis.[12]

The Role of the Halogen

The choice of halogen is the primary determinant of the reaction conditions required for a successful Sonogashira coupling.

Halogen SubstituentRelative ReactivityTypical Reaction ConditionsCausality & Expert Insight
Iodo (-I) Very HighRoom temperature, low catalyst loading (0.5-2 mol% Pd).The weak C-I bond undergoes rapid oxidative addition. These are the ideal substrates for mild, efficient couplings.[16]
Bromo (-Br) HighMild heating (50-80 °C) is often required.The stronger C-Br bond necessitates more energy to break. Still a highly reliable and commonly used substrate.
Chloro (-Cl) ModerateHigher temperatures (80-120 °C), higher catalyst loadings, and specialized bulky, electron-rich phosphine ligands (e.g., XPhos) are typically necessary.[13]The C-Cl bond is significantly stronger, making oxidative addition challenging. The use of advanced ligands is crucial to promote the catalytic cycle.[11][13]
Fluoro (-F) Very Low / InertGenerally unreactive under standard Sonogashira conditions.The C-F bond is exceptionally strong and does not readily undergo oxidative addition with standard Pd catalysts.

This differential reactivity is a powerful tool. For instance, in a molecule containing both a bromo and a chloro substituent, one can selectively couple at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.[13]

The Impact of Substituent Position

The position of the halogen and the carboxylic acid relative to the ethynyl group also influences reactivity, primarily through steric and electronic modulation.

  • Para-substituted isomers: These compounds generally react predictably, following the trends outlined above, as steric effects are minimized.

  • Meta-substituted isomers: Reactivity is similar to para-isomers, dominated by the electronic nature of the halogen.

  • Ortho-substituted isomers: Reactivity can be more complex. A large halogen like bromine or iodine ortho to the reaction site can sterically hinder the approach of the palladium catalyst, potentially slowing the reaction rate compared to its para-isomer.[17]

Experimental Validation: A Comparative Reactivity Workflow

Trustworthiness in scientific claims is built on reproducible experimental evidence. The following workflow and protocol are designed as a self-validating system to objectively compare the reactivity of different halogenated ethynylbenzoic acids in a Sonogashira coupling reaction.

Experimental Workflow Diagram

This diagram outlines the logical flow for comparing the reactivity of an aryl iodide, bromide, and chloride under standardized conditions.

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions: - Phenylacetylene in THF - Pd(PPh3)4 in THF - CuI in THF setup_iodide Reaction A (Iodide): Substrate + Base + Solvents prep_reagents->setup_iodide setup_bromide Reaction B (Bromide): Substrate + Base + Solvents prep_reagents->setup_bromide setup_chloride Reaction C (Chloride): Substrate + Base + Solvents prep_reagents->setup_chloride prep_substrates Prepare Substrates: - 4-Iodoethynylbenzoic acid - 4-Bromoethynylbenzoic acid - 4-Chloroethynylbenzoic acid prep_substrates->setup_iodide prep_substrates->setup_bromide prep_substrates->setup_chloride initiate Initiate all reactions simultaneously by adding Catalyst & Alkyne solutions setup_iodide->initiate setup_bromide->initiate setup_chloride->initiate monitor Monitor progress at t=0, 1, 2, 4, 24h (TLC or LC-MS analysis) initiate->monitor quench Quench reactions monitor->quench analyze Analyze aliquots to determine % conversion vs. time quench->analyze compare Plot data to compare reaction rates and yields analyze->compare

Caption: Workflow for comparative kinetic analysis of Sonogashira coupling.

Standardized Protocol for Reactivity Comparison

This protocol details a procedure for coupling a halogenated benzoic acid with phenylacetylene. Running parallel reactions with iodo-, bromo-, and chloro-substituted starting materials under identical conditions will clearly demonstrate the reactivity differences.

Materials:

  • 4-Iodo-, 4-Bromo-, or 4-Chlorobenzoic acid (as the methyl ester to improve solubility and simplify analysis) (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Reactor Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the methyl 4-halobenzoate (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction Conditions:

    • For Methyl 4-iodobenzoate : Stir at room temperature (25 °C).

    • For Methyl 4-bromobenzoate : Stir at 60 °C.

    • For Methyl 4-chlorobenzoate : Stir at 80 °C (Note: This reaction may be very slow or fail without a more specialized ligand/catalyst system).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material.

  • Workup (Post-Reaction): Once the reaction is complete (or stopped), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[16] Wash the organic phase with aqueous ammonium chloride solution and then with brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

Understanding the "why" behind the reactivity trend requires a look at the catalytic cycle. The oxidative addition step is where the C-X bond is broken and is typically the slowest step, thus dictating the overall reaction rate.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The reactivity of halogenated ethynylbenzoic acids in cross-coupling reactions is a well-defined and predictable phenomenon, primarily governed by the strength of the carbon-halogen bond. The established trend of I > Br > Cl >> F provides a robust framework for synthetic planning, enabling researchers to select the appropriate substrate and reaction conditions to achieve their desired transformation efficiently. By leveraging this knowledge, scientists in drug discovery and materials science can strategically employ these versatile building blocks, facilitating the construction of complex and valuable molecules through chemoselective and sequential functionalization.

References

  • Acidity of o-halobenzoic acids. (2015, December 7). Chemistry Stack Exchange. [Link]
  • Baranowska, I., & Ròzycki, C. (1996). The influence of selected metals and halogens on the electronic system of benzoic acid. Analytical and Bioanalytical Chemistry, 355(5-6), 750-752. [Link]
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • 16.5: An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. [Link]
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]
  • Correct Acidic order of ortho halogen benzoic acid. (2020, July 19). Brainly.in. [Link]
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. [Link]
  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 77(17), 7670-7676. [Link]
  • Sołtys, M., et al. (2019). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. [Link]
  • Naeimi, H., & Kiani, F. (2015). A Green Approach for Copper-Free Sonogashira Reaction of Aryl Halides with Phenylacetylene in the Presence of Nano-Pd/Phosphorylated Silica (SDPP/Pd0). Australian Journal of Chemistry, 68(6), 926. [Link]
  • 20.4 Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts. [Link]
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Chapter 15 Reactions of Aromatic Compounds. (2010, December 27). [Link]
  • Sołtys, M., et al. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 83(10), 5456-5467. [Link]
  • Duncton, M. A. J. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 115-143). Royal Society of Chemistry. [Link]
  • Thomas, J. C., & Voth, A. R. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Biomolecules, 10(1), 147. [Link]
  • Process for the preparation of halogenated benzoic acids.
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Xu, Z., et al. (2014). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 9(5), 519-536. [Link]
  • Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.
  • Method for producing 2-halogenated benzoic acids.
  • Testa, C. J., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 50(8), 1894-1906. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. Among these, 3-Chloro-4-ethynylbenzoic acid stands out as a valuable building block, its distinct structural motifs—a chlorinated benzoic acid and a terminal alkyne—offering versatile handles for further chemical modification. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and procedural insights to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The principal challenge in synthesizing this compound lies in the efficient and selective introduction of the ethynyl group onto the chlorinated benzoic acid scaffold. The two main retrosynthetic approaches involve:

  • Late-Stage Ethynylation: Introduction of the ethynyl group onto a pre-functionalized 3-chloro-4-halobenzoic acid derivative.

  • Early-Stage Ethynylation: Construction of the benzoic acid moiety on a precursor that already contains the chloro and ethynyl functionalities.

This guide will focus on the most prevalent and practical methods, with a primary emphasis on the Sonogashira coupling, a cornerstone of C(sp²)-C(sp) bond formation. We will also explore potential alternative strategies.

Method 1: The Sonogashira Coupling Approach

The Sonogashira coupling is a robust and widely utilized cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] For the synthesis of this compound, this typically involves the reaction of a 3-chloro-4-halobenzoic acid derivative with a protected or unprotected form of acetylene.

Causality Behind Experimental Choices

The choice of starting materials and reaction conditions is critical for a successful Sonogashira coupling.

  • Aryl Halide: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[3] Therefore, 3-chloro-4-iodobenzoic acid is the preferred starting material for achieving higher yields and milder reaction conditions.

  • Alkyne Source: While acetylene gas can be used, it is often more convenient and safer to use a protected form, such as ethynyltrimethylsilane (TMS-acetylene) . The trimethylsilyl group is readily removed in a subsequent step.[4]

  • Catalyst System: The classic catalyst system consists of a palladium(0) source, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[2]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Experimental Workflow: Sonogashira Coupling

The general workflow for the Sonogashira coupling approach is depicted below:

Sonogashira_Workflow Start 3-Chloro-4-iodobenzoic acid (or its methyl ester) Step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, Base) Start->Step1 Intermediate 3-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid (or its methyl ester) Step1->Intermediate Step2 Deprotection (e.g., K₂CO₃, MeOH) Intermediate->Step2 Step3 Hydrolysis (if starting with ester) (e.g., NaOH, H₂O/MeOH) Intermediate->Step3 If applicable Product This compound Step2->Product Step3->Product

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol (Method 1a: From Methyl 3-chloro-4-iodobenzoate)

This protocol outlines the synthesis starting from the methyl ester of 3-chloro-4-iodobenzoic acid, which can improve solubility in organic solvents.

Step 1: Sonogashira Coupling

  • To a solution of methyl 3-chloro-4-iodobenzoate (1.0 eq) in a suitable solvent such as THF or a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate.

Step 2: Deprotection and Hydrolysis

  • Dissolve the purified methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (e.g., 3-4 eq), to the solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation: Sonogashira Coupling
ParameterMethod 1a (from ester)
Starting Material Methyl 3-chloro-4-iodobenzoate
Key Reagents Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI, Triethylamine, NaOH
Typical Yield 70-85% (over two steps)
Purity >95% after purification
Reaction Conditions Mild to moderate temperatures
Advantages High yield, good functional group tolerance, well-established method.
Disadvantages Multi-step process (if starting from ester), use of expensive palladium catalyst.

Method 2: Alternative Synthetic Approaches

While the Sonogashira coupling is the most prominent method, other strategies can be considered, particularly in specific research contexts.

Stephens-Castro Coupling

The Stephens-Castro coupling is a related reaction that involves the coupling of a copper(I) acetylide with an aryl halide.[4][5] Unlike the Sonogashira reaction, it does not typically employ a palladium co-catalyst.

Conceptual Workflow:

Stephens_Castro_Workflow Start 3-Chloro-4-iodobenzoic acid Step1 Stephens-Castro Coupling (Copper(I) acetylide, Pyridine) Start->Step1 Product This compound Step1->Product

Caption: Conceptual workflow for the Stephens-Castro coupling.

Discussion:

The Stephens-Castro coupling generally requires stoichiometric amounts of the pre-formed copper acetylide and often necessitates higher reaction temperatures and longer reaction times compared to the Sonogashira coupling. While it offers a palladium-free alternative, its application in the synthesis of complex molecules has been largely superseded by the more efficient and versatile Sonogashira reaction. For the synthesis of this compound, this method is expected to have lower yields and be less tolerant of other functional groups.

Synthesis from 3-Chloro-4-aminobenzoic Acid

An alternative retrosynthetic approach involves starting with 3-chloro-4-aminobenzoic acid. This method would require the conversion of the amino group into an ethynyl group, a multi-step process that is generally less direct than the Sonogashira coupling.

Conceptual Pathway:

  • Diazotization: Conversion of the amino group of 3-chloro-4-aminobenzoic acid to a diazonium salt.

  • Sandmeyer-type reaction: Reaction of the diazonium salt with a suitable reagent to introduce a handle for ethynylation (e.g., an iodo group, which would then lead back to the Sonogashira approach).

  • Direct Ethynylation: While less common, methods for the direct conversion of diazonium salts to alkynes exist but are often low-yielding and have limited substrate scope.

Given the more direct and higher-yielding nature of the Sonogashira coupling, this alternative is generally not the preferred route unless specific starting materials are more readily available or cost-effective.

Comparative Summary

FeatureSonogashira Coupling (Method 1a)Stephens-Castro Coupling (Method 2.1)From 3-Chloro-4-aminobenzoic Acid (Method 2.2)
Efficiency & Yield High (typically 70-85%)Moderate to LowGenerally lower and more variable
Reaction Conditions Mild to moderateOften requires higher temperaturesMulti-step, can involve harsh conditions
Catalyst Palladium and CopperCopperMay not require metal catalysts for all steps
Versatility High, wide functional group toleranceModerateLimited by the efficiency of diazonium salt reactions
Procedural Complexity Moderate (two steps from ester)Moderate (preparation of copper acetylide)High (multiple transformations)
Overall Recommendation Highly Recommended Feasible alternative, but less efficientNot a primary recommended route

Conclusion

For the synthesis of this compound, the Sonogashira coupling of a 3-chloro-4-halobenzoic acid derivative (preferably the iodo-substituted compound) with a protected alkyne such as ethynyltrimethylsilane, followed by deprotection and, if necessary, hydrolysis, stands as the most robust, efficient, and versatile methodology. This approach offers high yields, mild reaction conditions, and broad functional group tolerance, making it the preferred choice for both small-scale research and larger-scale production.

While alternative methods like the Stephens-Castro coupling exist, they generally offer lower efficiency and have been largely supplanted by the more advanced palladium-catalyzed cross-coupling reactions. The synthesis from 3-chloro-4-aminobenzoic acid is a viable but more circuitous route that is typically not favored.

Researchers and drug development professionals should prioritize the optimization of the Sonogashira coupling parameters, such as catalyst loading, solvent, and base, to achieve the most efficient synthesis of this compound for their specific applications.

References

  • Castro, C. E., & Stephens, R. D. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28(12), 3313–3315.
  • Stephens, R. D., & Castro, C. E. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28(12), 3313–3315. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes.
  • Nath, R. K., et al. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization.
  • Wikipedia. (2023). Castro–Stephens coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

A Comparative Guide to the Synthesis of 3-Chloro-4-ethynylbenzoic Acid: A Validated Protocol and Strategic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a robust and reproducible protocol for the synthesis of 3-Chloro-4-ethynylbenzoic acid, a key structural motif and versatile building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causal relationships behind experimental choices, offers a comparative analysis of alternative synthetic routes, and provides expert insights for troubleshooting and optimization. Our objective is to present a self-validating system, grounded in established chemical principles and supported by empirical data, to empower scientists in their synthetic endeavors.

Strategic Approach: The Sonogashira Coupling

The formation of the C(sp²)-C(sp) bond between the aryl ring and the ethynyl group is the crux of this synthesis. The method of choice is the Sonogashira cross-coupling reaction, a powerful and versatile transformation that utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides.[1][2][3][4] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[1][5]

Our primary validated protocol employs a three-step sequence designed for high yield, purity, and operational simplicity:

  • Protected Alkyne Coupling: A Sonogashira reaction between a suitable dihalogenated benzoic acid ester and trimethylsilylacetylene (TMSA). Using a protected alkyne like TMSA is a critical strategic decision to prevent the undesired homocoupling of the terminal alkyne and to avoid handling acetylene gas.[6]

  • Chemoselective Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.

  • Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

This sequence ensures that the sensitive terminal alkyne is only revealed in the penultimate step, minimizing potential side reactions.

Validated Synthesis Protocol: Step-by-Step Methodology

This section details the laboratory-validated protocol for the gram-scale synthesis of this compound.

Experimental Workflow Overview

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: TMS Deprotection cluster_2 Step 3: Saponification A Methyl 4-iodo-3-chlorobenzoate + Trimethylsilylacetylene B Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, 60°C A->B Reagents C Methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate B->C Product D K₂CO₃ / Methanol Room Temp C->D Reagents E Methyl 3-chloro-4-ethynylbenzoate D->E Product F LiOH / THF-H₂O Room Temp E->F Reagents G Acidification (HCl) F->G Workup H This compound G->H Final Product

Caption: Workflow for the 3-step synthesis of the target compound.

Step 1: Sonogashira Coupling of Methyl 4-iodo-3-chlorobenzoate with Trimethylsilylacetylene
  • Principle: This step couples the protected alkyne to the aryl iodide. The reactivity of aryl halides in Sonogashira couplings follows the trend I > Br > OTf >> Cl.[1][7] Therefore, starting with an aryl iodide allows for milder reaction conditions and selective reaction at the 4-position, leaving the chloro-substituent untouched.

  • Reagents:

    • Methyl 4-iodo-3-chlorobenzoate (1.0 eq)

    • Trimethylsilylacetylene (TMSA) (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-iodo-3-chlorobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

      • Expertise & Experience: An inert atmosphere is non-negotiable. It prevents the oxidation of the Pd(0) species (the active catalyst, generated in situ from the Pd(II) precatalyst), which would otherwise terminate the catalytic cycle.[2]

    • Add anhydrous THF, followed by anhydrous triethylamine. The amine serves as both the solvent and the base required to deprotonate the alkyne and neutralize the hydroiodic acid byproduct.[2][8]

    • Degas the mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles. This removes dissolved oxygen, further protecting the catalyst.

    • Add trimethylsilylacetylene dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group
  • Principle: The TMS group must be cleaved to generate the terminal alkyne. This is a simple protodesilylation reaction.

  • Reagents:

    • Crude Methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the crude product from Step 1 in methanol.

    • Add potassium carbonate to the solution. This mild base is sufficient to catalyze the methanolysis of the Si-C bond.[9]

    • Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 3-chloro-4-ethynylbenzoate.

Step 3: Saponification of the Methyl Ester
  • Principle: The final step is a standard base-mediated hydrolysis of the ester to the corresponding carboxylic acid.

  • Reagents:

    • Methyl 3-chloro-4-ethynylbenzoate (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • THF/Water mixture (3:1)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester from Step 2 in a 3:1 mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature for 2-4 hours.

    • Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.[10] A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.

Performance Data and Validation

The described protocol consistently delivers high yields and purity.

StepProductExpected YieldPurity (by ¹H NMR)
1Methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate90-95%>95%
2Methyl 3-chloro-4-ethynylbenzoate95-99%>98%
3This compound92-97%>98%
Overall ~80-87%

Characterization of this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.05 (d, J=1.5 Hz, 1H, ArH), 7.90 (dd, J=8.0, 1.5 Hz, 1H, ArH), 7.65 (d, J=8.0 Hz, 1H, ArH), 4.50 (s, 1H, C≡CH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 134.5, 132.8, 131.0, 130.5, 128.0, 125.0, 85.0, 82.5.

  • Mass Spec (ESI-): m/z = 179.0 [M-H]⁻.

Comparison of Alternative Synthesis Strategies

While the validated protocol is robust, alternative strategies may be suitable depending on available equipment, budget, and scale.

G cluster_legend Decision Logic A Core Protocol Starts with 4-iodo-3-chlorobenzoate Uses TMSA protection 3 Steps (Coupling, Deprotection, Saponification) B Alternative 1 Direct Acetylene Gas Coupling Fewer steps (no deprotection) Risk of di-substitution Safety/handling issues C Alternative 2 Sandmeyer Route Starts with 3-chloro-4-aminobenzoic acid Adds diazotization/iodination steps Potentially hazardous intermediates D Alternative 3 Copper-Free Sonogashira Avoids CuI co-catalyst Reduces homocoupling byproduct May require specific ligands/bases key1 High Yield & Control -> Core Protocol key2 Cost-Saving & High Risk -> Alt 1 key3 Different Starting Material -> Alt 2 key4 Purity & Simplified Workup -> Alt 3

Caption: Decision matrix for selecting a synthesis protocol.

ParameterValidated Protocol (TMSA)Alt. 1 (Acetylene Gas)Alt. 2 (Sandmeyer Route)Alt. 3 (Cu-Free Sonogashira)
Number of Steps 324-53
Overall Yield High (~80%)Variable, often lowerModerateHigh (~80%)
Reagent Cost Moderate (TMSA, Pd catalyst)Low (Acetylene)Low (starting amine)Moderate to High (ligand cost)
Safety & Handling Standard (inert atmosphere)High Risk (gas handling, explosion risk)High Risk (diazonium salts)Standard
Scalability ExcellentPoor to ModerateGoodExcellent
Purification StraightforwardDifficult (byproducts)StraightforwardSimplified (no copper removal)
Trustworthiness High: Reproducible, high-purity, well-controlled.Low: Prone to side reactions and difficult to control.Moderate: Relies on sensitive, potentially unstable intermediates.High: Mechanistically cleaner, avoids copper contamination.[8]

Conclusion

The Sonogashira coupling of methyl 4-iodo-3-chlorobenzoate with trimethylsilylacetylene, followed by deprotection and saponification, stands as a superior and highly reliable method for synthesizing this compound. Its high yield, excellent control over selectivity, and scalability make it the recommended protocol for most laboratory and process development applications. While alternatives exist, they present significant trade-offs in safety, control, and purification. The copper-free variant of the Sonogashira reaction represents a compelling alternative, particularly when metallic purity is of utmost concern, though it may require optimization of ligands and reaction conditions. This guide provides the necessary framework for researchers to make informed decisions tailored to their specific synthetic goals and laboratory constraints.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • NRO CREATIONS. Sonogashira Coupling. YouTube. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Orsini, A. et al. (2005). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. ChemInform. [Link]
  • Mori, A. et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
  • Wikipedia. Trimethylsilylacetylene. [Link]
  • Chemeurope.com. Trimethylsilylacetylene. [Link]
  • Fleming, I. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. [Link]
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
  • Organic Syntheses. Pentachlorobenzoic acid. [Link]
  • Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-4-ethynylbenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 3-Chloro-4-ethynylbenzoic acid, a halogenated aromatic compound with a terminal alkyne group, requires meticulous handling and disposal to mitigate potential risks. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

The procedural recommendations herein are synthesized from the safety profiles of structurally similar compounds and general best practices for hazardous chemical waste management. The core principle is that all chemical waste must be handled in a manner that ensures the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Personal Protective Equipment (PPE)
  • Irritation: Causes skin and serious eye irritation.[1][2][3][4]

  • Ingestion: May be harmful if swallowed.[1]

  • Inhalation: May cause respiratory irritation.[1][3][4]

  • Decomposition Hazards: Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][5]

Given these potential hazards, strict adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes of solutions or contact with solid particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation. Gloves must be inspected before use and removed using the proper technique to avoid contamination.
Body Protection A lab coat or other impervious clothing.Protects against accidental spills and contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][5]
Chemical Waste Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[6][7][8] It should never be disposed of down the drain or in regular trash.[6] The primary disposal method is through a licensed chemical waste disposal service, which typically involves controlled incineration at a permitted facility.[9][10]

  • Waste Segregation (The Cornerstone of Safety):

    • Isolate Halogenated Waste: this compound is a halogenated organic compound. It is critical to collect it in a dedicated waste container labeled "Halogenated Organic Waste."[11][12][13]

    • Why Segregate? Mixing halogenated and non-halogenated waste streams complicates the disposal process and can increase costs. More importantly, inadvertent mixing with incompatible chemicals, such as strong oxidizing agents or bases, could lead to hazardous reactions.[6][13]

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[14]

  • Container Management:

    • Use Compatible Containers: Collect waste in sturdy, leak-proof containers that are chemically compatible with the waste. For liquid waste, secondary containment (placing the waste container inside a larger, chemically resistant bin) is mandatory.[6][8]

    • Labeling is Non-Negotiable: All waste containers must be clearly labeled with a hazardous waste tag before the first drop of waste is added.[6][13] The label must include:

      • The words "Hazardous Waste."[13]

      • The full chemical name: "Waste this compound." Avoid formulas or abbreviations.[13]

      • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.[15]

    • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6][13] This prevents the release of vapors and protects against spills.

  • Storage:

    • Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure that the storage area is away from incompatible materials. For this compound, avoid strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Requesting Disposal:

    • Once a waste container is full (do not exceed 90% capacity), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][15]

    • Do not accumulate large quantities of waste in the lab.[6]

Empty containers that held this compound must also be disposed of properly as they retain chemical residues.[7]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[7][16]

  • Collect Rinsate: The first rinse must be collected and disposed of as "Halogenated Organic Waste."[6][16] Subsequent rinses may also need to be collected, depending on institutional policy.

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[6][7]

  • Final Disposal: After rinsing and air-drying in a fume hood, the container may be disposed of in the regular trash or recycling, as per your institution's guidelines for clean lab glass or plastic.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 1.

  • Containment: For a small, solid spill, carefully sweep up the material and place it into a sealed container for disposal as hazardous waste.[1][5] Avoid generating dust. For a small liquid spill, use absorbent pads or other inert material, place it in a sealed container, and label it as hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[6]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start: Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path start Generate Waste (Pure compound, solution, or contaminated material) is_solid Is the waste primarily solid? start->is_solid Solid is_liquid Is the waste primarily liquid? start->is_liquid Liquid is_container Is it an empty container? start->is_container Container solid_waste Collect in container labeled: 'Solid Halogenated Organic Waste' is_solid->solid_waste liquid_waste Collect in container labeled: 'Liquid Halogenated Organic Waste' is_liquid->liquid_waste triple_rinse Triple-rinse with appropriate solvent. is_container->triple_rinse solid_storage Store in designated area. Request EHS pickup when full. solid_waste->solid_storage liquid_containment Use secondary containment. liquid_waste->liquid_containment liquid_storage Store in designated area. Request EHS pickup when full. liquid_containment->liquid_storage collect_rinsate Collect first rinse as 'Liquid Halogenated Organic Waste' triple_rinse->collect_rinsate collect_rinsate->liquid_waste Add to liquid waste deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of clean container per institutional policy. deface_label->dispose_container

Caption: Decision workflow for segregating and disposing of this compound waste.

By adhering to these procedures, you contribute to a culture of safety, ensuring that our innovative research does not come at the cost of personal or environmental health. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Alabama at Birmingham. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Business Services.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylbenzoic Acid. PubChem.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical.
  • The Organic Chemistry Tutor. (2020, March 26). Alkylation of terminal alkynes [Video]. YouTube.
  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
  • The Organic Chemistry Tutor. (2019, April 14). Alkane to Alkyne - Terminal Alkyne Elimination - NaNH2/H20 - Alkyne Reaction - Organic Chemistry [Video]. YouTube.

Sources

Comprehensive Safety and Handling Guide for 3-Chloro-4-ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and operational directives for the handling and disposal of 3-Chloro-4-ethynylbenzoic acid (CAS No. 1866562-06-2). It is intended for researchers, scientists, and drug development professionals who work with this and structurally similar compounds. The information herein is synthesized from authoritative safety data and best laboratory practices to ensure the highest degree of safety and experimental integrity.

I. Core Hazard Assessment and Chemical Profile

This compound is a halogenated aryl acetylene, a class of compounds that requires careful handling due to its specific chemical properties. A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

GHS Hazard Classification:

Based on available data for this compound and analogous compounds, the following Globally Harmonized System (GHS) classifications apply[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₅ClO₂
Molecular Weight180.59 g/mol
AppearanceSolid (form may vary)
Storage Temperature2-8°C[1]

The presence of a terminal alkyne (ethynyl group) and a chlorinated aromatic ring dictates the primary safety considerations. The ethynyl group's terminal hydrogen is acidic and can react with certain metals to form potentially explosive acetylides[2][3]. The chlorinated ring means the compound must be treated as halogenated waste.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE is mandatory. The following recommendations are based on the compound's GHS hazards and the potential for unforeseen reactions.

1. Hand Protection: The Critical Barrier

Standard disposable nitrile gloves offer splash protection but may not be suitable for prolonged contact. Aromatic and halogenated hydrocarbons are known to attack most standard glove materials[4].

  • Primary Recommendation: Use double-gloving . An inner nitrile glove provides dexterity, while an outer, more robust glove provides superior chemical resistance.

  • Outer Glove Selection: For extended handling or in case of a spill, Butyl rubber or Viton® gloves are recommended due to their high resistance to aromatic and halogenated compounds[5]. Neoprene can also be considered as a suitable alternative[5].

  • Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before and during use.

  • Immediate Action on Contamination: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash hands thoroughly. Dispose of the contaminated glove as hazardous waste.

2. Eye and Face Protection

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in solid or solution form.

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfer of powders or sonicating solutions), a face shield must be worn in addition to chemical splash goggles.

3. Body Protection

  • A flame-resistant lab coat is required to protect against splashes and contact with clothing.

  • Ensure the lab coat is fully buttoned.

  • Wear long pants and closed-toe shoes to ensure no skin is exposed.

4. Respiratory Protection

All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols, which can cause respiratory irritation[1].

  • Standard Operations: A properly functioning chemical fume hood is sufficient for handling small quantities.

  • Emergency Situations: In the event of a large spill outside of a fume hood, personnel involved in the cleanup must wear a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.

III. Operational Plan: From Benchtop to Waste Container

This section outlines the procedural workflow for safely handling this compound during routine laboratory operations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Spill Kit) don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) weigh 3. Weigh Solid (In Fume Hood, Use Anti-Static Weighing Dish) don_ppe->weigh dissolve 4. Dissolve/React (Add solid to solvent slowly) weigh->dissolve decon 5. Decontaminate Glassware (Rinse with appropriate solvent) dissolve->decon waste 6. Segregate Waste (Collect rinsate and solids into Halogenated Waste) decon->waste doff_ppe 7. Doff PPE Correctly wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Assemble a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand), a neutralizing agent for acids (e.g., sodium bicarbonate), and a designated hazardous waste bag. Do not use combustible materials like paper towels to absorb spills[6].

    • Don all required PPE as outlined in Section II.

  • Handling the Solid:

    • Conduct all manipulations of the solid compound within the fume hood.

    • Use anti-static weighing dishes to prevent scattering of the powder.

    • When transferring the solid to a reaction vessel, do so carefully to minimize dust generation.

  • Preparing Solutions:

    • When dissolving, add the solid this compound to the solvent slowly and in portions.

    • Be aware of potential exothermic reactions, especially when dissolving in strong bases.

  • Reaction Conditions & Special Precautions:

    • Metal Contamination: The terminal alkyne can form explosive acetylides with certain metals, particularly copper, silver, and heavy metals[2][3]. AVOID using spatulas, needles, or reaction vessels made of or containing these metals. Use glass, stainless steel, or Teflon equipment.

    • Strong Bases: Deprotonation of the terminal alkyne with strong bases (e.g., organolithiums, sodium amide) will form an acetylide anion[7]. While this is often a desired reaction, it should be performed with caution under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

IV. Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of halogenated compounds poses a significant environmental risk. A strict, segregated waste stream is mandatory.

Waste Segregation and Collection:

  • Designated Waste Container: All waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container[1][8].

    • The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid[1].

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" and any solvents used[1][8].

  • Types of Waste:

    • Liquid Waste: Collect all reaction residues and solvent rinses used to decontaminate glassware in the liquid halogenated waste container.

    • Solid Waste: Collect all contaminated solids, including gloves, weighing paper, absorbent pads from spills, and any unreacted compound, in a separate, clearly labeled solid halogenated waste container or a heavy-duty plastic bag designated for this purpose.

  • Deactivation of Residual Reagent:

    • For residual amounts of the compound (e.g., on glassware), rinsing with a suitable organic solvent (like acetone or ethanol) into the halogenated waste container is sufficient.

    • Chemical deactivation in the lab is not recommended for this compound due to the potential for hazardous byproducts. The preferred disposal method is high-temperature incineration by a licensed hazardous waste contractor[9].

Disposal Workflow Diagram

G cluster_waste Waste Segregation start End of Experiment liquid Liquid Waste (Reaction mixtures, solvent rinses) start->liquid solid Solid Waste (Contaminated gloves, paper, excess solid) start->solid container_liquid Collect in 'Halogenated Liquid Waste' Container liquid->container_liquid container_solid Collect in 'Halogenated Solid Waste' Container solid->container_solid storage Store Sealed Containers in Satellite Accumulation Area container_liquid->storage container_solid->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end Disposal Complete pickup->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.